(R)-Idelalisib
Description
Properties
Molecular Formula |
C₂₂H₁₈FN₇O |
|---|---|
Molecular Weight |
415.42 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Idelalisib: A Deep Dive into its Mechanism of Action in B-Cells
A Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively targets the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme. The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a pivotal role in B-cell biology, including B-cell receptor (BCR) signaling, proliferation, survival, and trafficking. In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and various lymphomas, the PI3Kδ signaling pathway is constitutively active, driving oncogenesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound in B-cells, detailing its molecular target, downstream signaling consequences, and its impact on key cellular functions. This document summarizes quantitative data on its potency and selectivity, provides detailed protocols for key experimental assays, and visualizes the involved signaling pathways and experimental workflows.
Introduction: The PI3Kδ Pathway in B-Cell Malignancies
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial intracellular signal transducers that regulate a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and motility. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are primarily found in hematopoietic cells.[1]
The p110δ isoform is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the activation, proliferation, and survival of B-lymphocytes.[2][3] In numerous B-cell malignancies, the PI3Kδ pathway is hyperactive, contributing to the malignant phenotype.[4] By selectively inhibiting PI3Kδ, this compound disrupts these pro-survival signals, leading to the apoptosis of malignant B-cells and interfering with their ability to home to and be retained in protective tissue microenvironments.[2][5]
Molecular Target and Selectivity of this compound
This compound is a highly potent and selective inhibitor of the PI3Kδ isoform. It acts as an ATP-competitive inhibitor, binding to the catalytic domain of the p110δ subunit.[6] This selectivity is a key feature of its therapeutic profile, minimizing off-target effects that might be associated with pan-PI3K inhibitors.
Data Presentation: Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound against the four Class I PI3K isoforms.
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| p110α | 8,600[7] | ~453-fold |
| p110β | 4,000[7] | ~211-fold |
| p110γ | 2,100[7] | ~111-fold |
| p110δ | 2.5 - 19[2][7] | 1-fold |
Mechanism of Action: Inhibition of B-Cell Receptor Signaling
The B-cell receptor (BCR) signaling pathway is central to the pathophysiology of many B-cell malignancies. Upon antigen binding, or through tonic signaling, the BCR initiates a cascade of intracellular events that are critical for B-cell survival and proliferation. PI3Kδ is a key mediator in this pathway.
This compound's inhibition of PI3Kδ leads to the following key downstream effects:
-
Inhibition of PIP3 Production: PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). Idelalisib blocks this conversion.
-
Reduced AKT Activation: PIP3 is essential for the recruitment and activation of downstream kinases, most notably AKT (also known as Protein Kinase B). By preventing PIP3 production, Idelalisib leads to a significant reduction in the phosphorylation and activation of AKT.[2]
-
Inhibition of the mTOR Pathway: AKT is a key upstream activator of the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival. Inhibition of AKT by Idelalisib consequently leads to the downregulation of mTOR signaling.[4][6][8]
-
Induction of Apoptosis: The PI3K/AKT/mTOR pathway promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins. By blocking this pathway, Idelalisib induces apoptosis in malignant B-cells, a key mechanism of its anti-tumor activity.[4][9]
-
Inhibition of Cell Proliferation: The downstream effectors of the PI3Kδ pathway are critical for cell cycle progression. Idelalisib treatment leads to an inhibition of B-cell proliferation.
-
Disruption of Cell Trafficking and Homing: PI3Kδ signaling is also involved in the signaling of chemokine receptors such as CXCR4 and CXCR5, which are crucial for the trafficking and homing of B-cells to protective microenvironments like the lymph nodes and bone marrow. Idelalisib disrupts these processes, leading to the mobilization of malignant B-cells from these niches into the peripheral blood.[2][3]
Mandatory Visualization: this compound's Impact on the BCR Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking downstream signaling.
Quantitative Data on the Effects of this compound in B-Cell Lines
The following table summarizes the in vitro activity of this compound in various B-cell lines and primary cells.
| Cell Line / Primary Cells | Assay Type | Parameter | Value | Reference |
| Primary Basophils | CD63 Expression | EC50 | 8 nM | [10] |
| Primary CLL Cells | Growth Inhibition | IC50 | 2.9 nM | [7] |
| MEC1 (CLL cell line) | Growth Inhibition | IC50 | 20.4 µM | [7] |
| SU-DHL-5, KARPAS-422, CCRF-SB | p-AKT Reduction | EC50 | 0.1 - 1.0 µM | [10] |
| Primary B-cells | BCR-mediated Proliferation | EC50 | 6 nM | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Western Blot Analysis of AKT Phosphorylation
This protocol describes the detection of phosphorylated AKT (p-AKT) in B-cell lysates following treatment with this compound.
Materials:
-
B-cell line (e.g., MEC1) or primary B-cells
-
This compound
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed B-cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include an untreated or vehicle (DMSO) control.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the p-Akt signal to total Akt and the loading control.[7]
-
Mandatory Visualization: Western Blot Experimental Workflow
Caption: Workflow for Western Blot analysis of AKT phosphorylation.
B-Cell Proliferation Assay (BrdU Incorporation)
This assay measures the effect of this compound on B-cell proliferation by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
B-cell line or primary B-cells
-
This compound
-
Complete cell culture medium
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B-cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 48-72 hours). Include a vehicle control.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.[11]
-
Fixation and Denaturation: Remove the culture medium and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU detector antibody and incubate for 1 hour.
-
Wash the wells.
-
Add the HRP-linked secondary antibody and incubate for 30 minutes.
-
Wash the wells.
-
-
Substrate Reaction and Measurement:
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the EC50 value.[11]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Materials:
-
B-cell line or primary B-cells
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat B-cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
B-Cell Chemotaxis Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migration of B-cells towards a chemoattractant.
Materials:
-
B-cell line or primary B-cells
-
This compound
-
Chemoattractant (e.g., CXCL12 or CXCL13)
-
Transwell inserts with appropriate pore size (e.g., 5 µm)
-
24-well plates
-
Assay medium (e.g., RPMI with 0.5% BSA)
Procedure:
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Preparation and Treatment:
-
Resuspend B-cells in assay medium.
-
Pre-treat the cells with this compound or vehicle control for a specified time.
-
-
Migration:
-
Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a few hours (the optimal time should be determined experimentally).[13]
-
-
Quantification of Migrated Cells:
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or by flow cytometry.
-
-
Data Analysis: Calculate the percentage of migration inhibition compared to the vehicle control.
Conclusion
This compound is a potent and selective inhibitor of PI3Kδ with a well-defined mechanism of action in B-cells. By targeting a key node in the B-cell receptor signaling pathway, it effectively disrupts multiple pro-survival and pro-proliferative signals, leading to apoptosis of malignant B-cells and their mobilization from protective tissue microenvironments. The in-depth understanding of its mechanism, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its clinical application in B-cell malignancies and for the ongoing research into novel therapeutic strategies targeting the PI3K pathway.
References
- 1. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. selleckchem.com [selleckchem.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Idelalisisib and the Inhibition of the PI3K Delta Signaling Pathway: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the mechanism and implications of inhibiting the Phosphoinositide 3-kinase (PI3K) delta signaling pathway with (R)-Idelalisib. This compound, also known as Idelalisib, is a potent and selective inhibitor of the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells.[1][2] This isoform specificity makes PI3Kδ an attractive therapeutic target for various B-cell malignancies where this pathway is often hyperactive.[1][3]
The PI3K Delta Signaling Pathway
The PI3K family of enzymes are crucial regulators of numerous cellular functions, including cell growth, proliferation, survival, and differentiation.[3][4] Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[3][5] While the p110α and p110β isoforms are expressed ubiquitously, the p110γ and p110δ isoforms are primarily found in hematopoietic cells.[2][3]
In B-lymphocytes, the PI3Kδ isoform is a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][4] PIP3 then recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT, leading to a cascade of events that promote cell survival and proliferation.[1][4] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and some lymphomas, the PI3Kδ pathway is constitutively active, contributing to the malignancy.[3][6]
Mechanism of Action of this compound
This compound is a small molecule inhibitor that selectively targets the p110δ catalytic subunit of PI3K.[3][7] By binding to the ATP-binding pocket of PI3Kδ, Idelalisib blocks its kinase activity, thereby preventing the conversion of PIP2 to PIP3.[7] This disruption of the PI3K/AKT signaling cascade leads to decreased phosphorylation of AKT and other downstream effectors.[8][9] The ultimate cellular consequences of PI3Kδ inhibition by Idelalisib in malignant B-cells include the induction of apoptosis (programmed cell death) and the inhibition of proliferation.[2][7][10] Furthermore, Idelalisib can interfere with the trafficking and homing of B-cells to lymphoid tissues by inhibiting CXCR4 and CXCR5 signaling.[2][10]
Caption: PI3K delta signaling pathway and Idelalisib's point of inhibition.
Quantitative Data
The selectivity and potency of this compound have been quantified through various biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Idelalisib Against PI3K Isoforms
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ |
| p110α | 8600[3][4][11] | ~453x |
| p110β | 4000[3][4][11] | ~211x |
| p110γ | 2100[3][4][11] | ~111x |
| p110δ | 19[3][4][11] | 1x |
| Data represents mean values from multiple studies. The IC50 for PI3Kδ was determined at approximately 2x Km for ATP.[3] |
Table 2: Clinical Efficacy of Idelalisib in Chronic Lymphocytic Leukemia (CLL)
Clinical trials have demonstrated the efficacy of Idelalisib in patients with relapsed CLL.
| Clinical Trial Metric | Idelalisib + Rituximab | Placebo + Rituximab |
| Overall Response Rate (ORR) | 81%[12] | 13%[12] |
| Progression-Free Survival (PFS) at 24 weeks | 93%[12] | 46%[12] |
| Median PFS | Not reached in the combination arm[12] | 5.5 months[12] |
| Data from a phase 3 clinical trial in patients with heavily pretreated CLL.[12] |
Experimental Protocols
Biochemical Kinase Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol outlines a method to determine the IC50 value of an inhibitor against a specific kinase.
Principle: This assay measures the enzymatic activity of PI3K by detecting the formation of the product, PIP3. The assay uses a competitive binding format where the PIP3 produced displaces a fluorescently labeled PIP3 tracer from a GRP-1 pleckstrin homology (PH) domain protein, leading to a decrease in the FRET signal.[11]
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
This compound
-
PIP2 substrate
-
ATP
-
TR-FRET assay kit (e.g., from Millipore) containing GRP-1 PH domain protein, fluorescently labeled PIP3, and reaction buffers
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in the appropriate reaction buffer.
-
In a multi-well plate, add the recombinant PI3Kδ enzyme to each well.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 1 hour) to allow for inhibitor binding.[11]
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.[11]
-
Allow the reaction to proceed for a set time (e.g., 45 minutes).[11]
-
Stop the reaction by adding the provided stop solution.[11]
-
Add the detection solution containing the GRP-1 PH domain protein and the fluorescently labeled PIP3 tracer.
-
Incubate for a further period (e.g., 2 hours) to allow for binding equilibrium to be reached.[11]
-
Read the plate on a TR-FRET-compatible microplate reader.
Data Analysis: The decrease in the FRET signal is proportional to the amount of PIP3 produced. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Phospho-AKT (p-AKT)
This protocol assesses the effect of an inhibitor on the PI3K signaling pathway within a cellular context.
Principle: Inhibition of PI3Kδ by this compound leads to a decrease in the phosphorylation of its downstream effector, AKT. This change can be detected by Western blotting using antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
Materials:
-
B-cell line (e.g., from a B-cell malignancy)
-
This compound
-
Cell culture medium and reagents
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-AKT (e.g., Ser473) and anti-total AKT
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the B-cells to the desired density.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and heating.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the antibody for total AKT to serve as a loading control.
Data Analysis: The band intensities for p-AKT and total AKT are quantified. The ratio of p-AKT to total AKT is calculated for each treatment condition to determine the extent of pathway inhibition.
Caption: General experimental workflow for evaluating a PI3K delta inhibitor.
Caption: Logical relationship of Idelalisib's inhibitory activity.
Mechanisms of Resistance to Idelalisib
Despite the efficacy of this compound, resistance can develop. The mechanisms of resistance are an active area of research and may include:
-
Upregulation of compensatory signaling pathways: Activation of other pathways, such as the MAPK pathway, can potentially bypass the PI3Kδ blockade.[8]
-
Alterations in other PI3K isoforms: Increased expression or activity of other PI3K isoforms, like PI3Kα, could provide an alternative survival signal.[8]
-
Loss of PTEN expression: PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function can lead to pathway reactivation.
Conclusion
This compound is a highly selective and potent inhibitor of the PI3K delta isoform, which plays a critical role in the survival and proliferation of B-lymphocytes. By disrupting the PI3K/AKT signaling pathway, Idelalisib induces apoptosis in malignant B-cells, offering a targeted therapeutic approach for B-cell malignancies. The quantitative data from biochemical and clinical studies underscore its selectivity and efficacy. The provided experimental protocols offer a framework for further investigation into PI3Kδ inhibitors. Understanding the mechanisms of action and potential resistance is crucial for the continued development and optimization of therapies targeting this important signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 6. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Idelalisib used for? [synapse.patsnap.com]
- 8. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 11. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
(R)-Idelalisib: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Idelalisib, marketed as Zydelig®, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the delta (δ) isoform of the phosphoinositide 3-kinase (PI3K) enzyme.[1] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation.[2] The δ isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies. By selectively inhibiting PI3Kδ, Idelalisib disrupts pro-survival signaling in malignant B-cells, leading to apoptosis. This technical guide provides an in-depth overview of the target specificity and off-target effects of this compound, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
On-Target Specificity and Potency
This compound exhibits high potency and selectivity for the PI3Kδ isoform over the other Class I PI3K isoforms (α, β, and γ). This selectivity is attributed to its binding mechanism within the ATP-binding pocket of the PI3Kδ catalytic subunit.
Quantitative Analysis of PI3K Isoform Inhibition
The inhibitory activity of Idelalisib against the four Class I PI3K isoforms is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values obtained from in vitro biochemical assays.
| PI3K Isoform | IC50 (nM) | Selectivity Fold vs. PI3Kδ |
| PI3Kδ | 2.5 - 19 | 1 |
| PI3Kγ | 89 - 2100 | 35.6 - 110.5 |
| PI3Kβ | 565 - 4000 | 226 - 210.5 |
| PI3Kα | 820 - 8600 | 328 - 452.6 |
Data compiled from multiple sources.[2][3][4] The range of IC50 values reflects variations in experimental conditions, such as ATP concentration.
Mechanism of Action: PI3K-Delta Signaling Pathway
Idelalisib exerts its therapeutic effect by inhibiting the PI3Kδ-mediated signaling cascade downstream of the B-cell receptor. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The subsequent deactivation of the Akt signaling pathway results in the inhibition of cell proliferation and survival, ultimately inducing apoptosis in malignant B-cells.[3]
Off-Target Effects and Clinical Adverse Events
While this compound is highly selective for PI3Kδ, its administration is associated with a range of off-target effects, which are primarily observed as clinical adverse events. Kinome-wide screening assays have been conducted to assess the broader selectivity profile of Idelalisib.
In Vitro Kinase Selectivity Profile
A screening of Idelalisib at a concentration of 10 µM against a panel of 351 kinases and 44 mutant kinases demonstrated a high degree of selectivity. The most significant inhibition observed for any non-PI3K kinase was 47%.[4] More detailed quantitative data from broad kinase panels are not publicly available in a consolidated format. However, it is noted that a 401 kinase screening assay at 10 nM did not identify significant off-target activity.[5]
Clinically Observed Off-Target Effects (Adverse Events)
The off-target effects of Idelalisib are most evident in the adverse events reported in clinical trials. These are thought to be, in part, "on-target" toxicities related to the potent inhibition of PI3Kδ in non-malignant immune cells. The most common and clinically significant adverse events are summarized in the table below.
| Adverse Event | Grade ≥3 Frequency (%) | Notes |
| Gastrointestinal | ||
| Diarrhea/Colitis | 6 - 42.2 | Can be severe and late-onset.[6][7] |
| Hepatic | ||
| ALT/AST Elevation | 5 - 23 | Often occurs within the first few months of treatment.[6][8] |
| Respiratory | ||
| Pneumonitis | 1.4 - 18.8 | Can be serious and fatal.[5][6] |
| Pneumonia | - | A common serious adverse event.[7] |
| Hematologic | ||
| Neutropenia | 27 - 34 | |
| General | ||
| Pyrexia (Fever) | - | Common, but less frequently severe. |
| Fatigue | - | Common, but less frequently severe. |
| Rash | - | Can be severe in some cases. |
Frequency data is compiled from various clinical trials and may vary based on the patient population and combination therapies used.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the target specificity and cellular effects of this compound.
In Vitro PI3K Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory effect of compounds like Idelalisib by measuring the amount of ADP produced.
Principle: The kinase reaction consumes ATP, producing ADP. The ADP-Glo™ system first depletes the remaining ATP, then converts the ADP back to ATP, which is used by a luciferase to generate a luminescent signal proportional to the initial ADP concentration.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer: 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA.[9]
-
Prepare a mixture of the PI3K Reaction Buffer and the lipid substrate (e.g., PIP2).
-
Dilute the specific PI3K enzyme isoform (α, β, γ, or δ) into the prepared buffer/lipid mixture.
-
Prepare Idelalisib dilutions in DMSO and then further dilute in the reaction buffer.
-
Prepare ATP solution (e.g., 250µM in water).[10]
-
-
Kinase Reaction:
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Idelalisib concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Idelalisib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-Akt (p-Akt) Western Blot Analysis
This protocol is used to assess the effect of Idelalisib on the phosphorylation of Akt in a cellular context, providing evidence of target engagement and pathway inhibition.
Principle: Cells are treated with Idelalisib, and the protein lysates are then separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt. The relative levels of p-Akt are then quantified.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., from a B-cell malignancy) to 70-80% confluency.
-
Treat the cells with varying concentrations of Idelalisib for a specified duration. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of the lysates and prepare them for electrophoresis by adding Laemmli sample buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process on the same membrane with a primary antibody for total Akt and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
-
Conclusion
This compound is a potent and highly selective inhibitor of the PI3Kδ isoform, a key component of the B-cell receptor signaling pathway. Its on-target activity leads to the induction of apoptosis in malignant B-cells, forming the basis of its therapeutic efficacy in certain hematological cancers. The off-target effects of Idelalisib are primarily manifested as clinically significant adverse events, which are likely a consequence of its potent on-target inhibition of PI3Kδ in the broader immune system. A thorough understanding of its target specificity, mechanism of action, and off-target profile, as detailed in this guide, is essential for its safe and effective use in clinical practice and for the development of future PI3K inhibitors.
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.de [promega.de]
(R)-Idelalisib: A Deep Dive into Downstream Signaling Effects in Lymphocytes
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-Idelalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, has significantly impacted the treatment landscape of certain B-cell malignancies.[1][2][3] Its mechanism of action, centered on the disruption of crucial downstream signaling pathways within lymphocytes, offers a compelling case study in targeted cancer therapy. This technical guide provides a comprehensive overview of the core downstream signaling effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways and workflows.
Core Mechanism of Action
This compound selectively targets the p110δ catalytic subunit of PI3K, an enzyme predominantly expressed in hematopoietic cells.[4][5] In many B-cell cancers, such as Chronic Lymphocytic Leukemia (CLL) and some non-Hodgkin lymphomas, the PI3Kδ signaling pathway is constitutively active, driving cell proliferation, survival, and trafficking.[4][6] By inhibiting PI3Kδ, Idelalisib effectively abrogates the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effector proteins.[7] This disruption leads to the inhibition of several key signaling cascades, including the Akt/mTOR pathway, and interferes with B-cell receptor (BCR) signaling.[6][8][9]
Downstream Signaling Pathways Affected by this compound
The inhibitory action of this compound reverberates through multiple interconnected signaling networks within lymphocytes, primarily impacting cell survival, proliferation, and migration.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[8][9] Upon activation of receptors on the lymphocyte surface, PI3Kδ phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1).[10] This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[11] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and driving cell cycle progression and protein synthesis via mTOR Complex 1 (mTORC1).[10][11]
Idelalisib's inhibition of PI3Kδ blocks the initial step of this cascade, leading to a reduction in Akt phosphorylation and subsequent deactivation of the mTOR pathway.[8][9] This ultimately results in decreased cell proliferation and the induction of apoptosis in malignant B-cells.[8][12]
B-Cell Receptor (BCR) Signaling
BCR signaling is fundamental for the survival and proliferation of both normal and malignant B-cells.[7] Engagement of the BCR initiates a signaling cascade involving the activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (BTK), which in turn activate PI3Kδ.[7][13] The subsequent production of PIP3 is crucial for the formation of the BCR signalosome and the activation of downstream pathways, including the Akt and PLCγ2 pathways, leading to calcium mobilization and activation of transcription factors like NF-κB.[6][14]
Idelalisib disrupts this entire process by inhibiting PI3Kδ, thereby uncoupling the BCR from its downstream pro-survival signals.[7][8] This leads to a reduction in the activation of Akt and other key signaling molecules, ultimately promoting apoptosis in BCR-dependent malignant B-cells.[8]
T-Cell Receptor (TCR) and Cytokine Signaling
While primarily targeting B-cell malignancies, Idelalisib also affects T-cell function due to the expression of PI3Kδ in T-lymphocytes.[15] PI3Kδ is a key component of the T-cell receptor (TCR) signaling pathway, and its inhibition can impair T-cell proliferation, differentiation, and cytokine production.[16] Specifically, Idelalisib has been shown to reduce the production of interferon-gamma (IFNγ) by activated T-cells.[16] Furthermore, PI3Kδ is involved in signaling from chemokine receptors, and its inhibition can disrupt T-cell trafficking and migration.[15]
Quantitative Effects of this compound on Lymphocyte Signaling
The following tables summarize key quantitative data on the effects of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of Idelalisib
| Target | IC50 (nmol/L) | Cell Type/Assay Condition | Reference |
| PI3Kδ | 2.5 | In vitro kinase assay | [17] |
| PI3Kα | 820 | In vitro kinase assay | [17] |
| PI3Kβ | 565 | In vitro kinase assay | [17] |
| PI3Kγ | 89 | In vitro kinase assay | [17] |
| CLL Cell Viability | 1.6 - 51.6 µM (median 13.3 µM) | 72-hour treatment of 32 unique CLL patient isolates | [18] |
Table 2: Effects of Idelalisib on T-Cell Function
| Parameter | Effect | Concentration | Cell Type | Reference |
| T-cell Migration (spontaneous) | Reduced to 66.7 ± 9.0% of control | 5 µM | T-cells from CLL patients | [16] |
| T-cell Migration (CXCL10-induced) | Reduced from 206.9% to 136.7% of control | 5 µM | T-cells from CLL patients | [16] |
| IFNγ production (anti-CD3 stimulated) | Reduced by 27.7% | 5 µM | T-cells from healthy donors | [16] |
| IFNγ production (CMV peptide stimulated) | Reduced by 58.4% | 5 µM | T-cells from CLL patients | [16] |
| IFNγ production (CEF peptide stimulated) | Reduced by 64.4% | 5 µM | T-cells from CLL patients | [16] |
| CD4+ T-cell Proliferation (IC50) | 2.0 µM | anti-CD3/CD28/CD2-induced | [19] | |
| CD8+ T-cell Proliferation (IC50) | 6.5 µM | anti-CD3/CD28/CD2-induced | [19] | |
| Regulatory T-cell (Treg) Proliferation (IC50) | > 5 µM | anti-CD3/CD28/CD2-induced | [19] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying the effects of targeted inhibitors. Below are detailed methodologies for key experiments cited in the literature.
Western Blotting for Phospho-Akt Assessment
This protocol is used to determine the phosphorylation status of Akt, a direct downstream target of PI3K, as a measure of Idelalisib's activity.
-
Cell Culture and Treatment: Culture parental and Idelalisib-resistant lymphocyte cell lines. Treat cells with a relevant concentration of Idelalisib (e.g., near the IC50 of the parental line) for a short duration (e.g., 1-2 hours).[20]
-
Cell Lysis: Lyse approximately 1-2 x 10^6 cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[20]
-
Protein Quantification: Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software. The level of Akt phosphorylation is determined by the ratio of phospho-Akt to total Akt, normalized to the loading control.[21]
Flow Cytometry for B-Cell Population Analysis
This protocol allows for the quantification of different B-cell subsets in tissues like the spleen to assess the in vivo impact of Idelalisib.
-
Spleen Dissociation: Harvest spleens from control and Idelalisib-treated mice and prepare a single-cell suspension by gently dissociating the tissue through a 70 µm cell strainer.[21]
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Cell Staining: Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19, B220).[21]
-
Flow Cytometry Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the lymphocyte population based on forward and side scatter. Identify B-cell populations based on the expression of specific markers. Quantify the percentage and absolute number of different B-cell subsets.[21]
Generation of Idelalisib-Resistant Cell Lines
This protocol describes a general approach for developing cell line models to study mechanisms of acquired resistance to Idelalisib.
-
Initial Drug Exposure: Begin by culturing the parental CLL cell line in media containing Idelalisib at a concentration equal to the IC10 or IC20.[20]
-
Dose Escalation: Once the cells have resumed a normal growth rate, which may take several passages, double the concentration of Idelalisib. Repeat this dose escalation incrementally.[20]
-
Establishment of Resistance: A resistant cell line is typically considered established when it can proliferate in a concentration of Idelalisib that is at least 5-10 times the IC50 of the parental line.[20]
-
Validation and Maintenance: Periodically confirm the resistant phenotype by re-evaluating the IC50. Maintain the resistant cell line in a continuous culture with the final concentration of Idelalisib to prevent reversion.[20]
Conclusion
This compound's targeted inhibition of the PI3Kδ isoform provides a clear example of the power of precision medicine in oncology. Its profound effects on the downstream signaling pathways that govern lymphocyte survival and proliferation underscore the critical role of the PI3K/Akt/mTOR and BCR signaling axes in B-cell malignancies. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate molecular mechanisms of Idelalisib and to develop next-generation therapies that can overcome potential resistance and enhance patient outcomes.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Idelalisib? [synapse.patsnap.com]
- 6. Idelalisib for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. PI3Ks IN LYMPHOCYTE SIGNALING AND DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K in T Cell Adhesion and Trafficking [frontiersin.org]
- 16. Idelalisib impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The PI3K p110δ Isoform Inhibitor Idelalisib Preferentially Inhibits Human Regulatory T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
(R)-Idelalisib: A Deep Dive into its Apoptotic Induction in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(R)-Idelalisib, commercially known as Zydelig®, is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the delta (δ) isoform of the phosphatidylinositol 3-kinase (PI3K) enzyme.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, differentiation, and trafficking. Its dysregulation is a frequent hallmark of various malignancies, particularly hematologic cancers.[3][4] this compound's targeted inhibition of PI3Kδ disrupts this pathway in malignant B-cells, leading to the induction of apoptosis and inhibition of proliferation.[5][6] This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Mechanism of Action: Targeting the PI3Kδ Pathway
This compound exerts its pro-apoptotic effects by selectively inhibiting the p110δ catalytic subunit of PI3K.[4][7] This isoform is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies.[2] The inhibition of PI3Kδ by this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase AKT.[5][8]
The decreased phosphorylation and activation of AKT have several downstream consequences that culminate in apoptosis:
-
Inhibition of Pro-Survival Signals: Activated AKT normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and by activating pro-survival transcription factors like NF-κB.[5][9] By inhibiting AKT, this compound effectively removes these pro-survival signals.
-
Caspase-Dependent Apoptosis: Studies have consistently shown that this compound induces apoptosis through a caspase-dependent mechanism.[3][4][10] This involves the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), leading to the cleavage of key cellular substrates and the morphological changes characteristic of apoptosis.[11]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bad, PUMA) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family is crucial for regulating apoptosis. This compound has been shown to upregulate pro-apoptotic members like Bad and Bax while downregulating anti-apoptotic proteins like Bcl-2.[11]
-
Induction of PUMA in Colon Cancer: In colon cancer cells, this compound has been found to induce apoptosis through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis) in a p53-independent manner. This induction is mediated by the activation of GSK3β and the nuclear translocation of p65 (a subunit of NF-κB).[9]
Quantitative Data on this compound's Activity
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | p110δ (cell-free assay) | 2.5 nM | [12] |
| p110α (cell-free assay) | 820 nM | [13] | |
| p110β (cell-free assay) | 565 nM | [13] | |
| p110γ (cell-free assay) | 89 nM | [13] | |
| CLL PBMCs (Growth Inhibition) | 2.9 nM | [12] | |
| MEC1 (Growth Inhibition) | 20.4 µM | [12] | |
| A549 (Antiproliferative) | 0.33 µM | [7] | |
| A498 (Antiproliferative) | 1.1 µM | [7] | |
| EC50 | pAktS473, pAktT308, S6 reduction | 0.1 - 1.0 µM | [12] |
Table 2: Apoptosis Induction by this compound in K562 Chronic Myeloid Leukemia Cells
| Treatment | Apoptotic Cells (%) | Reference |
| Control (0 µM) | ~5% | [11] |
| 20 µM Idelalisib | Not specified | [11] |
| 50 µM Idelalisib | Not specified | [11] |
| 100 µM Idelalisib | 22.94% | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures is crucial for a comprehensive understanding of this compound's function.
Caption: this compound inhibits PI3Kδ, blocking the AKT/mTOR pathway and inducing apoptosis.
References
- 1. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Idelalisib in the management of lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 5. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 9. Idelalisib induces PUMA-dependent apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Idelalisib for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
(R)-Idelalisib effect on B-cell receptor pathway
An In-depth Technical Guide on the Effect of (R)-Idelalisib on the B-cell Receptor Pathway
Executive Summary
This compound (hereafter referred to as Idelalisib) is a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K pathway is a critical signaling cascade that governs multiple cellular processes, including proliferation, survival, differentiation, and migration.[2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and various lymphomas.[3][4][5] Idelalisib exerts its therapeutic effect by specifically abrogating the constitutively active BCR signaling, thereby inducing apoptosis in malignant B-cells and disrupting their interaction with the protective tumor microenvironment.[2][5] This guide provides a detailed overview of the mechanism of action of Idelalisib, quantitative data on its efficacy, comprehensive experimental protocols used in its evaluation, and a discussion of resistance mechanisms.
Mechanism of Action
The B-Cell Receptor (BCR) Signaling Pathway
Signaling from the BCR is fundamental for the development, survival, and function of normal B-cells.[3] In many B-cell malignancies, this pathway is constitutively active, driving tumor cell proliferation and survival.[3] The cascade is initiated upon antigen binding, leading to the activation of spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK).[6] These upstream kinases phosphorylate adaptor proteins like BCAP and CD19, which in turn recruit and activate class IA PI3Ks, particularly the p110δ isoform.[3][5]
Activated PI3Kδ phosphorylates the lipid second messenger phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[3][6] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinases AKT and phosphoinositide-dependent kinase 1 (PDK1).[5][7] This recruitment facilitates the phosphorylation and full activation of AKT, which then phosphorylates a multitude of downstream substrates to promote cell survival (e.g., by inhibiting pro-apoptotic proteins like FOXO and GSK-3β) and proliferation (e.g., via the mTOR pathway).[2][5][7]
Interruption of BCR Signaling by Idelalisib
Idelalisib is a reversible, ATP-competitive inhibitor that binds to the catalytic pocket of PI3Kδ, effectively blocking its kinase activity.[4][5] By inhibiting PI3Kδ, Idelalisib prevents the conversion of PIP2 to PIP3.[6] This abrogation of PIP3 production is the central mechanism of action, leading to several downstream consequences:
-
Inhibition of AKT Activation: Without PIP3, AKT cannot be recruited to the membrane and activated. Idelalisib treatment leads to a rapid and sustained reduction in the phosphorylation of AKT at both its activating sites (T308 and S473) in primary CLL cells and B-cell lymphoma cell lines.[2][5][8]
-
Induction of Apoptosis: By suppressing the pro-survival signals emanating from the PI3K/AKT pathway, Idelalisib induces caspase-dependent apoptosis in malignant B-cells.[1][2][9] This effect is observed irrespective of poor prognostic markers such as del(17p) or del(11q).[1][9]
-
Disruption of Microenvironment Support: The PI3Kδ pathway is crucial for chemokine receptor signaling (e.g., CXCR4 and CXCR5) that directs B-cell trafficking and homing to protective niches within lymph nodes and bone marrow.[1][3] Idelalisib inhibits chemotaxis toward CXCL12 and CXCL13, disrupting the adhesion of malignant cells to stromal cells.[5][10] This leads to the mobilization of tumor cells from these supportive microenvironments into the peripheral blood, a phenomenon observed clinically as a transient, on-target lymphocytosis.[6][11]
Quantitative Data
The efficacy and selectivity of Idelalisib have been quantified through biochemical assays and extensive clinical trials.
In Vitro Potency and Selectivity
Idelalisib demonstrates high potency for the PI3Kδ isoform with significant selectivity over other Class I PI3K isoforms. This selectivity is crucial for its manageable safety profile, as the ubiquitously expressed α and β isoforms are critical for general cellular functions.
| Parameter | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ | Citation(s) |
| IC₅₀ (nM) | 2.5 | 820 | 565 | 89 | [3] |
| IC₅₀ (nM) | 19 | 8,600 | 4,000 | 2,100 | [12][13] |
| Selectivity Fold (vs. δ) | - | 453x | 210x | 110x | [13] |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration).
Clinical Efficacy in B-Cell Malignancies
Clinical studies have established the efficacy of Idelalisib, both as a monotherapy and in combination regimens, for patients with relapsed or refractory B-cell cancers.
| Indication | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Relapsed/Refractory CLL | Idelalisib Monotherapy | 72% | 15.8 months | [8] |
| Relapsed CLL | Idelalisib + Rituximab | 81% | Not Reached (at interim analysis) | [4] |
| Treatment-Naïve Older CLL | Idelalisib + Rituximab | 97% | 83% at 36 months | [14] |
| Relapsed iNHL* | Idelalisib Monotherapy | 57% | 11 months | [6] |
*iNHL: Indolent Non-Hodgkin Lymphoma
Key Experimental Protocols
The characterization of Idelalisib's effect on the BCR pathway relies on a set of standard and specialized molecular biology techniques.
Immunoprecipitation and Western Blot for PI3K Recruitment
This protocol is used to determine if Idelalisib treatment alters the recruitment of PI3K isoforms to the BCR signalosome complex.[3]
-
Cell Culture and Treatment: A relevant cell line (e.g., MEC1, a CLL-derived line) is cultured and treated with Idelalisib (e.g., 0.2 µM) or a vehicle control (DMSO) for various time points.[3]
-
Cell Lysis: Cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein complexes and phosphorylation states.
-
Immunoprecipitation (IP): Cell lysates are incubated with antibodies specific to a component of the signalosome, such as BCAP or CD19, which are conjugated to magnetic or agarose beads.[3] This captures the target protein and any associated proteins.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against specific PI3K isoforms (α, β, γ, δ) to detect their presence in the immunoprecipitated complex.[3] A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
In Vitro Kinase Assay for IC₅₀ Determination
This assay quantifies the direct inhibitory effect of Idelalisib on the enzymatic activity of purified PI3K isoforms.[13]
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. It measures the production of PIP3.
-
Reagents: The assay includes purified recombinant PI3K enzyme (e.g., p110δ/p85α complex), the substrate PIP2, ATP, and a detection mixture containing a fluorescently labeled PIP3 tracer and a binding protein (e.g., GRP-1 PH domain) coupled to a FRET acceptor.[13]
-
Procedure:
-
The PI3K enzyme is pre-incubated with varying concentrations of Idelalisib.
-
The enzymatic reaction is initiated by adding ATP and PIP2.
-
After a set incubation period, the reaction is stopped.
-
The detection mixture is added. The amount of PIP3 produced in the reaction competes with the fluorescent tracer for binding to the acceptor-labeled protein, resulting in a decrease in the FRET signal.
-
-
Data Analysis: The signal is measured on a plate reader. IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the Idelalisib concentration and fitting the data to a dose-response curve.[13]
Cell Viability and Apoptosis Assay
This protocol measures the cytotoxic and pro-apoptotic effects of Idelalisib on primary tumor cells or cell lines.
-
Cell Treatment: Primary CLL cells or cell lines are cultured in the presence of serial dilutions of Idelalisib for a specified duration (e.g., 18-48 hours).[15]
-
Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The resulting data allows for the quantification of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Analysis: The percentage of apoptotic cells (early + late) is determined for each drug concentration. This data can be used to calculate an EC₅₀ value for apoptosis induction.
Mechanisms of Resistance
Despite the high initial response rates, resistance to Idelalisib can develop. Understanding these mechanisms is critical for developing subsequent therapeutic strategies.
-
PI3K Isoform Switching: Prolonged treatment with Idelalisib can lead to an increased recruitment of the PI3Kβ isoform to the BCR signalosome.[3] This can partially restore downstream signaling and reactivate the AKT pathway, thereby conferring resistance.
-
Upregulation of Parallel Pathways: In some contexts, resistance may be driven by the activation of parallel survival pathways that bypass the need for PI3Kδ. For instance, increased expression and signaling through PI3Kα has been implicated in providing an escape mechanism in certain lymphomas.[2][7]
-
Microenvironmental Factors: While Idelalisib disrupts cell homing, residual interactions within the tumor microenvironment may provide survival signals that are independent of the BCR/PI3Kδ axis, contributing to the persistence of a minimal residual disease state.[16]
Conclusion
This compound is a potent and highly selective inhibitor of PI3Kδ that has fundamentally changed the treatment landscape for several B-cell malignancies. Its mechanism of action is centered on the specific blockade of the hyperactive B-cell receptor signaling pathway, leading to the inhibition of critical pro-survival signals and the induction of apoptosis in malignant cells. Furthermore, its ability to disrupt the interaction between tumor cells and their protective microenvironment contributes significantly to its clinical efficacy. The quantitative data from both preclinical and clinical studies underscore its potency and therapeutic benefit. While acquired resistance remains a challenge, ongoing research into these mechanisms is paving the way for rational combination therapies to improve the depth and durability of responses for patients.
References
- 1. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of B Cell Receptor Activation and Responses to B Cell Receptor Inhibitors in B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mdpi.com [mdpi.com]
- 10. Idelalisib sensitivity and mechanisms of disease progression in relapsed TCF3-PBX1 acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mediatum.ub.tum.de [mediatum.ub.tum.de]
Discovery and development of (R)-Idelalisib
An In-depth Technical Guide to the Discovery and Development of (R)-Idelalisib
Introduction
Idelalisib, marketed under the brand name Zydelig®, is a first-in-class, orally bioavailable small molecule that selectively inhibits the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Developed by Gilead Sciences, it represents a targeted therapy for certain B-cell malignancies where the PI3Kδ signaling pathway is hyperactive.[3][4][5] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) approved Idelalisib in 2014 for treating relapsed chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[1][3][4][6][7][8] Its development marked a significant advancement in treating these cancers, moving away from traditional chemotherapy towards targeted, pathway-specific inhibitors.[9]
Discovery and Rationale for Targeting PI3Kδ
The PI3K Signaling Pathway in B-Cell Malignancies
The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including proliferation, survival, differentiation, and metabolism.[10][11] Class I PI3Ks are heterodimeric enzymes composed of a catalytic (p110) and a regulatory (p85) subunit.[11][12] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ (delta) and γ (gamma) isoforms are found predominantly in hematopoietic cells.[10][11][13]
In many B-cell cancers, such as CLL and various lymphomas, the PI3K pathway is constitutively active, driving uncontrolled cell growth and survival.[2][10][11] This hyperactivity is often a result of signals from the B-cell receptor (BCR), which is crucial for the survival of both normal and malignant B cells.[14]
Rationale for Isoform-Specific Inhibition
The restricted expression of the PI3Kδ isoform to the hematopoietic system made it an attractive therapeutic target.[10][11][13] Scientists hypothesized that selectively inhibiting PI3Kδ could disrupt the signaling necessary for malignant B-cell survival while minimizing the side effects associated with inhibiting the more widely expressed α and β isoforms, which are crucial for processes like insulin signaling.[10][13]
From IC87114 to Idelalisib (CAL-101)
The discovery journey began with the identification of IC87114, the first selective PI3Kδ inhibitor, which served as a proof-of-principle that isoform-selectivity was achievable.[1][15] While a valuable research tool, IC87114 had limitations for clinical development. Building on this chemical scaffold, researchers developed Idelalisib (initially known as CAL-101 and later GS-1101).[1][10] Idelalisib, a quinazolinone derivative (5-fluoro-3-phenyl-2-[(S)-1-(9H-purin-6-ylamino)-propyl]-3H-quinazolin-4-one), was engineered to have improved potency and metabolic stability compared to its predecessor.[1]
Mechanism of Action
Idelalisib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the PI3Kδ enzyme, blocking its catalytic activity.[1][10] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[10][14] The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.[11][12]
The pleiotropic effects of PI3Kδ inhibition by Idelalisib include:
-
Induction of Apoptosis: By blocking pro-survival signals from the BCR and the tumor microenvironment, Idelalisib induces programmed cell death (apoptosis) in malignant B-cells.[10][12][16]
-
Inhibition of Proliferation: The drug halts the uncontrolled growth and proliferation of cancerous B-cells.[10][16]
-
Disruption of Cell Trafficking: Idelalisib inhibits signaling from CXCR4 and CXCR5, chemokine receptors that are vital for the trafficking and homing of B-cells to protective environments like lymph nodes and bone marrow.[16] This disruption mobilizes malignant cells from these tissues into the peripheral blood, leading to a transient lymphocytosis observed early in treatment.[14][16]
-
Modulation of the Tumor Microenvironment: The drug reduces the secretion of pro-survival chemokines and cytokines (such as CCL3, CCL4, and CXCL13) by both CLL cells and surrounding T-cells, further disrupting the supportive niche.[11][12]
Visualization: PI3Kδ Signaling Pathway and Idelalisib's Mechanism
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Preclinical Development
Preclinical studies were essential to establish the potency, selectivity, and anti-cancer activity of Idelalisib before human trials.
In Vitro Potency and Selectivity
Kinome-wide screening assays demonstrated that Idelalisib is a highly potent and selective inhibitor of PI3Kδ.[12] It showed significantly less activity against other PI3K isoforms, which is critical for its safety profile.
| Parameter | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ |
| IC₅₀ (nM) | 2.5 - 19 | >1,000 | >1,000 | >100 |
| Selectivity Fold | - | >400x | >400x | >40x |
| (Data compiled from multiple preclinical studies)[1][12] |
Cell-Based Assays
Experiments using both malignant B-cell lines and primary tumor cells from patients confirmed the biological effects of PI3Kδ inhibition. Idelalisib was shown to:
-
Inhibit constitutively activated PI3K signaling, leading to decreased Akt phosphorylation.[11][12]
-
Abrogate pro-survival signals derived from the microenvironment, such as those from B-cell activating factor (BAFF) and stromal cells.[12]
-
Inhibit migration of ALL cells towards the chemokine SDF-1α.[17]
In Vivo Animal Models
The efficacy of Idelalisib was evaluated in various animal models of B-cell malignancies, including cell-derived xenograft (CDX) models and transgenic mouse models that spontaneously develop leukemia.[5] These studies demonstrated that oral administration of Idelalisib resulted in significant inhibition of tumor growth and improved survival.[5]
| Model Type | Cancer Type | Key Findings |
| Cell-Derived Xenograft (e.g., Raji cells in immunodeficient mice) | Burkitt's Lymphoma | Significant inhibition of subcutaneous tumor growth.[5] |
| Eμ-TCL1 Transgenic Mouse | Chronic Lymphocytic Leukemia (CLL) | Reduced lymphadenopathy and splenomegaly; decreased leukemic cell burden.[5] |
| Patient-Derived Xenograft (PDX) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Blocked homing of ALL cells to the bone marrow.[17] |
Visualization: Preclinical Drug Development Workflow
Caption: A generalized workflow for the preclinical development of Idelalisib.
Clinical Development and Efficacy
The clinical development program for Idelalisib evaluated its safety and efficacy as both a monotherapy and in combination with other agents, such as rituximab.
Phase I Studies
Initial Phase I dose-escalation studies in patients with relapsed/refractory B-cell malignancies established the recommended dose of 150 mg taken orally twice daily.[18][19] These trials also provided the first evidence of clinical activity, with an overall response rate of 40% observed in patients with mantle cell lymphoma.[19]
Pivotal Clinical Trials and Efficacy
The efficacy of Idelalisib was confirmed in larger, pivotal trials that led to its regulatory approval.
Relapsed Chronic Lymphocytic Leukemia (CLL): The pivotal Phase III trial (Study 116) was a randomized, double-blind study comparing Idelalisib + Rituximab to Placebo + Rituximab in 220 patients with relapsed CLL who were not fit for chemotherapy.[9][20] The trial was stopped early due to overwhelming efficacy.[9][20]
| Endpoint | Idelalisib + Rituximab (n=110) | Placebo + Rituximab (n=110) | Hazard Ratio (HR) |
| Median Progression-Free Survival (PFS) | Not Reached | 5.5 months | 0.18 (p < 0.0001) |
| Overall Response Rate (ORR) | 81% | 13% | N/A |
| Overall Survival (OS) at 12 months | 92% | 80% | 0.28 (p=0.001) |
| (Data from Furman et al. and FDA analysis)[14][20] |
Relapsed Follicular Lymphoma (FL) and Small Lymphocytic Lymphoma (SLL): Approval for relapsed FL and SLL was granted under the FDA's accelerated approval program based on data from a single-arm, multicenter Phase II study (Study 101-09) in 123 patients who had received at least two prior therapies.[7][18]
| Indication | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response |
| Follicular Lymphoma (FL) | 72 | 54% | 12.5 months |
| Small Lymphocytic Lymphoma (SLL) | 26 | 58% | Not Reached |
| (Data from Gopal et al. and FDA analysis)[7][18] |
Safety and Tolerability
While effective, Idelalisib is associated with a unique profile of serious and potentially fatal adverse reactions, which are largely immune-mediated. A Boxed Warning was included in its approval, and a Risk Evaluation and Mitigation Strategy (REMS) was required.[4][20]
Common and Serious Adverse Events:
-
Most Common (>20%): Diarrhea, pyrexia (fever), fatigue, nausea, cough, pneumonia, abdominal pain, chills, and rash.[7]
-
Serious (Boxed Warning): Hepatotoxicity (liver toxicity), severe diarrhea or colitis, pneumonitis (inflammation of the lungs), and intestinal perforation.[4][18][20]
Chemical Synthesis
The synthesis of this compound is a multi-step process. Several synthetic routes have been published. A common approach involves the coupling of key intermediates. For example, one strategy starts with 2-fluoro-6-nitro benzoic acid, which is converted to an N-phenylbenzamide intermediate.[8][21] This is followed by a series of steps including coupling with an amino acid derivative, reduction of the nitro group, cyclization to form the quinazolinone core, and finally, coupling with a purine moiety to yield the final product.[8][21] Controlling the stereochemistry to obtain the desired (S)-enantiomer at the propylamino linkage is a critical aspect of the synthesis.[8][22]
Experimental Protocols
Protocol: In Vitro PI3K Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To measure the concentration of Idelalisib required to inhibit 50% of the PI3Kδ enzyme activity.
Materials:
-
Recombinant active PI3Kδ enzyme.
-
Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[23]
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).
-
ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based assay like ADP-Glo™).[23][24]
-
Idelalisib, serially diluted in DMSO.
-
96- or 384-well assay plates.
-
Detection reagents (e.g., ADP-Glo™ reagents, or materials for thin-layer chromatography if using radiolabeling).[24]
Methodology (based on ADP-Glo™ Luminescence Assay):
-
Prepare the PI3Kδ enzyme/lipid substrate mixture in the kinase assay buffer.
-
Add 1 µL of serially diluted Idelalisib or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.[24]
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each Idelalisib concentration relative to the vehicle control and plot the data to determine the IC₅₀ value.
Protocol: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibitory effect of Idelalisib on the PI3K pathway in whole cells by measuring the phosphorylation of its downstream effector, Akt.
Materials:
-
B-cell lymphoma cell line (e.g., Raji).
-
Cell culture medium and supplements.
-
Idelalisib stock solution.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt.
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.[24]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere or stabilize. Treat cells with varying concentrations of Idelalisib (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[24]
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Akt, diluted 1:1000) overnight at 4°C.[24]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal protein loading. Quantify band intensity to determine the ratio of phosphorylated Akt to total Akt.
Regulatory History
-
July 2014: The FDA granted full approval for Idelalisib in combination with rituximab for relapsed CLL and accelerated approval as a monotherapy for relapsed FL and SLL.[4][6][7][18] It was one of the first drugs to receive a "Breakthrough Therapy" designation for CLL.[7][20]
-
September 2014: The EMA granted marketing authorization for Idelalisib for similar indications.[1][8]
-
January 2022: Gilead Sciences voluntarily withdrew the U.S. indications for FL and SLL due to challenges in completing the required post-marketing confirmatory studies.[3][25] The CLL indication remains.
Conclusion
The discovery and development of this compound is a landmark achievement in oncology, validating the principle of isoform-specific kinase inhibition. By selectively targeting PI3Kδ, a key driver in B-cell malignancies, Idelalisib provided a much-needed, chemotherapy-free treatment option for patients with relapsed CLL, FL, and SLL. Its journey from a rational design based on a deep understanding of cell signaling pathways to a clinically effective drug highlights the power of targeted therapy. While its significant, immune-related toxicities require careful management, Idelalisib paved the way for the development of a new class of PI3K inhibitors that continue to change the treatment landscape for hematologic cancers.
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idelalisib - Wikipedia [en.wikipedia.org]
- 4. gilead.com [gilead.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. nbinno.com [nbinno.com]
- 11. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 17. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ashpublications.org [ashpublications.org]
- 20. onclive.com [onclive.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. promega.es [promega.es]
- 24. benchchem.com [benchchem.com]
- 25. cllsociety.org [cllsociety.org]
(R)-Idelalisib chemical structure and properties
An In-depth Technical Guide to (R)-Idelalisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idelalisib, also known by its development codes CAL-101 and GS-1101, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K pathway is a critical signaling cascade that regulates numerous cellular functions, including proliferation, survival, differentiation, and trafficking.[1][3] The p110δ isoform is predominantly expressed in hematopoietic cells, and its hyperactivity is a hallmark of many B-cell malignancies.[1][4][5] By selectively targeting PI3Kδ, idelalisib disrupts pro-survival signaling in malignant B-cells, leading to apoptosis and inhibition of cell proliferation.[1][3][6]
This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is the specific (S)-enantiomer, a member of the quinazoline class of compounds.[7][8]
-
Chemical Name: 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one[8][9][10]
-
Image of Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Synonyms | CAL-101, GS-1101, Zydelig® | [2][3][8] |
| CAS Number | 870281-82-6 | [8][11] |
| Molecular Formula | C₂₂H₁₈FN₇O | [8][9][12] |
| Molecular Weight | 415.42 g/mol | [8][10][12][13] |
| Appearance | White to off-white solid | [13] |
| Solubility | pH-dependent: <0.1 mg/mL (pH 5-7), >1 mg/mL (pH 2). Soluble in DMSO (≥ 59.7 mg/mL) and ethanol (to 10 mM). | [11][12][13][] |
| IUPAC Name | 5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one | [8][] |
| SMILES | CC--INVALID-LINK--NC4=NC=NC5=C4NC=N5 | [8] |
| InChI Key | IFSDAJWBUCMOAH-HNNXBMFYSA-N | [8][15] |
Mechanism of Action
Idelalisib is a reversible and highly selective, ATP-competitive inhibitor of the PI3Kδ catalytic subunit.[9][16][17] The delta isoform of PI3K is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactive in B-cell malignancies.[1][16][18]
Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][16] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1][5][18] The activation of the PI3K/AKT/mTOR cascade promotes cell growth, proliferation, and survival while inhibiting apoptosis.[1][19]
Idelalisib's inhibition of PI3Kδ blocks the production of PIP3, thereby abrogating downstream signaling.[3] This leads to:
-
Induction of Apoptosis: Inhibition of pro-survival signals results in caspase-dependent apoptosis in malignant B-cells.[1][9]
-
Inhibition of Proliferation: Disruption of the PI3K/AKT/mTOR pathway halts cell cycle progression and proliferation.[1][20]
-
Disruption of Microenvironment Support: Idelalisib inhibits signaling from chemokine receptors (CXCR4 and CXCR5) and adhesion molecules, which are crucial for the homing and retention of malignant B-cells within protective lymphoid tissues like the lymph nodes and bone marrow.[2][6][9][20] This leads to the mobilization of cancerous cells into the peripheral blood, where they are more susceptible to therapeutic agents.[6][20]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Idelalisib.
Pharmacokinetics and Pharmacodynamics
Idelalisib exhibits linear pharmacokinetics within the clinical dose range.[1][21] Its biotransformation and elimination have been well-characterized in human studies.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Description | References |
| Absorption | Tmax (Time to Peak Plasma Concentration): ~1.5 hours. Oral absorption is solubility-limited at doses above 150 mg. Can be taken with or without food. | [2][22][23] |
| Distribution | Protein Binding: 93-94%. Volume of Distribution (Vd): ~23 L. Primarily distributes to plasma over cellular blood components. | [2][7][24] |
| Metabolism | Primarily metabolized via aldehyde oxidase to its major, inactive metabolite, GS-563117. Secondary pathways include CYP3A and UGT1A4 . | [1][7][][21][22] |
| Elimination | Route of Excretion: Primarily in feces (~78%) and to a lesser extent in urine (~14%). Terminal Half-Life (t½): ~8 hours. | [2][7][24] |
| Drug Interactions | Co-administration with strong CYP3A inducers (e.g., rifampin) significantly decreases idelalisib exposure. Strong CYP3A inhibitors (e.g., ketoconazole) increase exposure. | [1][21][22][23] |
Table 3: Pharmacodynamic Properties and In Vitro Potency of this compound
| Parameter | Value | Description | References |
| Target | PI3Kδ (p110δ) | Phosphoinositide 3-kinase delta isoform | [1][3] |
| IC₅₀ (p110δ) | 2.5 nM | Half-maximal inhibitory concentration against the target enzyme. | [1][11][21] |
| Selectivity | >40-fold vs p110γ | >300-fold vs p110α/β | Highly selective for the delta isoform over other Class I PI3K isoforms. |
| Cellular Effect | Reduced p-AKT | Decreases phosphorylation of AKT, a key downstream effector, in malignant B-cells. | [1][25] |
| Clinical Effect | Lymphocytosis | Causes transient lymphocytosis due to mobilization of lymphocytes from lymphoid tissues into the peripheral blood. | [9] |
Experimental Protocols
The following protocols are representative methodologies for evaluating the in vitro and in vivo activity of PI3Kδ inhibitors like Idelalisib.
Biochemical Kinase Assay (Adapta® Universal Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified PI3K isoforms.
-
Principle: This is a fluorescence-based immunoassay that measures the amount of ADP produced during the kinase reaction. As PI3Kδ converts ATP to ADP, a fluorescent tracer is displaced from an antibody, resulting in an increased FRET signal.[26][27]
-
Methodology:
-
The kinase reaction is conducted in a 384-well plate.
-
Each well contains reaction buffer, a specific purified PI3K isoform (e.g., PI3Kδ), a lipid substrate (e.g., PIP2), and ATP.
-
Idelalisib is added across a range of concentrations.
-
The reaction is incubated for 60 minutes at 28°C.
-
A solution containing EDTA (to stop the reaction), a europium-labeled anti-ADP antibody, and an Alexa Fluor® 647-labeled ADP tracer is added.
-
The plate is incubated for 30 minutes at room temperature.
-
The FRET signal is read using a suitable plate reader.
-
Data is normalized to controls, and IC₅₀ values are calculated from the dose-response curve.[26][27]
-
Caption: General workflow for a biochemical kinase inhibition assay.
Cellular Phospho-AKT (p-AKT) Inhibition Assay
This cell-based assay measures the ability of an inhibitor to block downstream PI3K signaling within a cellular context.
-
Principle: PI3K activation leads to the phosphorylation of AKT at Serine 473 (p-AKT). The level of p-AKT, typically normalized to total AKT, serves as a direct biomarker for PI3K pathway activity.[26]
-
Methodology:
-
Culture B-cell malignancy cell lines (e.g., Raji, MEC-1) in appropriate media.
-
Starve cells of growth factors (e.g., serum-free media for 4-6 hours) to reduce basal PI3K signaling.
-
Pre-incubate the cells with varying concentrations of Idelalisib for 1-2 hours.
-
Stimulate the PI3K pathway (e.g., with anti-IgM for BCR activation) for 15-30 minutes.
-
Lyse the cells immediately to extract proteins.
-
Quantify p-AKT (Ser473) and total AKT levels using Western Blot or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery).
-
Calculate the ratio of p-AKT to total AKT and determine the IC₅₀ value for cellular p-AKT inhibition from the dose-response curve.[26]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay evaluates the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
-
Methodology:
-
Seed B-cell malignancy cell lines in 96-well opaque-walled plates at a predetermined density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of Idelalisib or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Generate dose-response curves and calculate the EC₅₀ value.[19][26]
-
Caption: Workflow for a luminescent cell viability assay.
Conclusion
This compound is a well-characterized, highly potent, and selective inhibitor of the PI3Kδ isoform. Its mechanism of action, centered on the disruption of the pro-survival PI3K/AKT/mTOR pathway in malignant B-cells, provides a strong rationale for its use in hematologic cancers. The favorable pharmacokinetic profile allows for effective oral administration. The provided data and protocols offer a robust framework for researchers and drug development professionals engaged in the study of PI3Kδ inhibitors and related signaling pathways.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. nbinno.com [nbinno.com]
- 4. PI3Kδ Inhibition by Idelalisib in Patients with Relapsed Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 7. tga.gov.au [tga.gov.au]
- 8. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. rndsystems.com [rndsystems.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 15. Idelalisib - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib | Semantic Scholar [semanticscholar.org]
- 24. ashpublications.org [ashpublications.org]
- 25. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Idelalisib: A Technical Guide for Basic Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Idelalisib, also known as Idelalisib (CAL-101, GS-1101), is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes in the immune system, including cell growth, proliferation, survival, and differentiation.[3] PI3Kδ is predominantly expressed in hematopoietic cells, making it a key player in both innate and adaptive immunity.[3][4][5] Its targeted inhibition by (S)-Idelalisib offers a valuable tool for dissecting the intricate roles of PI3Kδ in immunological processes and for the development of novel therapeutic strategies for immune-mediated diseases and hematological malignancies.
This technical guide provides an in-depth overview of (S)-Idelalisib for basic research applications in immunology. It covers the compound's mechanism of action, provides key quantitative data, and details essential experimental protocols for studying its effects on immune cells.
Chemical Properties and Structure
(S)-Idelalisib is a quinazoline derivative with the following chemical properties:
| Property | Value | Reference |
| Chemical Name | 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]quinazolin-4(3H)-one | [3] |
| Molecular Formula | C₂₂H₁₈FN₇O | [4] |
| Molecular Weight | 415.42 g/mol | [4] |
| SMILES | CC--INVALID-LINK--NC1=NC=NC2=C1N=CN=C2 | [1] |
| InChI | InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1 | [6] |
Mechanism of Action
(S)-Idelalisib is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[1] By binding to the ATP-binding pocket of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. The inhibition of this cascade disrupts multiple signaling pathways, including B-cell receptor (BCR) signaling and chemokine receptor (CXCR4 and CXCR5) signaling, which are vital for the trafficking and homing of B-cells.[5][7] This ultimately leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[7]
Signaling Pathway Diagram
Quantitative Data
(S)-Idelalisib exhibits high selectivity for the PI3Kδ isoform. The following tables summarize key quantitative data for its inhibitory activity.
Table 1: In Vitro Inhibitory Activity of (S)-Idelalisib against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Selectivity vs. PI3Kδ | Reference |
| p110δ | 2.5 | - | [2][8] |
| p110α | 820 | ~328-fold | [2] |
| p110β | 565 | ~226-fold | [2] |
| p110γ | 89 | ~35-fold | [2] |
Table 2: Cellular Activity of (S)-Idelalisib
| Assay | Cell Type | EC₅₀ (nM) | Reference |
| p-AKT Inhibition | SU-DHL-5, KARPAS-422, CCRF-SB cells | 100 - 1000 | [8] |
| CD63 Expression (FcεR1-mediated) | Primary Basophils | 8 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunological effects of (S)-Idelalisib.
Western Blot for AKT Phosphorylation
This protocol is designed to measure the inhibition of PI3Kδ signaling by assessing the phosphorylation status of its downstream effector, AKT.
Materials:
-
Lymphocytes (e.g., primary B-cells, B-cell lines)
-
(S)-Idelalisib (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology, Cat# 4060, 1:1000 dilution)
-
Rabbit anti-total AKT (e.g., Cell Signaling Technology, Cat# 9272, 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired density and treat with varying concentrations of (S)-Idelalisib or vehicle control (DMSO) for the specified time (e.g., 2 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C with gentle agitation.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control.
Flow Cytometry for B-Cell Subset Analysis
This protocol allows for the characterization and quantification of different B-cell populations following treatment with (S)-Idelalisib.
Materials:
-
Single-cell suspension of lymphocytes (from peripheral blood, spleen, or lymph nodes)
-
(S)-Idelalisib
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against B-cell surface markers. A common panel includes:
-
CD19 (pan B-cell marker)
-
CD20 (mature B-cell marker)
-
IgD and CD27 (to distinguish naïve and memory B-cells)
-
CD24 and CD38 (for transitional B-cells and plasmablasts)
-
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with (S)-Idelalisib or vehicle control. For in vivo studies, administer the compound to animals as per the experimental design.
-
Cell Staining: a. Aliquot approximately 1 x 10⁶ cells per tube. b. Wash cells with FACS buffer. c. Add the antibody cocktail and incubate for 30 minutes on ice in the dark. d. Wash cells twice with FACS buffer.
-
Viability Staining: Resuspend cells in FACS buffer containing a viability dye.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on viable, single lymphocytes and then identify B-cell subsets based on marker expression.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of (S)-Idelalisib on T-cell proliferation in response to stimulation.
Materials:
-
Isolated T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Complete cell culture medium
-
(S)-Idelalisib
-
Flow cytometer
Procedure:
-
CFSE Labeling: a. Resuspend T-cells in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. c. Quench the staining by adding 5 volumes of ice-cold complete medium. d. Wash the cells twice.
-
Cell Plating and Treatment: a. Resuspend CFSE-labeled T-cells in complete medium. b. Plate the cells and add (S)-Idelalisib at desired concentrations or vehicle control.
-
T-cell Stimulation: Add T-cell activation beads or antibodies.
-
Incubation: Incubate the plate for 3-5 days.
-
Data Acquisition and Analysis: a. Harvest the cells and analyze by flow cytometry. b. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
NK Cell Cytotoxicity Assay
This protocol assesses the impact of (S)-Idelalisib on the cytotoxic function of Natural Killer (NK) cells.
Materials:
-
Isolated NK cells (effector cells)
-
Target cells (e.g., K562 cell line)
-
Calcein-AM (for fluorescence-based assay) or a cytotoxicity detection kit (e.g., LDH release assay)
-
(S)-Idelalisib
-
96-well plate
-
Plate reader
Procedure:
-
Target Cell Labeling (for Calcein-AM assay): a. Label target cells with Calcein-AM according to the manufacturer's instructions.
-
Co-culture Setup: a. Plate the labeled target cells. b. Add NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1). c. Add (S)-Idelalisib at desired concentrations or vehicle control.
-
Incubation: Incubate the co-culture for 4 hours at 37°C.
-
Cytotoxicity Measurement: a. For Calcein-AM assay, centrifuge the plate and measure the fluorescence of the supernatant (released Calcein from lysed cells). b. For LDH assay, measure LDH release in the supernatant according to the kit instructions.
-
Data Analysis: Calculate the percentage of specific lysis.
Experimental and Logical Workflows
Experimental Workflow for In Vitro Analysis
Conclusion
(S)-Idelalisib is a powerful and selective tool for investigating the role of PI3Kδ in the immune system. Its specificity allows for the targeted dissection of signaling pathways crucial for the function of B-cells, T-cells, and other immune cells. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of (S)-Idelalisib in various immunological contexts, ultimately contributing to a deeper understanding of immune regulation and the development of next-generation immunomodulatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecules [lincsportal.ccs.miami.edu]
- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
(R)-Idelalisib as a Tool for Studying PI3K Delta Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling pathways, governing a multitude of cellular processes including cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is predominantly restricted to hematopoietic cells.[1] The p110δ isoform, a component of the PI3Kδ complex, is a key mediator of the B-cell receptor (BCR) signaling pathway and is crucial for the activation, proliferation, and survival of B-lymphocytes.[1][2] In numerous B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and various lymphomas, the PI3Kδ pathway is hyperactive, making it a prime therapeutic target.[3]
Idelalisib functions as an ATP-competitive inhibitor of the p110δ catalytic subunit.[6] By binding to the ATP-binding pocket of PI3Kδ, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This inhibition of PIP3 production prevents the recruitment and activation of downstream signaling proteins such as Akt and Bruton's tyrosine kinase (BTK), ultimately leading to the induction of apoptosis in malignant B-cells.[7][8]
Data Presentation
Table 1: In Vitro Potency and Selectivity of Idelalisib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Idelalisib against the four Class I PI3K isoforms, demonstrating its high potency and selectivity for PI3Kδ.
| PI3K Isoform | IC50 (nM) | Fold Selectivity vs. PI3Kδ | Reference |
| p110α | 8600 | ~453x | [9] |
| p110β | 4000 | ~211x | [9] |
| p110γ | 2100 | ~111x | [9] |
| p110δ | 19 | 1x | [9] |
Data represents mean values from multiple studies. The IC50 for PI3Kδ was determined at approximately 2x Km for ATP.[9]
Table 2: Cellular Activity of Idelalisib
This table presents the half-maximal effective concentration (EC50) of Idelalisib in cellular assays, reflecting its functional inhibition of PI3Kδ-dependent pathways.
| Cellular Assay | Cell Type | EC50 (nM) | Reference |
| B-cell Proliferation (BCR crosslinking) | Human B-cells | 6 | [10] |
| Basophil Activation (anti-FcεR1) | Human Basophils | 8.9 | [10] |
Experimental Protocols
In Vitro PI3Kδ Enzyme Activity Assay (ADP-Glo™ Kinase Assay)
This biochemical assay directly measures the enzymatic activity of purified PI3Kδ and the inhibitory effect of Idelalisib.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction, followed by the depletion of remaining ATP. Second, the generated ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[11]
Materials:
-
Purified recombinant PI3Kδ enzyme (p110δ/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Idelalisib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Kinase Reaction Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA.[11]
-
Compound Preparation: Prepare serial dilutions of Idelalisib in DMSO.
-
Assay Plate Setup: Add 0.5 µL of the Idelalisib dilutions or vehicle (DMSO) to the wells of a 384-well plate.[11]
-
Enzyme/Substrate Mixture: Prepare a mixture of the PI3Kδ enzyme and lipid substrate in the kinase reaction buffer.
-
Initiate Kinase Reaction: Add 4 µL of the enzyme/substrate mixture to each well, followed by 0.5 µL of 250µM ATP to start the reaction.[11]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[12]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Idelalisib concentration.
Cellular Phospho-Akt (p-Akt) Western Blot Assay
This cell-based assay assesses the ability of Idelalisib to inhibit the PI3K signaling pathway within a cellular context by measuring the phosphorylation of the downstream effector, Akt.
Principle: Activation of PI3K leads to the phosphorylation of Akt at key residues, such as Serine 473 (S473). A decrease in the level of phosphorylated Akt (p-Akt) upon treatment with Idelalisib indicates inhibition of the PI3K pathway.
Materials:
-
B-cell lymphoma cell line (e.g., Raji)
-
Complete culture medium
-
Idelalisib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (S473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture Raji cells to 70-80% confluency. Treat the cells with varying concentrations of Idelalisib or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total Akt and GAPDH to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, normalized to the loading control.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Idelalisib in a subcutaneous xenograft model of B-cell lymphoma.
Principle: The growth of human B-cell lymphoma cells as a solid tumor in immunodeficient mice allows for the in vivo assessment of the anti-proliferative effects of Idelalisib.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Raji B-cell lymphoma cell line
-
Matrigel
-
Idelalisib
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80)[7]
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of Raji cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Treatment Initiation: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into a treatment group and a vehicle control group.[14]
-
Drug Administration: Prepare the Idelalisib formulation. Administer Idelalisib to the treatment group via oral gavage at a specified dose (e.g., 150 mg/kg) and schedule (e.g., daily).[14] Administer the vehicle to the control group.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Data Analysis: Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of Idelalisib.
Mandatory Visualization
Caption: PI3Kδ signaling pathway and the inhibitory action of (S)-Idelalisib.
Caption: Experimental workflow for Western Blot analysis of p-Akt.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. promega.es [promega.es]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
(R)-Idelalisib In Vitro Assay Protocol for Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Idelalisib (also known as CAL-101 or GS-1101) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K pathway is crucial for cellular processes such as growth, proliferation, and survival, and its delta isoform is predominantly expressed in hematopoietic cells.[3][5] In many B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and various lymphomas, the PI3Kδ signaling pathway is hyperactivated, contributing to uncontrolled cell growth and survival.[3][6][7] Idelalisib blocks this pathway, leading to the inhibition of B-cell proliferation and the induction of apoptosis.[3][6][7][8] These application notes provide detailed protocols for key in vitro assays to evaluate the biological effects of this compound on cancer cell lines.
Signaling Pathway and Mechanism of Action
Idelalisib selectively targets the p110δ catalytic subunit of PI3K. By binding to the ATP-binding pocket of PI3Kδ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This blockage prevents the subsequent recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5][6] The inhibition of AKT phosphorylation disrupts the entire PI3K/AKT/mTOR signaling cascade, which ultimately reduces cell proliferation and survival, and promotes caspase-dependent apoptosis in malignant B-cells.[6][9][10]
Caption: this compound inhibits the PI3Kδ signaling pathway.
Quantitative Data Summary
The inhibitory effects of this compound vary across different cell lines, reflecting their dependence on the PI3Kδ pathway.
Table 1: In Vitro Potency of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference | | :--- | :--- | :--- | :--- | | MEC1 | Chronic Lymphocytic Leukemia | Growth Inhibition | 20.4 µM |[2] | | CLL Primary Cells | Chronic Lymphocytic Leukemia | Growth Inhibition | 2.9 nM |[2] | | SU-DHL-5 | Diffuse Large B-cell Lymphoma | p-AKT Reduction | 0.1 - 1.0 µM |[2][11] | | KARPAS-422 | Follicular Lymphoma | p-AKT Reduction | 0.1 - 1.0 µM |[2][11] | | A549 | Lung Carcinoma | Antiproliferation | 0.33 µM |[4] | | A498 | Kidney Carcinoma | Antiproliferation | 1.1 µM |[4] |
Experimental Protocols
Cell Viability / Proliferation Assay (MTS/MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with Idelalisib.
Caption: General workflow for an in vitro cell viability assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cancer cell lines (e.g., MEC1, SU-DHL-5)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to attach (if adherent) and resume growth.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium from the stock solution. A typical concentration range might be 0.01 nM to 10 µM. Also, prepare a vehicle control (DMSO diluted to the highest concentration used for the drug).
-
Cell Treatment: Add 100 µL of the prepared drug dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator.
-
Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 20 µL of MTT solution and incubate for 4 hours, followed by solubilization of formazan crystals with DMSO.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 540 nm (for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[12][13][14] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14][15]
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^6 cells per well in 6-well plates and treat with desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.
Western Blot for PI3K Pathway Inhibition
This protocol assesses the phosphorylation status of key proteins in the PI3K/AKT pathway to confirm the mechanism of action of Idelalisib.
Materials:
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment & Lysis: Treat cells with Idelalisib for a short duration (e.g., 2-4 hours) to observe signaling changes. Lyse cells on ice with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAL-101, a p110delta selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 9. benchchem.com [benchchem.com]
- 10. ashpublications.org [ashpublications.org]
- 11. CAL-101, a p110δ selective phosphatidylinositol-3-kinase inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular viability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologi.ub.ac.id [biologi.ub.ac.id]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for (R)-Idelalisib in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (R)-Idelalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), in primary cell culture experiments. The information compiled here is intended to assist in the design and execution of robust and reproducible studies investigating the biological effects of this compound on primary cells, particularly those of hematopoietic origin.
Introduction
This compound (formerly CAL-101 or GS-1101) is an orally bioavailable, small-molecule inhibitor that selectively targets the p110δ isoform of PI3K.[1][2] The PI3Kδ pathway is a critical signaling cascade that regulates cell proliferation, survival, differentiation, and trafficking, particularly in B-lymphocytes.[2][3] Dysregulation of this pathway is a common feature in many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2][4] Idelalisib has demonstrated significant clinical activity in hematologic cancers such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL).[3] In primary cell culture, this compound is a valuable tool for elucidating the role of PI3Kδ signaling in both healthy and diseased cells.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kδ.[1] By binding to the ATP-binding pocket of the p110δ catalytic subunit, it blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a crucial second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[5][6] The inhibition of PI3Kδ by Idelalisib leads to a reduction in Akt phosphorylation and a subsequent dampening of the entire PI3K/Akt/mTOR signaling cascade.[2][7] This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and modulation of cell migration and adhesion in PI3Kδ-dependent cells.[4][8]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ (PI3Kδ) | 19 nM | Biochemical Assay | [1] |
| IC₅₀ (PI3Kα) | 8600 nM | Biochemical Assay | [1] |
| IC₅₀ (PI3Kβ) | 4000 nM | Biochemical Assay | [1] |
| IC₅₀ (PI3Kγ) | 2100 nM | Biochemical Assay | [1] |
| EC₅₀ (Basophil Activation) | 8.9 nM | Human Basophils | [1] |
| EC₅₀ (B-cell Proliferation) | 6 nM | Human B-cells | [1] |
Table 2: Effects of this compound on Primary Malignant B-cells
| Cell Type | Idelalisib Concentration | Incubation Time | Observed Effect | Reference |
| Primary CLL Cells | 1 µM | 48 hours | Inhibition of AKT phosphorylation (Ser473 and Thr308) | [1] |
| Primary MCL Cells | 0.5 µM | 48 hours | 15-60% decrease in global protein synthesis | [7] |
| Primary MCL Cells | 0.05 - 1 µM | 48 hours | 9-18% increase in apoptosis over control | [7] |
| Primary B-ALL Cells | Not specified | Not specified | Decreased phosphorylation of Akt (p-Aktser473) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]
Protocol 2: Determination of Optimal this compound Concentration (Dose-Response Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTS, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Isolate and prepare primary cells according to your established laboratory protocol. Seed the cells in a 96-well plate at a predetermined optimal density.
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in complete culture medium. A typical concentration range to test is 1 nM to 50 µM.[3] Include a DMSO-only vehicle control, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Add the diluted this compound and the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a desired period (e.g., 48, 72, or 96 hours).[3]
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log[this compound concentration]. Calculate the IC₅₀ value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473/Thr308), anti-total-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture primary cells in larger formats (e.g., 6-well plates) and treat with the desired concentrations of this compound (and a vehicle control) for a specified time.
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the extent of pathway inhibition.
Experimental Workflow Visualization
The following diagram outlines a general workflow for testing the effects of this compound on primary cells.
Caption: General experimental workflow for primary cell culture drug testing.
Troubleshooting and Considerations
-
Drug Stability: Small molecule inhibitors like Idelalisib can degrade in culture medium at 37°C. For long-term experiments, it is recommended to replenish the medium with freshly diluted drug every 2-3 days.[3]
-
Cell Line Sensitivity: Different primary cell samples can exhibit varying sensitivity to PI3Kδ inhibition. It is crucial to perform dose-response experiments for each new cell source.[3]
-
Off-Target Effects: While Idelalisib is highly selective for PI3Kδ, at very high concentrations (>10 µM), off-target effects on other kinases cannot be entirely ruled out.[1] It is advisable to use the lowest effective concentration determined from dose-response studies.
-
Primary Cell Viability: Primary cells can have limited viability in culture. Ensure optimized culture conditions and include appropriate controls to distinguish drug-induced effects from spontaneous cell death.
-
Co-culture Systems: To better mimic the tumor microenvironment, consider co-culture experiments with stromal cells, which can provide survival signals to malignant B-cells.[1] this compound has been shown to negate these pro-survival effects.[1]
References
- 1. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Idelalisib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and dosing guidelines for the in vivo administration and evaluation of (R)-Idelalisib (also known as CAL-101 or GS-1101) in various mouse models of B-cell malignancies. Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical signaling pathway in hematopoietic cells.[1][2][3]
Mechanism of Action and Signaling Pathway
Idelalisib selectively targets the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[4] Upon BCR activation, PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][5] PIP3 recruits and activates downstream effectors like AKT and Bruton's tyrosine kinase (BTK), promoting cell survival, proliferation, and trafficking.[1][5] By inhibiting PI3Kδ, Idelalisib blocks this cascade, leading to apoptosis in malignant B-cells and disrupting their interaction with the protective tumor microenvironment.[1][6]
Dosing and Administration in Mouse Models
The optimal dose and schedule for Idelalisib can vary based on the mouse strain, specific cancer model, and research objectives. Oral gavage is the standard administration route.
Table 1: Summary of this compound Dosing Schedules in In Vivo Mouse Models
| Mouse Strain | Model Type | Idelalisib Dose | Administration Route | Dosing Schedule | Reference |
| Collaborative Cross Mice | Toxicity Study | 150 mg/kg/day | Oral Gavage | Daily for 14 days | [1] |
| Immunodeficient (e.g., NOD/SCID) | Raji Cell-Derived Xenograft (CDX) | 150 mg/kg | Oral Gavage | Daily | [4] |
| BALB/c Mice | Metabolism Study | 36 or 100 mg/kg | Oral Gavage | Single Dose | [7] |
| Eμ-TCL1 Transgenic | CLL-like Disease | 25-75 mg/kg | Oral Gavage | Twice Daily | [8] |
Experimental Protocols
This protocol details the preparation of a homogenous Idelalisib suspension for oral gavage.
Materials:
-
Idelalisib powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile purified water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation:
-
Idelalisib Suspension:
-
Calculate and weigh the required amount of Idelalisib powder based on the desired concentration and final volume.
-
Place the Idelalisib powder in a mortar.[1]
-
Add a small amount of the vehicle to the powder and triturate to create a smooth, uniform paste.[1]
-
Gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension. A homogenizer can also be used for efficient mixing.[1]
-
-
Storage:
This protocol outlines a typical workflow for evaluating Idelalisib's efficacy in a subcutaneous B-cell lymphoma xenograft model.
Procedure:
-
Model Establishment: Subcutaneously inject human B-cell lymphoma cells (e.g., Raji) into the flank of immunodeficient mice (e.g., NOD/SCID).[4]
-
Tumor Growth: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice into treatment and control groups.[4]
-
Treatment Administration: Administer Idelalisib (e.g., 150 mg/kg) or the vehicle control to the respective groups daily via oral gavage.[4]
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity. For models using bioluminescent cells, imaging can be performed weekly.[4]
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined humane endpoint.[4] The primary efficacy endpoint is often tumor growth inhibition. Tissues can be collected for pharmacodynamic analysis.
This protocol is used to confirm Idelalisib's mechanism of action by measuring the inhibition of PI3K signaling.
Procedure:
-
Sample Collection: At the end of the efficacy study, collect tumor tissues from both control and treated mice.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using an appropriate lysis buffer.
-
Western Blot:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with corresponding secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
This protocol assesses the impact of Idelalisib on normal and malignant B-cell populations in lymphoid organs.
Procedure:
-
Spleen Dissociation: Harvest spleens and prepare a single-cell suspension by gently dissociating the tissue through a 70 µm cell strainer.[4]
-
Red Blood Cell Lysis: Lyse red blood cells with a suitable lysis buffer and wash the remaining splenocytes.[4]
-
Cell Staining:
-
Flow Cytometry:
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Identification of novel pathways in idelalisib metabolism and bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-Idelalisib Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Idelalisib (also known as Idelalisib, CAL-101, or GS-1101) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that regulates cell proliferation, survival, and trafficking, and its dysregulation is a hallmark of many B-cell malignancies.[1] Idelalisib induces apoptosis in malignant B-cells and inhibits their interaction with the tumor microenvironment.[1] These application notes provide detailed protocols and dosing guidelines for the administration of this compound in animal models, a crucial step in the preclinical evaluation of this targeted therapy. The primary route of administration for this compound in animal studies is oral.[2][3]
Signaling Pathway
The PI3Kδ signaling pathway is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling. Upon BCR activation, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and Bruton's tyrosine kinase (BTK), which in turn promote cell survival, proliferation, and differentiation. Idelalisib selectively inhibits the catalytic activity of PI3Kδ, thereby blocking the production of PIP3 and inhibiting downstream signaling.[1] This disruption of the PI3Kδ pathway ultimately leads to the apoptosis of malignant B-cells.[1]
Data Presentation
Pharmacokinetic Parameters of Idelalisib in Animals
The following table summarizes the pharmacokinetic parameters of this compound in various animal species following oral administration.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat (Sprague-Dawley) | 3 mg/kg | ~0.5 | ~1500 | ~3000 | 1.5 | [3] |
| Dog (Beagle) | 1 mg/kg | ~2.0 | ~1000 | ~4000 | 2.0 | [3] |
Note: Values are approximate and can vary based on the specific study conditions, formulation, and animal strain.
Efficacy of Idelalisib in Preclinical Models
This table provides examples of the in vivo efficacy of this compound in different preclinical models of B-cell malignancies.
| Animal Model | Treatment | Primary Outcome | Result | Reference |
| Ibrutinib-resistant B-cell lymphoma PDX mice | Idelalisib (25 mg/kg/day, p.o.) + Ibrutinib (25 mg/kg/day, p.o.) | Tumor Growth | Significantly inhibited tumor growth | [2] |
| Heterotopic cardiac transplant C57BL/6 mice | Idelalisib (30 mg/kg/day, p.o.) | Allograft Survival | Prolonged survival of heterotopic cardiac allografts | [2] |
| B-ALL xenograft (NSG mice) | LAX56 cells pre-treated with 5 µM Idelalisib for 1 hour | Cell Homing | Inhibited homing of ALL cells to the bone marrow | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Purified, sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate Required Amounts: Determine the required amount of this compound, CMC, and Tween 80 based on the desired final concentration and volume. A common vehicle is 0.5% CMC with 0.1% Tween 80 in sterile water.
-
Prepare the Vehicle:
-
Add 0.5 g of CMC to 100 mL of purified water while stirring. Gentle heating may be necessary to fully dissolve the CMC.
-
Once the CMC is dissolved, add 0.1 mL of Tween 80 to the solution and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder.
-
In a mortar, add a small amount of the prepared vehicle to the this compound powder and triturate to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension. Alternatively, a homogenizer can be used for efficient mixing.
-
-
Storage: Store the final suspension at 4°C, protected from light. It is crucial to shake the suspension well before each administration to ensure uniform dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft model of B-cell lymphoma.
Procedure:
-
Animal Model and Cell Line: Select an appropriate immunodeficient mouse strain (e.g., NOD/SCID or NSG) and a suitable human B-cell lymphoma cell line (e.g., Raji).
-
Tumor Cell Implantation: Subcutaneously inject the lymphoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into a treatment group and a vehicle control group.
-
Treatment Administration: Administer this compound (prepared as in Protocol 1) or the vehicle control to the respective groups via oral gavage according to the desired dosing schedule (e.g., daily).
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
-
Animal Monitoring: Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or other adverse effects.
-
Endpoint Analysis: The study can be terminated when the tumors in the control group reach a maximum allowable size, or based on other predefined criteria. At the endpoint, euthanize the mice and harvest the tumors and other relevant tissues for further analysis, such as immunohistochemistry, western blotting, or flow cytometry, to assess target engagement and downstream effects of this compound. Survival studies can also be conducted where the endpoint is the death of the animal or a humane endpoint is reached.[1]
References
Application Notes and Protocols: Detection of pAKT Inhibition by (R)-Idelalisib Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] AKT, a serine/threonine-specific protein kinase, is a central node in this pathway. Its activation requires phosphorylation at key residues, including Serine 473 (S473) and Threonine 308 (T308).[1][2] Dysregulation of the PI3K/AKT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
(R)-Idelalisib (also known as Idelalisib) is a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ).[2][4] PI3Kδ is predominantly expressed in hematopoietic cells and plays a critical role in B-cell malignancies.[4][5] By inhibiting PI3Kδ, Idelalisib blocks the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger required for the recruitment and activation of downstream effectors like AKT.[6] This ultimately leads to a reduction in AKT phosphorylation and the induction of apoptosis in malignant B-cells.[3][7]
Western blotting is a widely used and powerful technique to detect specific proteins in a complex mixture, such as a cell lysate. This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on AKT phosphorylation at Serine 473 (pAKT S473) in a relevant cell line.
Signaling Pathway and Drug Mechanism
The PI3K/AKT signaling cascade is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization at the cell membrane facilitates the phosphorylation and activation of AKT.
This compound selectively targets the PI3Kδ isoform, preventing the conversion of PIP2 to PIP3.[5] This disruption of the signaling cascade inhibits the downstream activation of AKT, leading to decreased levels of phosphorylated AKT (pAKT).
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing pAKT inhibition involves treating cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring the proteins to a membrane, and finally detecting pAKT and total AKT levels using specific antibodies.
Caption: Experimental workflow for Western blot analysis of pAKT inhibition.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable B-cell malignancy cell line (e.g., a cell line known to have a constitutively active PI3K/AKT pathway) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells at a density that will allow for sufficient protein yield after treatment.
-
Once the cells reach the desired confluency (for adherent cells) or density (for suspension cells), treat them with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction[9][10][11]
-
For adherent cells:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[8]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish.[9]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
-
For suspension cells:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[8][9]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Store the lysate at -80°C for long-term storage or proceed immediately to protein quantification.
Protein Quantification (BCA Assay)[13][14][15]
The Bicinchoninic Acid (BCA) assay is a sensitive method for colorimetric detection and quantification of total protein.[11]
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with known concentrations (e.g., 0 to 2 mg/mL).[12]
-
Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[12]
-
Pipette a small volume (e.g., 10-25 µL) of each standard and unknown sample into separate wells of a 96-well microplate.[12][13]
-
Add the BCA working reagent (e.g., 200 µL) to each well and mix thoroughly.[12][13]
-
Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.[13]
-
Measure the absorbance at 562 nm using a microplate reader.[12]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[16][17][18]
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer (to a final concentration of 1X).
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.[14]
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.[14] The percentage of the polyacrylamide gel should be chosen based on the molecular weight of the target proteins (AKT is ~60 kDa).
Protein Transfer (Western Blotting)[16][17][20]
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer. If using a PVDF membrane, pre-wet it in methanol for 30 seconds.[15]
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane. The membrane should be placed between the gel and the positive electrode.[15]
-
Perform the protein transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.[15]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[14]
Immunoblotting[1][17][19]
-
Block the membrane with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C. For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background.[16][17]
-
Incubate the membrane with the primary antibody against pAKT (S473) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][16]
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Signal Detection and Analysis[1][16]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.[1]
-
Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).[15]
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[1]
-
To ensure equal protein loading, the membrane can be stripped of the pAKT antibodies and re-probed with a primary antibody against total AKT and/or a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal for each sample to determine the relative level of AKT phosphorylation.
Data Presentation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.
Table 1: Effect of this compound on pAKT (S473) Levels
| This compound Concentration (nM) | Fold Change in pAKT (S473) / Total AKT Ratio (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.12 |
| 0.1 | 0.85 ± 0.10 |
| 1 | 0.62 ± 0.08 |
| 10 | 0.35 ± 0.05 |
| 100 | 0.15 ± 0.03 |
| 1000 | 0.05 ± 0.01 |
Note: The data presented in this table is representative and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and other factors.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of pAKT inhibition by this compound using Western blot analysis. By following these detailed methodologies, researchers can effectively assess the potency and mechanism of action of PI3Kδ inhibitors and other compounds targeting the PI3K/AKT signaling pathway. Careful execution of each step, particularly the cell lysis, protein quantification, and immunoblotting procedures, is critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Targeted PI3Kδ inhibition by the small molecule idelalisib as a novel therapy in indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Idelalisib? [synapse.patsnap.com]
- 6. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 9. ptglab.com [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 12. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. bio-rad.com [bio-rad.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Idelalisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idelalisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2] In many B-cell malignancies, this pathway is hyperactivated, contributing to uncontrolled cell proliferation and resistance to apoptosis.[2][3] Idelalisib specifically targets the p110δ catalytic subunit of PI3K, leading to the inhibition of AKT phosphorylation and downstream signaling events.[4] This ultimately results in cell cycle arrest and induction of apoptosis in malignant cells.[4][5] These application notes provide a detailed protocol for the analysis of Idelalisib-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry involves the use of Annexin V and Propidium Iodide (PI).[6]
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[6]
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[6]
By using Annexin V and PI in combination, flow cytometry can differentiate between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).
Data Presentation
The following tables summarize quantitative data from a study investigating the dose-dependent effect of Idelalisib on apoptosis in the K562 chronic myeloid leukemia cell line after 48 hours of treatment.[5]
Table 1: Dose-Dependent Effect of Idelalisib on Apoptosis in K562 Cells [5]
| Idelalisib Concentration (µM) | Viable Cells (%) | Apoptotic Cells (Early + Late) (%) |
| 0 (Control) | 95.2 ± 1.5 | 4.8 ± 0.5 |
| 20 | 85.6 ± 2.1 | 14.4 ± 1.2 |
| 50 | 70.3 ± 2.5 | 29.7 ± 1.8 |
| 100 | 55.8 ± 3.2 | 44.2 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Detailed Apoptotic Profile of K562 Cells Treated with Idelalisib [5]
| Idelalisib Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 2.5 ± 0.3 | 2.3 ± 0.2 |
| 20 | 8.1 ± 0.7 | 6.3 ± 0.5 |
| 50 | 15.4 ± 1.1 | 14.3 ± 0.7 |
| 100 | 23.7 ± 1.5 | 20.5 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
Idelalisib induces apoptosis by inhibiting the PI3Kδ/AKT signaling pathway, which leads to the modulation of Bcl-2 family proteins and the activation of caspases.
Caption: Idelalisib inhibits PI3Kδ, leading to apoptosis.
Experimental Protocols
Materials and Reagents
-
Idelalisib (or this compound)
-
Cell line of interest (e.g., K562, HCT116, or other cancer cell lines)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Experimental Workflow
Caption: Workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding and Culture:
-
Seed the cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with Idelalisib:
-
Prepare a stock solution of Idelalisib in DMSO.
-
Treat the cells with varying concentrations of Idelalisib (e.g., 0, 20, 50, 100 µM) for the desired time period (e.g., 48 hours).[5]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for Idelalisib treatment.
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells from each well into separate microcentrifuge tubes.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization or a cell scraper. Combine the detached cells with the collected medium.
-
-
Washing:
-
Centrifuge the cell suspensions at approximately 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining with Annexin V and PI:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
-
Data Interpretation:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Use quadrant analysis to distinguish between the four cell populations:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis.
-
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the analysis of apoptosis induced by Idelalisib using flow cytometry. By following these detailed procedures, researchers can obtain reliable and reproducible data to further investigate the pro-apoptotic effects of Idelalisib in various cancer models. This information is valuable for basic research, drug discovery, and the development of novel cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. targetedonc.com [targetedonc.com]
- 4. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lymphocyte Trafficking and Homing with (R)-Idelalisib
For Researchers, Scientists, and Drug Development Professionals
(R)-Idelalisib, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), serves as a critical tool for investigating the complex processes of lymphocyte trafficking and homing. These processes are fundamental to immune surveillance and response, and their dysregulation is a hallmark of various hematologic malignancies. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in both basic research and drug development contexts.
Introduction
This compound, also known as CAL-101 or GS-1101, is an orally bioavailable small molecule that specifically targets the p110δ catalytic subunit of PI3K.[1] The PI3Kδ isoform is predominantly expressed in hematopoietic cells, particularly lymphocytes, and plays a central role in B-cell receptor (BCR) signaling and the pathways governing cell survival, proliferation, and migration.[2][3] By inhibiting PI3Kδ, Idelalisib effectively disrupts the signaling cascades that mediate lymphocyte adhesion, chemotaxis, and retention within lymphoid tissues, making it an invaluable agent for studying and modulating these phenomena.[4][5][6]
Mechanism of Action in Lymphocyte Trafficking
The trafficking of lymphocytes to and from lymphoid organs is a tightly regulated process orchestrated by a series of signaling molecules, including chemokines and their receptors. The PI3Kδ pathway is a critical downstream effector of chemokine receptors, such as CXCR4 and CXCR5, which respond to the chemokines CXCL12 and CXCL13, respectively.[5][7] These chemokines are highly expressed in the bone marrow and lymph nodes, creating a chemoattractant gradient that guides lymphocytes to these protective niches.
Upon chemokine receptor activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3, in turn, activates downstream effectors like Akt and mTOR, which are essential for cytoskeletal rearrangements, cell polarization, and directed migration.[8][9]
This compound competitively binds to the ATP-binding pocket of PI3Kδ, inhibiting its catalytic activity.[7] This blockade prevents the production of PIP3, thereby abrogating the downstream signaling required for lymphocyte chemotaxis and adhesion.[2] The consequence is a disruption of lymphocyte homing and retention in lymphoid tissues, leading to a redistribution of lymphocytes into the peripheral circulation.[10][11] This mechanism underlies both the therapeutic effect of Idelalisib in certain B-cell malignancies and its utility as a research tool.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from preclinical studies, illustrating the potency and effects of this compound on lymphocyte signaling and migration.
Table 1: In Vitro Inhibitory Activity of Idelalisib
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 (PI3Kδ) | 2.5 nM | Biochemical Assay | [8] |
| IC50 (PI3Kα) | 820 nM | Biochemical Assay | [8] |
| IC50 (PI3Kβ) | 565 nM | Biochemical Assay | [8] |
| IC50 (PI3Kγ) | 89 nM | Biochemical Assay | [8] |
| EC50 (B-cell proliferation) | 6 nM | BCR crosslinking assay | [7] |
| EC50 (Basophil activation) | 8.9 nM | anti-FcεR1 stimulation | [7] |
Table 2: Effect of Idelalisib on Lymphocyte Migration
| Cell Type | Chemoattractant | Idelalisib Concentration | % Inhibition of Migration (relative to control) | Reference |
| CLL T-cells | None (spontaneous migration) | 5 µM | 33.3% | [12] |
| CLL T-cells | CXCL10 (100 ng/mL) | 5 µM | 33.9% | [12] |
| B-ALL cells | SDF-1α (500 ng/mL) | Not specified | Significant decrease (p < 0.001) | [13] |
| NALM-6 (B-ALL cell line) | SDF-1α | Not specified | Significant decrease | [10] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and meaningful results. The following are protocols for key experiments used to study lymphocyte trafficking with this compound.
In Vitro Chemotaxis Assay (Transwell Assay)
This assay quantifies the directed migration of lymphocytes towards a chemoattractant and the inhibitory effect of this compound.
Materials:
-
Lymphocyte cell suspension (primary cells or cell lines)
-
This compound
-
Chemoattractant (e.g., CXCL12, CXCL13, SDF-1α)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Protocol:
-
Cell Preparation:
-
Culture lymphocytes to the desired density and ensure high viability (>95%).
-
Harvest cells and wash twice with serum-free medium.
-
Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Drug Treatment:
-
Incubate the cell suspension with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower chamber of the 24-well plate.[13] Add medium without chemoattractant to control wells.
-
Place the Transwell insert into each well.
-
Add 100 µL of the pre-treated cell suspension (1 x 10^5 cells) to the upper chamber of the insert.[14]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.[14]
-
-
Quantification:
-
Carefully remove the Transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Determine the percentage inhibition of migration by comparing the drug-treated samples to the vehicle control.
-
In Vivo Lymphocyte Homing Assay
This assay assesses the ability of lymphocytes to migrate to specific tissues, such as the bone marrow or lymph nodes, in a living animal and the impact of this compound on this process.
Materials:
-
Lymphocytes (e.g., primary B-ALL cells) labeled with a fluorescent dye (e.g., CFSE) or a luciferase reporter.[13]
-
This compound
-
Immunocompromised mice (e.g., NSG mice)
-
Vehicle control (e.g., DMSO in a suitable carrier)
-
Flow cytometer or in vivo imaging system (e.g., IVIS)
Protocol:
-
Cell Preparation and Labeling:
-
Prepare a single-cell suspension of lymphocytes.
-
Label the cells with CFSE according to the manufacturer's protocol or use cells stably expressing a reporter gene.
-
Wash the cells extensively to remove excess dye or unincorporated vector.
-
-
Ex Vivo Drug Treatment:
-
Incubate the labeled cells with this compound or vehicle control for 1-2 hours prior to injection.[10]
-
-
Cell Injection:
-
Inject a defined number of labeled cells (e.g., 1 x 10^6 cells) intravenously into the tail vein of the mice.
-
-
Tissue Harvest and Analysis:
-
After a specified time (e.g., 18 hours), euthanize the mice.[10]
-
Harvest target organs (e.g., bone marrow from femurs and tibias, spleen, lymph nodes).
-
Prepare single-cell suspensions from the harvested tissues.
-
-
Quantification:
-
Analyze the cell suspensions by flow cytometry to determine the percentage and absolute number of labeled cells in each organ.
-
For luciferase-expressing cells, perform in vivo or ex vivo bioluminescence imaging to quantify cell localization.
-
-
Data Analysis:
-
Compare the number of homed cells in the target organs of mice injected with drug-treated cells versus vehicle-treated cells.
-
Visualizations
Signaling Pathway
Caption: PI3Kδ signaling pathway in lymphocyte trafficking and its inhibition by this compound.
Experimental Workflow: In Vitro Chemotaxis Assay
Caption: Workflow for an in vitro lymphocyte chemotaxis assay using this compound.
Logical Relationship
Caption: Logical cascade of this compound's effect on lymphocyte homing.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib for the treatment of chronic lymphocytic leukemia/small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 10. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Idelalisib impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes: (R)-Idelalisib in Co-Culture Models with Stromal Cells
Introduction
(R)-Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is hyperactivated in many B-cell malignancies and is crucial for B-cell receptor (BCR) signaling, which promotes cell survival, proliferation, and trafficking.[1][3] While Idelalisib directly induces apoptosis in malignant B-cells, its efficacy is significantly influenced by the tumor microenvironment (TME).[1] Bone marrow stromal cells, a key component of the TME, provide survival signals to cancer cells, leading to resistance against spontaneous and drug-induced apoptosis.[4][5]
Co-culture models that incorporate stromal cells are therefore indispensable for preclinical evaluation, as they more accurately recapitulate the protective niche of the TME. These models have been instrumental in demonstrating that Idelalisib can effectively negate the pro-survival benefits conferred by stromal cells and other microenvironmental factors.[2] Furthermore, research reveals that Idelalisib has direct immunomodulatory effects on the stromal cells themselves, altering their signaling pathways and their expression of crucial immune-crosstalk proteins.[4][6] These application notes provide an overview of the key signaling interactions, detailed protocols for establishing and analyzing stromal co-culture models with Idelalisib, and a summary of quantitative findings from relevant studies.
Signaling Pathways and Mechanism of Action
Idelalisib's primary mechanism is the inhibition of PI3Kδ within malignant B-cells, blocking the downstream AKT signaling cascade essential for their survival.[2][7] In co-culture systems, the interplay is more complex. Contact with Chronic Lymphocytic Leukemia (CLL) cells activates stromal cells, notably by inducing Protein Kinase C beta (PKCβ) and the canonical NF-κB pathway, which are critical for providing survival support to the leukemia cells.[4][5] Interestingly, Idelalisib treatment also induces PKCβ expression and activates the NF-κB pathway in stromal cells, while simultaneously downregulating key immune-modulatory genes.[4][6][8] This highlights a dual role for the drug: directly targeting the cancer cell's survival pathway and modulating the supportive function of the stromal niche.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are based on established co-culture experiments investigating Idelalisib's effects.
Protocol 1: 2D Co-Culture of Primary CLL Cells with Stromal Cell Lines
This protocol describes a standard 2D co-culture system to assess the protective effect of stromal cells and the efficacy of Idelalisib.
Materials:
-
Stromal cell lines: Murine EL08-1D2 or human HS-5
-
Primary CLL cells isolated from patient peripheral blood
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep)
-
This compound stock solution (in DMSO)
-
6-well or 24-well tissue culture plates
-
Anti-CD19 magnetic beads for cell separation
Procedure:
-
Stromal Cell Plating: Seed EL08-1D2 or HS-5 stromal cells in culture plates to form a semi-confluent monolayer. Allow them to adhere for at least 24 hours.
-
Co-culture Initiation: Isolate primary CLL cells. Add the CLL cells directly onto the stromal cell monolayer.
-
Incubation: Co-culture the cells for 5 days at 37°C and 5% CO2 to establish protective cell-cell interactions.[4][9]
-
Idelalisib Treatment: After 4 days of co-culture, add Idelalisib to the desired final concentration (e.g., 5 µM) for the final 24 hours of incubation.[4][6] Include a vehicle control (DMSO).
-
Cell Harvesting and Separation:
-
Harvest all cells (adherent and suspension) from the wells.
-
To analyze stromal cells specifically, separate them from CLL cells using anti-CD19 magnetic beads (positive selection for CLL cells, leaving a purified stromal cell pellet).[4]
-
-
Downstream Analysis: Proceed with analysis of the separated cell populations (e.g., apoptosis assay for CLL cells, gene/protein expression for stromal cells).
Protocol 2: Apoptosis Assessment by Annexin-V/PI Staining
This assay quantifies the level of drug-induced apoptosis in CLL cells while accounting for the survival benefit from stromal cells.
Materials:
-
Harvested cells from Protocol 1
-
Annexin-V/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: After co-culture and treatment, harvest the CLL cells (either from suspension in monoculture or after separation from stromal cells).
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer provided in the kit.
-
Add Annexin-V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Gate on the CD19+ lymphocyte population to specifically analyze CLL cell apoptosis.[4] Viable cells are Annexin-V/PI negative, early apoptotic cells are Annexin-V positive/PI negative, and late apoptotic/necrotic cells are Annexin-V/PI positive.
Protocol 3: 3D Scaffold-Based Co-Culture Model
A 3D model can better mimic the spatial organization and cell-cell interactions within the bone marrow niche.
Materials:
-
Polyurethane scaffolds
-
Culture plate inserts for scaffolds
-
Stromal cells (EL08-1D2 or HS-5) and primary CLL cells
-
0.25% Trypsin/EDTA
-
Confocal microscope for imaging
Procedure:
-
Model Setup: Place sterile scaffolds into culture inserts. Seed with stromal cells and culture until they populate the scaffold.
-
Co-culture: Add primary CLL cells to the stroma-populated scaffolds and culture for 5 days.[4][5]
-
Treatment: Apply Idelalisib or other inhibitors for the final 24 hours.[5]
-
Cell Isolation:
-
Analysis: Analyze the isolated CLL cells for viability using Annexin-V/PI staining as described in Protocol 2.[5] The distribution of cells within the scaffold can be visualized using confocal microscopy.[5]
Quantitative Data Summary
The following tables summarize key quantitative findings from co-culture experiments with Idelalisib.
Table 1: Effect of Idelalisib on Gene and Protein Expression in Stromal Cells
Data from co-culture of EL08-1D2 or HS-5 stromal cells with primary CLL cells for 5 days, with 5 µM Idelalisib added for the final 24 hours.
| Target | Change with Idelalisib Treatment | Method of Detection | Cell Line(s) | Reference |
| Genes | ||||
| Csf2 (GM-CSF) | Downregulated | RT² Profiler PCR Array | EL08-1D2 | [6][9] |
| Ccr9 (CD199) | Downregulated | RT² Profiler PCR Array | EL08-1D2 | [6][9] |
| Tnfsf10 (TRAIL/CD253) | Downregulated | RT² Profiler PCR Array | EL08-1D2 | [6][9] |
| Notch1, Notch2, Hes1 | No significant change | qPCR | EL08-1D2, HS-5 | [5] |
| Proteins | ||||
| GM-CSF (secreted) | Reduced | ELISA | EL08-1D2, HS-5 | [4][9] |
| CD199 (surface) | Reduced | Flow Cytometry | EL08-1D2, HS-5 | [4][9] |
| CD253 (surface) | Reduced | Flow Cytometry | EL08-1D2, HS-5 | [4][9] |
| PKCβ | Induced | Intracellular Flow Cytometry | EL08-1D2, HS-5 | [4] |
| NF-κB (p65) | Activated (nuclear translocation) | ELISA-based Activation Assay | Stromal Pellet | [4] |
Table 2: Effect of Idelalisib in Combination with Other Agents on CLL Apoptosis in Co-Culture
Data represents the quantification of apoptotic CLL cells (Annexin-V positive) after 5 days of co-culture with EL08-1D2 or HS-5 cells, with inhibitors added for the final 24 hours.
| Treatment Combination | Drug Concentration | Outcome | Culture Model | Reference |
| Idelalisib ± DAPT | 5 µM (Idelalisib), 10 µM (DAPT) | Combination did not induce higher apoptosis than single agents. | 2D Co-culture | [4] |
| Idelalisib + Enzastaurin (PKCβ inhibitor) | 5 µM (Idelalisib), 5 µM (Enzastaurin) | Combination significantly enhanced CLL cell death compared to single agents, overcoming stromal protection. | 2D & 3D Co-culture | [4][5] |
| Idelalisib + ABT-199 (Venetoclax) | 5 µM (Idelalisib), 10 nM (ABT-199) | Combination enhanced CLL apoptosis. | 2D & 3D Co-culture | [4][5] |
| Idelalisib + Fludarabine | 5 µM (Idelalisib), 40 µg/ml (Fludarabine) | Combination enhanced CLL apoptosis. | 2D & 3D Co-culture | [4][5] |
| Idelalisib + Ibrutinib | 5 µM (Idelalisib), 10 µM (Ibrutinib) | Combination enhanced CLL apoptosis. | 2D & 3D Co-culture | [4][5] |
Table 3: Summary of Reagent Concentrations and Incubation Times
| Reagent | Concentration | Incubation Time | Purpose | Reference |
| This compound | 5 µM | 24 hours | PI3Kδ Inhibition | [4][6][9] |
| DAPT | 10 µM | 4 days | Notch Pathway Inhibition | [4][6] |
| Enzastaurin | 5 µM | 24 hours | PKCβ Inhibition | [5] |
| Sotrastaurin | 5 µM | 24 hours | pan-PKC Inhibition | [5][6] |
| ABT-199 | 10 nM | 24 hours | BCL-2 Inhibition | [4][5] |
| Fludarabine | 40 µg/ml | 24 hours | Chemotherapy | [4][5] |
| Ibrutinib | 10 µM | 24 hours | BTK Inhibition | [4][5] |
| Z.vad.fmk | 100 µM | 30 min (pretreatment) | Pan-caspase Inhibition | [4] |
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. researchgate.net [researchgate.net]
- 7. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune modulatory effects of Idelalisib in stromal cells of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Cell Culture with (R)-Idelalisib Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Idelalisib, also known as Idelalisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3Kδ signaling pathway is a critical regulator of cell growth, proliferation, survival, and trafficking, particularly in cells of hematopoietic origin.[2][4] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL), this pathway is hyperactivated, making PI3Kδ a key therapeutic target.[1][2][5] Idelalisib induces apoptosis and inhibits proliferation in malignant B-cell lines and primary tumor cells by blocking this pathway.[5][6][7]
These application notes provide detailed protocols for maintaining long-term cell cultures with this compound, establishing effective drug concentrations, and monitoring the downstream effects on the PI3K/AKT signaling pathway.
Data Presentation
This compound In Vitro Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values of this compound in various cell lines and assays. These values are crucial for determining the appropriate concentration range for long-term cell culture experiments.
| Cell Line/Assay | Assay Type | IC50/EC50 (nM) | Notes |
| PI3Kδ | Cell-free kinase assay | 2.5 - 19 | Highly potent and selective for PI3Kδ.[3][8][9][10] |
| PI3Kα | Cell-free kinase assay | 8600 | Demonstrates high selectivity over other PI3K isoforms.[3][10] |
| PI3Kβ | Cell-free kinase assay | 4000 | Demonstrates high selectivity over other PI3K isoforms.[3][10] |
| PI3Kγ | Cell-free kinase assay | 2100 | Demonstrates high selectivity over other PI3K isoforms.[3][10] |
| B-cell proliferation (BCR crosslinking) | Cellular Assay | 6 | Potent inhibition of B-cell proliferation.[3] |
| Basophil activation (anti-FcεR1) | Cellular Assay | 8.9 | Effective in cellular models of PI3Kδ-dependent processes.[3] |
| CLL Primary Cells | Growth Inhibition | 2.9 | High potency in primary malignant cells.[9] |
| MEC1 (CLL cell line) | Growth Inhibition | 20,400 | Example of a cell line with published IC50 data.[9] |
| U266 (Multiple Myeloma) | Growth Inhibition | >12,500 | Example of a less sensitive, PI3Kδ-negative cell line.[11] |
| Merkel Cell Carcinoma (MCC) Cell Lines | Growth Inhibition | Significant dose-dependent sensitivity | Efficacy has been observed in other cancer types.[11] |
| Chronic Lymphocytic Leukemia (CLL) | Inhibition of Proliferation | 30 ± 30 | Potent anti-proliferative effect in a co-culture model mimicking the tumor microenvironment.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration for Long-Term Cell Culture
This protocol describes the initial steps to determine the ideal concentration of this compound for maintaining long-term cell cultures, where the goal is sustained pathway inhibition without excessive cytotoxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., B-cell malignancy cell line)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTS, MTT, CellTiter-Glo®)
-
Hemocytometer and trypan blue solution
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to one year) or -20°C for short-term storage (up to one month).[1]
-
-
Short-Term Dose-Response Assay (IC50 Determination):
-
Seed cells in a 96-well plate at a predetermined optimal density for a 72-96 hour proliferation assay.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 nM to 50 µM.[1] Include a DMSO-only vehicle control.
-
Treat the cells with the various concentrations of this compound.
-
Incubate for 48, 72, and 96 hours.
-
At each time point, assess cell viability using a suitable assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) at each time point.
-
-
Long-Term Viability and Proliferation Assessment:
-
Based on the determined IC50 values, select a range of concentrations for long-term culture (e.g., a concentration below the IC50 that shows pathway inhibition, the IC50, and a concentration slightly above the IC50).
-
Seed cells in 6-well plates at a lower density suitable for long-term growth.
-
Treat cells with the selected concentrations of this compound and a vehicle control.
-
Culture the cells for a minimum of two weeks.
-
Every 2-3 days, perform a partial media change by carefully aspirating half of the medium and replenishing it with fresh medium containing the appropriate concentration of this compound. This is crucial to maintain a consistent drug concentration as small molecule inhibitors can degrade at 37°C.[1]
-
At regular intervals (e.g., every 4 days), harvest and count viable cells using trypan blue exclusion to monitor the proliferation rate.
-
The optimal concentration for long-term maintenance is one that achieves the desired level of growth inhibition and target engagement (see Protocol 2) without causing complete cell death, allowing for continuous passaging.
-
Protocol 2: Western Blot Analysis of p-AKT for Monitoring this compound Activity
This protocol details the procedure for assessing the phosphorylation of AKT, a key downstream effector of PI3Kδ, to confirm the inhibitory activity of this compound. A decrease in phosphorylated AKT (p-AKT) indicates successful target engagement.
Materials:
-
Cells cultured with and without this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, place the culture plates on ice.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Quantify the band intensities using densitometry software. The level of p-AKT inhibition is determined by the ratio of p-AKT to total AKT.
-
Protocol 3: Establishment of this compound-Resistant Cell Lines
This protocol provides a general method for generating cell lines with acquired resistance to this compound through continuous, long-term exposure to escalating drug concentrations.
Materials:
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound stock solution
-
Culture flasks or plates
-
Cryopreservation medium
Procedure:
-
Initial Drug Exposure:
-
Begin by treating the parental cell line with a low concentration of this compound, typically starting at the IC10 or IC20 value determined in Protocol 1.
-
Culture the cells in the continuous presence of the drug, replenishing the medium and drug every 2-3 days.
-
Monitor the cells for signs of recovery and stable growth.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, increase the this compound concentration by approximately 1.5 to 2-fold.[13]
-
Continue to culture the cells in this higher concentration, monitoring for growth recovery.
-
Repeat this stepwise increase in drug concentration. The rate of increase may need to be adjusted based on the cellular response; if significant cell death occurs, the concentration increment should be reduced.[13]
-
At each stage of stable growth, it is crucial to cryopreserve an aliquot of the cells. This allows for restarting the culture from a previous stage if the cells do not survive a subsequent concentration increase.[13]
-
-
Confirmation of Resistance:
-
Periodically, and once a cell line is established that can proliferate at a significantly higher concentration of this compound than the parental line, perform a dose-response assay (as in Protocol 1) on both the resistant and parental cell lines.
-
A significant increase (e.g., 3 to 5-fold or higher) in the IC50 value of the new cell line compared to the parental line confirms the acquisition of resistance.[13]
-
-
Maintenance of Resistant Phenotype:
-
To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of a maintenance concentration of this compound (e.g., the concentration at which they were selected or a slightly lower concentration like the IC10-IC20 of the resistant line).[14]
-
Mandatory Visualization
PI3K-Delta Signaling Pathway and the Action of this compound
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Long-Term Cell Culture with this compound
Caption: Workflow for long-term cell culture with this compound.
Logical Relationship for Developing this compound Resistance
Caption: Logical workflow for developing this compound resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel ex vivo high-throughput assay reveals antiproliferative effects of idelalisib and ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(R)-Idelalisib solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of (R)-Idelalisib in cell culture applications. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible use of Idelalisib in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CAL-101 or GS-1101) is a potent and highly selective, orally bioavailable small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ pathway is crucial for the proliferation, survival, and trafficking of B-cells.[3] By inhibiting PI3Kδ, Idelalisib blocks downstream signaling cascades, including the AKT and mTOR pathways.[1][4] This action induces apoptosis (programmed cell death) and inhibits the proliferation of malignant B-cells, making it effective in treating certain B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Follicular Lymphoma (FL).[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound should be dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM to 100 mM).[1][5] The solid powder form is stable for up to three years when stored at -20°C.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[1][5]
Q3: Why does my Idelalisib solution precipitate when added to cell culture media?
A3: This is a common issue stemming from Idelalisib's low aqueous solubility at physiological pH.[6] Idelalisib is highly soluble in DMSO but has very poor solubility in aqueous solutions at the neutral pH of most culture media (pH ~7.4), with reported solubility of less than 0.1 mg/mL at pH 5-7.[6] When the concentrated DMSO stock is diluted into the aqueous media, the drug can crash out of solution, forming a precipitate.
Q4: How stable is this compound in culture media during an experiment?
A4: this compound is susceptible to degradation in aqueous solutions at 37°C.[6] While specific half-life data in various culture media is not extensively published, it is known that the effective concentration of the inhibitor can decrease significantly over long incubation periods.[1][6] For experiments lasting longer than 24-48 hours, it is critical to replenish the media with freshly diluted Idelalisib every 2 to 3 days to maintain a consistent and effective concentration.[1][6]
Data Presentation: Solubility & Storage
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Max Concentration (Reported) | Notes |
| DMSO | Polar Aprotic | ≥ 59.7 mg/mL (~144 mM)[7] | Recommended for primary stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[5] |
| Ethanol | Polar Protic | ~22 mg/mL (~53 mM)[8] | Can be used as a co-solvent, but DMSO is preferred for high-concentration stocks. |
| Water | Aqueous | Insoluble[9] | Very low solubility at neutral pH.[6] |
| Culture Media (pH ~7.4) | Aqueous | < 0.1 mg/mL[6] | Prone to precipitation when diluted from DMSO stock. |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | Up to 3 years[1] | Store desiccated. |
| Stock Solution in DMSO | -80°C | Up to 1 year[1][5] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[6] |
| Stock Solution in DMSO | -20°C | Up to 1 month[1][5] | Suitable for short-term storage. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon dilution into media. | Poor Aqueous Solubility: The concentration of Idelalisib exceeds its solubility limit in the aqueous culture medium.[6] | • Prepare Fresh Dilutions: Always make working solutions immediately before use.[6]• Use Pre-warmed Media: Dilute the DMSO stock into media pre-warmed to 37°C to aid solubility.[6]• Perform Step-wise Dilutions: Instead of a single large dilution, create an intermediate dilution in media first.[6]• Mix Gently: After dilution, mix by gentle inversion or slow pipetting. Avoid vigorous vortexing.[6] |
| Decreased drug efficacy in long-term experiments (>48h). | Drug Degradation: Idelalisib is unstable in aqueous media at 37°C and degrades over time.[1][6] | • Replenish Media: For continuous exposure, perform partial media changes with freshly prepared Idelalisib every 48-72 hours.[1][6] |
| High variability between experimental replicates. | Inconsistent Drug Concentration: This can result from a combination of precipitation and degradation.[6] | • Standardize Preparation: Follow a strict, consistent protocol for preparing working solutions for every experiment.[6]• Visual Inspection: Always visually inspect the final diluted solution for any cloudiness or particles before adding it to cells.[6]• Use Single-Use Aliquots: Avoid using a stock solution that has been through multiple freeze-thaw cycles.[6] |
| Unexpectedly high levels of cell death. | Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3Kδ inhibition.[1] | • Perform Dose-Response: Conduct a thorough dose-response experiment (e.g., from 1 nM to 50 µM) to determine the IC50 for your specific cell line and optimize the working concentration.[1] |
Visualizations & Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 9. selleck.co.jp [selleck.co.jp]
Preventing (R)-Idelalisib degradation in long-term experiments
This resource provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of (R)-Idelalisib in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a highly selective, orally active inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3Kδ pathway is crucial for the proliferation, survival, and trafficking of B-cells.[1] By inhibiting this enzyme, Idelalisib blocks downstream signaling pathways, including AKT and mTOR, which induces apoptosis (programmed cell death) in malignant B-cells.[1][2] Its primary application is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL).[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and efficacy of Idelalisib. Recommendations for both the solid compound and stock solutions are summarized below. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.[1][3]
| Form | Solvent | Storage Temperature | Maximum Duration |
| Solid Powder | N/A | -20°C | Up to 3 years[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| -80°C | Up to 1 year[1] |
Q3: What are the primary degradation pathways for this compound?
Forced degradation studies show that Idelalisib is labile and susceptible to degradation under several conditions. It is particularly vulnerable to hydrolysis in both acidic and basic environments and also degrades under oxidative stress.[3][4] It is reported to be stable under thermal and photolytic stress.[4] The primary degradation pathway involves hydrolysis.[5]
Q4: How does pH affect the stability and solubility of Idelalisib?
The solubility of Idelalisib is highly dependent on pH. It has very poor aqueous solubility in neutral and basic conditions but becomes much more soluble in acidic environments.[2][3][5] This is a critical factor to consider when preparing solutions in physiological buffers or cell culture media, which are typically buffered to a neutral pH of ~7.4.[3]
| Condition | Solubility |
| Aqueous Buffer (pH 1.2-2) | > 1 mg/mL[2][3][5] |
| Aqueous Buffer (pH 5-7) | < 0.1 mg/mL[2][3][6] |
| Water | ~0.0255 mg/mL[6] |
| DMSO | ≥ 59.7 mg/mL[6] |
Q5: What is the stability of Idelalisib in cell culture media?
While specific half-life data in various media are not widely published, small molecule inhibitors like Idelalisib are known to degrade at 37°C in culture.[1][3] Given its susceptibility to hydrolysis, the effective concentration of Idelalisib can decrease significantly during long-term experiments.[3] To maintain a consistent concentration and ensure reliable results, it is crucial to replenish the media with freshly diluted Idelalisib every 2-3 days.[1]
Troubleshooting Guide
Problem: I am observing a progressive decrease in drug efficacy in my long-term ( > 3 days) cell culture experiment.
-
Possible Cause: This is a classic sign of drug degradation. At 37°C in a buffered aqueous environment like cell culture media, Idelalisib can degrade over time, leading to a lower effective concentration and reduced biological activity.[1][3]
-
Solution: Implement a regular media replenishment schedule. For any experiments extending beyond 48 hours, you should replace the old media with fresh media containing a newly prepared dilution of Idelalisib. A 48-72 hour replenishment cycle is recommended to maintain a stable drug concentration.[1]
Problem: A precipitate forms when I dilute my concentrated DMSO stock of Idelalisib into my aqueous cell culture medium.
-
Possible Cause: This phenomenon, known as "crashing out," occurs because Idelalisib is poorly soluble at the neutral pH of most cell culture media.[3][6] When the highly concentrated DMSO stock is diluted into the aqueous buffer, the DMSO concentration drops, and the media cannot maintain Idelalisib in solution, causing it to precipitate.
-
Solution: Avoid diluting the stock solution in a single large step. Prepare working solutions by performing serial dilutions and mix gently but thoroughly after each step. Ensure the final concentration of DMSO in your culture medium is as low as possible, typically below 0.5%, to minimize both solubility issues and solvent toxicity.[6]
Experimental Protocols
Protocol 1: Preparation and Storage of Idelalisib Stock Solutions
-
Preparation of Concentrated Stock:
-
Aliquoting:
-
Dispense the stock solution into small, single-use, light-protected sterile tubes. The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed tube.[3]
-
-
Storage:
-
Usage:
-
On the day of the experiment, thaw a single aliquot at room temperature.[3] Do not refreeze any unused portion of the thawed stock solution.
-
Protocol 2: Purity Assessment of Idelalisib using HPLC
This protocol provides a general method to verify the purity of your Idelalisib stock and check for degradation. Specific parameters may need optimization based on available equipment.
-
Objective: To separate and quantify Idelalisib from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size).[7][8]
-
Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Formate). The exact ratio may vary, but a common starting point is a mixture like 85:15 (Buffer:Acetonitrile).[7][9]
-
Detection Wavelength: UV detection at a wavelength appropriate for Idelalisib's chromophore (consult literature or perform a UV scan).
-
Procedure:
-
Prepare a standard solution of Idelalisib at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Prepare a sample of the Idelalisib stock solution to be tested, diluted to the same concentration.
-
Inject the standard and run the HPLC method to determine the retention time and peak area for pure Idelalisib.
-
Inject the test sample.
-
-
Analysis:
-
Compare the chromatogram of your test sample to the standard.
-
A loss of purity will be indicated by a decrease in the area of the main Idelalisib peak and the appearance of new peaks at different retention times, which represent degradation products.
-
Purity can be calculated as: (Area of Idelalisib Peak / Total Area of All Peaks) * 100%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tga.gov.au [tga.gov.au]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Troubleshooting inconsistent results with (R)-Idelalisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kδ inhibitor, (R)-Idelalisib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and reversible inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactive in B-cell malignancies.[1] By inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disrupts downstream signaling through effectors like AKT, leading to the inhibition of proliferation and induction of apoptosis in malignant B-cells.[1][3]
Q2: How should I prepare and store this compound for in vitro experiments?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[4] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for one month.[4] When preparing working solutions, dilute the DMSO stock directly into the aqueous assay buffer or cell culture medium immediately before use.[5]
Q3: What is the stability of this compound in cell culture media?
This compound has limited stability in aqueous solutions, including cell culture media, at a physiological pH and temperature (37°C).[4][5] The compound can degrade over time, which may lead to a decrease in its effective concentration during long-term experiments. For studies lasting longer than 24-48 hours, it is advisable to replenish the media with freshly prepared Idelalisib solution every 2-3 days to maintain a consistent concentration.[4][5]
Q4: Does this compound have off-target effects?
This compound is highly selective for PI3Kδ over other Class I PI3K isoforms (α, β, and γ).[1][2][6] However, at high concentrations, the potential for off-target kinase inhibition increases. A screening against a large panel of kinases showed minimal off-target activity at a concentration of 10 µM.[2][6] Beyond the PI3K/AKT pathway, Idelalisib has been shown to impact other signaling cascades, including the NFκB and MAPK pathways.[3][7]
Troubleshooting Inconsistent Results
Issue 1: I am observing lower-than-expected potency or high variability in my cell-based assays.
-
Possible Cause: Drug Precipitation.
-
Explanation: this compound has low aqueous solubility at neutral pH.[5][8] When a concentrated DMSO stock is diluted into aqueous media, the compound can precipitate, leading to a lower effective concentration.
-
Solution:
-
Always prepare fresh working solutions immediately before each experiment.[5]
-
Perform serial dilutions in your final assay medium rather than a single large dilution.[5]
-
After dilution, mix gently by inversion or slow pipetting. Avoid vigorous vortexing.[5]
-
Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.[5]
-
-
-
Possible Cause: Drug Degradation.
-
Possible Cause: Cell Culture Conditions.
-
Explanation: Factors such as cell density, passage number, and serum concentration can influence the cellular response to kinase inhibitors. High passage numbers can lead to genetic drift and altered phenotypes.
-
Solution:
-
Use cells with a consistent and low passage number.
-
Standardize cell seeding density across experiments.
-
Ensure cell line authenticity through methods like Short Tandem Repeat (STR) profiling.
-
-
Issue 2: My Western blot results for downstream signaling (e.g., p-AKT) are inconsistent.
-
Possible Cause: Variability in Cell Stimulation or Lysis.
-
Explanation: The activation state of the PI3K/AKT pathway can be highly dynamic. Inconsistent stimulation or delays in cell lysis can lead to variable phosphorylation levels.
-
Solution:
-
Ensure consistent timing and concentration of any growth factors or stimuli used.
-
Perform cell lysis quickly on ice using a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
-
Possible Cause: Development of Resistance.
-
Explanation: Prolonged exposure to Idelalisib can lead to the development of resistance mechanisms. Some studies have shown that after an initial inhibition, AKT activation can be restored over time.[9] This can involve the increased recruitment of other PI3K isoforms, like PI3Kβ, to the signaling complex.[9]
-
Solution:
-
For long-term studies, consider periodically assessing the sensitivity of your cell line to Idelalisib.
-
Investigate potential resistance mechanisms by examining the expression and activation of other PI3K isoforms or related signaling pathways.
-
-
-
Possible Cause: Cell-to-Cell Variability.
-
Explanation: Even within a clonal population, there can be non-genetic heterogeneity in the expression levels of signaling proteins like PI3K, leading to variable responses to inhibitors.[10][11]
-
Solution:
-
Consider using techniques that measure responses at a single-cell level, such as flow cytometry, to understand the population dynamics.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound against PI3K Isoforms
| PI3K Isoform | IC₅₀ (nM) | Selectivity Fold vs. PI3Kδ |
| PI3Kδ | 2.5 | 1 |
| PI3Kγ | 89 | 35.6 |
| PI3Kβ | 565 | 226 |
| PI3Kα | 820 | 328 |
Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.[12][13]
Table 2: Cell-Based Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC₅₀/EC₅₀ |
| MEC1 | Chronic Lymphocytic Leukemia | Growth Inhibition | 20.4 µM |
| CLL PBMCs | Chronic Lymphocytic Leukemia | Growth Inhibition | 2.9 nM |
| U266 | Multiple Myeloma | Growth Inhibition | >40 µM |
| SU-DHL-5 | B-cell Lymphoma | p-AKT Inhibition | ~0.1 - 1.0 µM |
| KARPAS-422 | B-cell Lymphoma | p-AKT Inhibition | ~0.1 - 1.0 µM |
IC₅₀/EC₅₀ values are highly dependent on the specific cell line and experimental conditions.[12]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a method for determining the effect of this compound on cell viability using an MTT assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from your DMSO stock. Remove the old medium from the wells and add 100 µL of the Idelalisib dilutions. Include a vehicle control (DMSO at the same final concentration as the highest Idelalisib dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[15]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Plot the percentage of cell viability relative to the vehicle control against the log of the Idelalisib concentration to determine the IC₅₀ value.
Protocol 2: Western Blotting for Phospho-AKT (Ser473)
This protocol describes the detection of phosphorylated AKT (p-AKT) at Ser473 as a downstream marker of PI3K activity following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer. Boil the samples for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Visualizations
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3Kδ inhibitor idelalisib impairs the function of human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Idelalisib | Autophagy | PI3K | TargetMol [targetmol.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
Mitigating off-target effects of (R)-Idelalisib in vitro
Welcome to the technical support center for (R)-Idelalisib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in vitro, with a specific focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as Idelalisib, is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] PI3Kδ is a crucial enzyme in signaling pathways downstream of the B-cell receptor (BCR) and chemokine receptors like CXCR4 and CXCR5.[1][4] By inhibiting PI3Kδ, Idelalisib blocks the conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like AKT and mTOR.[2][5][6] This disruption of signaling leads to reduced cell proliferation, survival, and trafficking of B-cells, and can induce apoptosis in malignant B-cell lines.[1][4][7]
Q2: How selective is Idelalisib for PI3Kδ over other PI3K isoforms?
A2: Idelalisib is highly selective for PI3Kδ. Biochemical assays have shown that its inhibitory concentration (IC50) for PI3Kδ is significantly lower than for the other Class I PI3K isoforms (α, β, and γ). It is reported to be over 40-fold more selective for the δ isoform compared to others.[7][8] This selectivity is key to its mechanism of action, as PI3Kδ is predominantly expressed in hematopoietic cells.[2][3]
Q3: Are there any known significant off-target kinase activities for Idelalisib?
A3: Extensive kinase screening has demonstrated that Idelalisib has a very clean off-target profile at typical therapeutic concentrations. A screening of 401 kinases at a 10 µM concentration showed minimal off-target activity, with the most potent inhibition of a non-PI3K kinase being less than 50%.[9] Another study reported the IC50 for PI3Kδ as 2.5 nM, while being 40- to 300-fold more potent than against other PI3K isoforms.[7][8] Therefore, at concentrations used to effectively inhibit PI3Kδ in vitro (e.g., low nanomolar to low micromolar), significant off-target kinase effects are not expected.
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide addresses common issues researchers may face and helps determine if an observed cellular effect is due to on-target PI3Kδ inhibition or a potential off-target effect.
Scenario 1: I'm observing unexpected cytotoxicity or a phenotype at concentrations much higher than the reported IC50 for PI3Kδ.
-
Question: Is this an off-target effect?
-
Answer: It is possible. While Idelalisib is highly selective, at high concentrations (e.g., >10 µM), it may engage with other kinases or cellular targets.[9] It is crucial to distinguish between a specific off-target effect and general cellular toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that you are inhibiting the intended pathway at your effective concentration. Use Western blotting to check for a dose-dependent decrease in the phosphorylation of AKT (at Ser473 and/or Thr308), a direct downstream substrate of the PI3K pathway.[2][10]
-
Perform a Dose-Response Analysis: Compare the concentration at which you observe the unexpected phenotype with the IC50 for PI3Kδ inhibition in your specific cell line. If the phenotype only occurs at concentrations significantly higher than what is required to inhibit p-AKT, it may be an off-target effect.[11]
-
Conduct a Cell Viability Assay: Use an assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (CC50) and compare it to the PI3Kδ inhibitory concentration (IC50). A large window between the IC50 and CC50 suggests the desired on-target effect can be achieved without general toxicity.
-
Scenario 2: My results are inconsistent, or the effect of Idelalisib is weaker than expected.
-
Question: How can I ensure the compound is active and the effect I'm seeing is specific to PI3Kδ?
-
Answer: Inconsistencies can arise from experimental variables or from cellular compensation mechanisms. Confirming target engagement and using appropriate controls are key.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated PI3Kδ Inhibitor: If available, treat your cells with a different, structurally unrelated inhibitor that also targets PI3Kδ. If this second inhibitor reproduces the same biological effect, it strongly suggests the phenotype is a result of on-target PI3Kδ inhibition.
-
Perform a "Rescue" Experiment: If feasible, a rescue experiment provides the most definitive evidence for on-target activity. This involves expressing a drug-resistant mutant of PI3Kδ in your cells. If the cellular phenotype caused by Idelalisib is reversed in cells expressing the mutant, the effect is confirmed to be on-target.[11]
-
Check for Expression of PI3Kδ: Verify that your cell model expresses sufficient levels of PI3Kδ. The α and β isoforms of PI3K are ubiquitously expressed, while the δ and γ isoforms are primarily found in hematopoietic cells.[7] Lack of PI3Kδ expression will render cells insensitive to Idelalisib's on-target effects.
-
Logical Workflow for Differentiating On-Target vs. Off-Target Effects
The following diagram illustrates a decision-making process for investigating an unexpected cellular phenotype when using Idelalisib.
Caption: Workflow for troubleshooting unexpected phenotypes.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Idelalisib
This table summarizes the half-maximal inhibitory concentrations (IC50) of Idelalisib against Class I PI3K isoforms, demonstrating its high selectivity for the delta isoform.
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kδ (Fold) | Reference |
| PI3Kδ | 2.5 - 19 | - | [7][9] |
| PI3Kα | 8,600 | ~453x | [9] |
| PI3Kβ | 4,000 | ~210x | [9] |
| PI3Kγ | 2,100 | ~110x | [9] |
Note: IC50 values can vary depending on assay conditions.
Key Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Modulation
Objective: To confirm that this compound is inhibiting the PI3Kδ pathway in a cellular context by measuring the phosphorylation status of its downstream effector, AKT.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express PI3Kδ (e.g., malignant B-cell lines) to sub-confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal PI3K/AKT activity.
-
Pre-treat cells with a dose range of Idelalisib (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the PI3K pathway (e.g., anti-IgM for BCR stimulation, or CXCL12/SDF-1α) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT
-
A loading control (e.g., GAPDH or β-Actin)
-
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal.
-
Plot the normalized p-AKT levels against the Idelalisib concentration to observe dose-dependent inhibition.
-
Protocol 2: In Vitro Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to empirically identify potential off-targets. This is typically performed as a service by a commercial vendor.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of Idelalisib in 100% DMSO. Provide the exact concentration and solvent to the vendor.
-
Assay Choice: Commercial services use various assay formats, such as radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[11]
-
Kinase Panel Selection: Choose a panel that includes the intended target (PI3Kδ) and a broad, diverse range of other kinases from different families of the human kinome.
-
Assay Performance (General Steps):
-
The assay is typically run at a fixed ATP concentration (often at or near the Km for each kinase).
-
The kinase, its specific substrate, and ATP are combined in a multi-well plate.
-
Idelalisib is added at one or more concentrations (e.g., a single high concentration like 10 µM for initial screening, followed by a dose-response for any hits).
-
Appropriate controls (no inhibitor, no kinase) are included.
-
The reaction is incubated, then stopped, and the output signal is measured.
-
-
Data Analysis:
-
Data is typically provided as "% Inhibition" relative to the no-inhibitor control.
-
For kinases showing significant inhibition, a follow-up dose-response curve is generated to calculate the IC50 value.
-
The selectivity is determined by comparing the IC50 for PI3Kδ to the IC50 values for other kinases.[12]
-
Visualizations
PI3Kδ Signaling Pathway and Idelalisib's Point of Inhibition
This diagram illustrates the central role of PI3Kδ in B-cell signaling and shows how Idelalisib intervenes.
Caption: Idelalisib inhibits PI3Kδ, blocking PIP3 production.
References
- 1. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 2. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. Targeted PI3Kδ inhibition by the small molecule idelalisib as a novel therapy in indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
(R)-Idelalisisb Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing (R)-Idelalisib dose-response curve experiments. This guide will help you navigate common challenges and ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, proliferation, and trafficking of B-cells.[2][3] In many B-cell malignancies, this pathway is hyperactive.[2][4] By selectively inhibiting PI3Kδ, Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This disruption of the PI3K/AKT signaling cascade leads to decreased proliferation and induction of apoptosis in malignant B-cells.[1][3][4]
Q2: What is a typical IC50 value for Idelalisib in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of Idelalisib can vary significantly depending on the cell line, assay type, and experimental conditions such as incubation time. It is crucial to determine the IC50 empirically for your specific cell line and experimental setup. Below is a summary of reported IC50 values for informational purposes.
Data Presentation
Table 1: this compound In Vitro Potency
| Target | Assay Type | IC50 (nM) |
| p110δ | Cell-free | 2.5 |
| p110α | Cell-free | 820 |
| p110β | Cell-free | 565 |
| p110γ | Cell-free | 89 |
Data sourced from R&D Systems.
Table 2: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 | Reference |
| MEC1 | Chronic Lymphocytic Leukemia | Growth Inhibition | - | 20.4 µM | [5] |
| CLL PBMCs | Chronic Lymphocytic Leukemia | Growth Inhibition | - | 2.9 nM | [5] |
| U266 | Multiple Myeloma | Growth Inhibition | 48 h | >40 µM | [5] |
| WaGa | Merkel Cell Carcinoma | Cell Viability | 120 h | ~5 µM | [6] |
| PeTa | Merkel Cell Carcinoma | Cell Viability | 120 h | ~7 µM | [6] |
| MKL-1 | Merkel Cell Carcinoma | Cell Viability | 120 h | ~10 µM | [6] |
| MKL-2 | Merkel Cell Carcinoma | Cell Viability | 120 h | >10 µM | [6] |
| REH | B-cell Acute Lymphoblastic Leukemia | Cell Viability | 120 h | ~2 µM | [6] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the determination of cell viability and proliferation in response to this compound treatment using a colorimetric MTT assay.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[7]
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Include wells with medium only as a background control.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Idelalisib in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control with the same final concentration of DMSO as the highest Idelalisib concentration (typically ≤ 0.5%).
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the Idelalisib dilutions or control solutions. For suspension cells, add the treatment directly.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the Idelalisib concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol describes the detection of phosphorylated AKT (p-AKT Ser473), a key downstream effector of the PI3K pathway, to confirm the on-target activity of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT[10]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total AKT and a loading control like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dose-response curves.
-
Potential Cause 1: this compound Instability.
-
Solution: this compound can be unstable in aqueous solutions. Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. For long-term experiments ( > 24-48 hours), consider replenishing the media with freshly prepared Idelalisib.
-
-
Potential Cause 2: Cell Health and Passage Number.
-
Solution: Use cells with a consistent and low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Potential Cause 3: Inaccurate Pipetting or Dilutions.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate drug concentrations. Prepare a master mix for each concentration to minimize well-to-well variability.
-
Issue 2: Atypical (e.g., U-shaped or biphasic) dose-response curve.
-
Potential Cause 1: Off-Target Effects.
-
Solution: While this compound is highly selective for PI3Kδ, very high concentrations may inhibit other kinases.[12] This can lead to complex cellular responses. Focus on a narrower concentration range around the expected IC50.
-
-
Potential Cause 2: Cellular Heterogeneity.
-
Solution: The cell population may contain subpopulations with varying sensitivities to the drug. If possible, use single-cell cloning to establish a more homogeneous cell line for your experiments.[13]
-
-
Potential Cause 3: Assay Artifacts.
-
Solution: Some compounds can interfere with the chemistry of certain viability assays. Confirm your results using an alternative method that relies on a different principle (e.g., a resazurin-based or ATP-based assay).[13]
-
Issue 3: No or weak inhibition of downstream signaling (p-AKT).
-
Potential Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Increase the concentration of this compound or extend the incubation time. Perform a time-course experiment to determine the optimal treatment duration for observing pathway inhibition.
-
-
Potential Cause 2: Problems with Western Blotting.
-
Solution: Ensure that your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of proteins. Optimize antibody concentrations and blocking conditions. Use a positive control (e.g., cells stimulated with a growth factor known to activate the PI3K pathway) to validate your assay. When probing for phosphorylated proteins, blocking with 5% BSA in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[14]
-
-
Potential Cause 3: Acquired Resistance.
-
Solution: If working with a cell line that has been cultured with the drug for an extended period, it may have developed resistance. This can occur through various mechanisms, such as mutations in the PI3K pathway or activation of bypass signaling pathways.[15]
-
Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to (R)-Idelalisib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying resistance to the PI3Kδ inhibitor, (R)-Idelalisib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Idelalisib?
Idelalisib is a selective and reversible inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), supporting cell survival, proliferation, and microenvironmental interactions.[1][2][3] By inhibiting PI3Kδ, Idelalisib disrupts downstream signaling, particularly the AKT pathway, which ultimately leads to apoptosis of the malignant B-cells.[1][4][5]
Q2: Are on-target mutations in the PIK3CD gene (encoding PI3Kδ) a common cause of acquired resistance to Idelalisib?
No, unlike some other targeted therapies, acquired resistance to Idelalisib is not commonly associated with mutations in its direct target, PI3Kδ.[1][6] Whole-exome sequencing of CLL patients who have relapsed while on Idelalisib treatment has generally not identified recurrent mutations within the PI3K signaling pathway.[1][6][7]
Q3: What are the known mechanisms of acquired resistance to Idelalisib?
Current evidence indicates that acquired resistance to Idelalisib is primarily driven by the activation of "bypass" signaling pathways that circumvent the PI3Kδ blockade.[1] These mechanisms include:
-
Activation of the MAPK/ERK Pathway: A notable percentage of patients who do not respond or develop resistance to PI3Kδ inhibitors have been found to possess activating mutations in genes of the MAPK pathway, such as MAP2K1, KRAS, and BRAF.[1][8]
-
Upregulation of Insulin-like Growth Factor 1 Receptor (IGF1R): Increased expression and signaling through IGF1R can provide an alternative survival signal, leading to enhanced MAPK signaling and reduced sensitivity to Idelalisib.[1][9]
-
Activation of the NF-κB Pathway: Aberrant activation of the NF-κB pathway, a key pro-survival pathway, has been proposed as a potential bypass mechanism.[1][4]
-
Alterations in Other Signaling Molecules: Less frequently, mutations or alterations in genes such as the tumor suppressor PTEN (a negative regulator of the PI3K pathway) or PIK3R1 have been implicated in resistance.[1][10] In some diffuse large B-cell lymphoma cell line models, loss of PTEN protein expression has been identified as a potential resistance mechanism.[2][10]
-
Upregulation of Alternative PI3K Isoforms: In some contexts, modest upregulation of other PI3K isoforms, such as PI3Kγ, has been observed in Idelalisib-resistant cells.[2]
Q4: How can our laboratory begin to investigate Idelalisib resistance in our cell models?
A common starting point is to generate an Idelalisib-resistant cell line from a sensitive parental line. This allows for direct comparison and investigation of the molecular changes that accompany the development of the resistant phenotype. The general approach involves the continuous, long-term culture of the parental cells in the presence of gradually increasing concentrations of Idelalisib.[1]
Troubleshooting Guides
Guide 1: Is My Cell Line Truly Resistant to Idelalisib?
Problem: Uncertainty about whether an experimentally derived cell line has developed significant resistance to Idelalisib.
Solution Workflow:
-
Determine the IC50 (Half-Maximal Inhibitory Concentration):
-
Perform a dose-response cell viability assay (e.g., MTS or CCK-8) on both the parental (sensitive) and the putative resistant cell line.
-
Calculate the IC50 for both cell lines.
-
-
Calculate the Resistance Factor (RF):
-
The RF is calculated as: IC50 of the resistant line / IC50 of the parental line.
-
An RF significantly greater than 1 indicates resistance. A resistant line is typically considered established when it can proliferate in a concentration of Idelalisib that is at least 5-10 times the IC50 of the parental line.[1]
-
-
Assess Downstream Signaling:
-
Treat both parental and resistant cells with an effective concentration of Idelalisib (e.g., near the IC50 of the parental line) for a short duration (e.g., 1-2 hours).
-
Perform a Western blot for phosphorylated AKT (p-AKT), a direct downstream target of PI3K.
-
A lack of p-AKT inhibition in the resistant line compared to the parental line confirms functional resistance to PI3Kδ inhibition.[1]
-
Guide 2: Investigating MAPK/ERK Pathway Involvement
Problem: Suspected involvement of the MAPK/ERK pathway in Idelalisib resistance, but unsure how to confirm.
Solution Workflow:
-
Assess Basal and Idelalisib-Treated ERK Phosphorylation:
-
Culture both parental and resistant cells with and without Idelalisib.
-
Perform a Western blot to detect phosphorylated ERK (p-ERK) and total ERK. An increase in basal p-ERK or sustained p-ERK levels in the presence of Idelalisib in the resistant line would suggest MAPK pathway activation.
-
-
Sequence Key MAPK Pathway Genes:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing for hotspot mutations in genes such as BRAF (e.g., V600E), KRAS (e.g., codons 12, 13, 61), and MAP2K1.[1]
-
Guide 3: Exploring the Role of IGF1R Signaling
Problem: Exploring the possibility that increased IGF1R signaling is compensating for PI3Kδ inhibition.
Solution Workflow:
-
Assess IGF1R mRNA Expression:
-
Extract total RNA from both parental and resistant cell lines.
-
Perform quantitative real-time PCR (qRT-PCR) for IGF1R mRNA levels.
-
Normalize to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
Assess IGF1R Protein Expression:
-
By Western Blot: Analyze total cell lysates for IGF1R protein levels.
-
By Flow Cytometry: Stain viable cells with an antibody against the surface receptor CD221 (IGF1R) to measure its surface expression.[1]
-
Quantitative Data Summary
Table 1: IC50 Values (nM) of Idelalisib in Sensitive and Resistant Cell Lines
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| TMD8 (Lymphoma) | 24 | >1000 | >41.7 |
Data sourced from BenchChem, which references studies on TMD8 lymphoma cell lines.[11]
Table 2: Cross-Resistance Profile of Idelalisib-Resistant TMD8 Cells to Other PI3K Inhibitors
| PI3K Inhibitor | Target Isoform(s) | TMD8 (Idelalisib-Sensitive) EC50 (nM) | TMD8 (Idelalisib-Resistant) EC50 (nM) |
| Idelalisib | p110δ | 24 | >1000 |
| GDC-0941 | Pan-PI3K | 46 | 1200 |
| BYL719 | p110α | 1764 | >3000 |
| AZD-6482 | p110β | 510 | >3000 |
This table illustrates that resistance to the PI3Kδ-selective inhibitor Idelalisib does not necessarily confer resistance to pan-PI3K inhibitors, although some degree of reduced sensitivity can be observed. Data sourced from BenchChem.[11]
Experimental Protocols
Protocol 1: Generation of an Idelalisib-Resistant Cell Line
-
Initial IC50 Determination: Culture the parental cell line (e.g., MEC-1 for CLL, TMD8 for lymphoma) and determine the IC50 of Idelalisib using a 72-hour cell viability assay (e.g., CCK-8 or CellTiter-Glo®).[1][11]
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing Idelalisib at a concentration equal to the IC10 or IC20.[1]
-
Dose Escalation: Once the cells have resumed a normal growth rate (this may take several passages), double the concentration of Idelalisib. Repeat this stepwise dose escalation, allowing the cells to adapt at each concentration.[1][11]
-
Establishment of Resistance: A resistant line is typically considered established when it can proliferate in a concentration of Idelalisib that is at least 5-10 times the IC50 of the parental line.[1]
-
Validation and Maintenance: Periodically confirm the resistant phenotype by re-evaluating the IC50. Maintain the resistant cell line in a continuous culture with the final concentration of Idelalisib to prevent reversion.[1]
Protocol 2: Western Blot for Phospho-AKT (p-AKT)
-
Cell Lysis: Lyse approximately 1-2 x 10^6 cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[1]
-
Protein Quantification: Clarify lysates by centrifugation (14,000 x g for 15 minutes at 4°C). Determine the protein concentration of the supernatant using a BCA or Bradford assay.[1]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-AKT (Ser473) diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][11]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1][11]
-
Normalization: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
Protocol 3: Sanger Sequencing of KRAS Hotspot Mutations
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from approximately 1-5 x 10^6 cells from both parental and resistant lines.[1]
-
PCR Amplification: Amplify the region of interest using specific primers that flank KRAS exon 2 (containing codons 12 and 13).[1]
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit.[1]
-
Sequencing Reaction: Perform cycle sequencing using a BigDye Terminator kit with either the forward or reverse PCR primer.[1]
-
Sequence Analysis: Analyze the sequencing data to identify any mutations by comparing the resistant cell line sequence to the parental cell line and a reference sequence.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-Exome Sequencing Revealed No Recurrent Mutations within the PI3K Pathway in Relapsed Chronic Lymphocytic Leukemia Patients Progressing Under Idelalisib Treatment | Blood | American Society of Hematology [ashpublications.org]
- 7. Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secondary resistance to idelalisib is characterized by upregulation of IGF1R rather than by MAPK/ERK pathway mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Reducing variability in (R)-Idelalisib experimental replicates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and reduce variability in experiments involving the PI3Kδ inhibitor, (R)-Idelalisib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is crucial for the proliferation, survival, and trafficking of B-cells.[3][4] By inhibiting PI3Kδ, Idelalisib blocks the downstream AKT and mTOR signaling pathways, which in turn induces programmed cell death (apoptosis) in malignant B-cells and curtails their proliferation.[1][3]
Q2: In which experimental systems is this compound most effective?
A2: Given that PI3Kδ is predominantly expressed in hematopoietic cells, Idelalisib demonstrates the highest efficacy in B-cell malignancies.[1][3] It has shown considerable activity in cell lines derived from chronic lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).[2][3]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound should first be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM).[5] The powder form is stable at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[3]
Q4: Why am I observing precipitation when I dilute my Idelalisib stock solution in aqueous media?
A4: This phenomenon, often called "crashing out," occurs because Idelalisib has very low solubility in aqueous solutions at neutral pH (approximately 0.0255 mg/mL).[5][6] When the DMSO stock is diluted into cell culture media or buffers like PBS, the final concentration of DMSO may be insufficient to keep the drug dissolved. To mitigate this, ensure the final DMSO concentration in your working solution remains low (typically below 0.5%) and perform the dilution with thorough mixing.[5][6]
Q5: What is the stability of this compound in cell culture media?
A5: Small molecule inhibitors like Idelalisib can degrade over time in cell culture media at 37°C.[3][6] For long-term experiments (extending beyond 24-48 hours), it is critical to replenish the media with freshly diluted Idelalisib every 2-3 days to maintain a consistent and effective concentration.[3]
Troubleshooting Guides
This section addresses specific issues that can lead to variability in experimental replicates.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cell-Based Assays
| Possible Cause | Recommended Solution | Citation |
| Drug Precipitation | Due to low aqueous solubility, Idelalisib may precipitate when diluted. Prepare fresh working solutions for each experiment. Perform serial dilutions in pre-warmed (37°C) assay medium and visually inspect for any cloudiness before use. | [6] |
| Drug Degradation | Idelalisib can degrade in culture medium at 37°C over time. For long-term cultures, change the media and replenish with freshly diluted drug every 2-3 days. | [3] |
| Inaccurate Drug Concentration | Verify the calculations for your stock and working solutions. Ensure the stock solution was prepared correctly and has been stored properly to avoid degradation. | [7] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or develop acquired resistance. Confirm the sensitivity of your cell line with a dose-response curve to determine the IC50. | [3][7] |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High cell density or poor viability can affect drug response. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Recommended Solution | Citation |
| Inconsistent Solution Preparation | Follow a standardized protocol for preparing Idelalisib working solutions for every experiment. Avoid repeated freeze-thaw cycles of the DMSO stock by using single-use aliquots. | [6] |
| Variable DMSO Concentration | High or inconsistent concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept below 0.5% (ideally below 0.1%). | [6] |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability, especially when dealing with small volumes. Use calibrated pipettes and proper technique. | [7] |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and accurate cell counting before plating. | [7] |
| Edge Effects in Plates | Evaporation from wells on the outer edges of a microplate can concentrate the drug and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
Issue 3: Unexpected Cellular Effects (e.g., high toxicity, altered morphology)
| Possible Cause | Recommended Solution | Citation |
| High Cell Line Sensitivity | Certain cell lines are inherently more sensitive to PI3Kδ inhibition. Perform a detailed dose-response curve with narrower concentration intervals to identify a more precise tolerated concentration. | [3] |
| Off-Target Effects | While highly selective, very high concentrations of Idelalisib may inhibit other kinases. Ensure the working concentration is within a reasonable range based on initial dose-response studies. | [3][8] |
| Cellular Stress Response | Continuous inhibition of a key survival pathway can induce stress responses that alter cell morphology. Monitor for stress markers and consider if the observed changes are an expected outcome of PI3Kδ inhibition. | [3] |
| DMSO Toxicity | The vehicle control (DMSO) can be toxic at higher concentrations. Always include a vehicle-only control to differentiate between drug-specific effects and solvent-induced toxicity. | [6] |
Data Presentation
Table 1: In Vitro Potency of Idelalisib Across PI3K Isoforms
| PI3K Isoform | IC50 at 2 x Km ATP (nM) | Fold Selectivity vs. PI3Kδ |
| PI3Kα | 8600 | 453 |
| PI3Kβ | 4000 | 210 |
| PI3Kδ | 19 | 1 |
| PI3Kγ | 2100 | 110 |
| Data adapted from structural and biochemical characterization studies.[9] |
Table 2: Recommended Dosing for In Vivo Mouse Models
| Model Type | Mouse Strain | Dose | Route | Schedule | Reference |
| Raji Xenograft | N/A | 150 mg/kg | Oral Gavage | Daily | [10] |
| Cardiac Allograft | C57BL/6 | 30 mg/kg/day | Oral Gavage | Daily | [11] |
| B-cell Lymphoma PDX | N/A | 25 mg/kg/day | Oral Gavage | Daily | [11] |
| Toxicity Study | BALB/c | 40 or 80 µg/g | Intraperitoneal | 5 days/week | [11] |
| Note: Optimal dosing can vary significantly depending on the specific model and study objectives. |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Idelalisib Stock and Working Solutions
Objective: To prepare Idelalisib solutions for in vitro assays, minimizing solubility and stability issues.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Sterile cell culture medium or assay buffer
Procedure:
Part A: 10 mM Stock Solution Preparation
-
Calculate the required mass of Idelalisib powder for your desired volume (Molecular Weight: 415.42 g/mol ). For 1 mL of a 10 mM stock, 4.15 mg is needed.
-
Weigh the Idelalisib powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Gently vortex or pipette up and down until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected sterile tubes to avoid freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage (up to one year).[3]
Part B: Preparation of Working Solution for Cell Culture
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium or assay buffer to 37°C.
-
Perform serial dilutions to reach your final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):
-
Pipette 999 µL of pre-warmed medium into a sterile tube.
-
Add 1 µL of the 10 mM stock solution.
-
-
Mix thoroughly by gentle pipetting immediately after adding the stock solution to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation before adding it to your experimental setup. The final DMSO concentration should not exceed 0.5%.[5][6]
Protocol 2: Western Blot for p-AKT Inhibition
Objective: To assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
Cell line of interest treated with Idelalisib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: After treating cells with various concentrations of Idelalisib for the desired time, wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescence substrate and an imaging system.
-
Stripping and Re-probing:
-
Strip the membrane to remove the first set of antibodies.
-
Re-probe with an antibody against total AKT to normalize for protein loading.
-
Optionally, strip and re-probe again with a loading control antibody like GAPDH.
-
-
Data Analysis: Quantify band intensities using densitometry software. The level of p-AKT inhibition is determined by the ratio of p-Akt to total Akt, normalized to the loading control.[10]
This compound Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate the mechanism of action of Idelalisib and a logical workflow for troubleshooting common experimental issues.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Idelalisib used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (R)-Idelalisib Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the experimental use of (R)-Idelalisib in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Idelalisib, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-lymphocytes.[3][4] By inhibiting PI3Kδ, Idelalisib blocks downstream signaling cascades, including the AKT/mTOR pathway, which ultimately induces apoptosis (programmed cell death) in malignant B-cells.
Q2: In which primary cell types is this compound expected to be most toxic?
A2: Due to the high expression of PI3Kδ in hematopoietic cells, this compound is most potent against primary cells of lymphoid origin. It demonstrates significant activity in primary chronic lymphocytic leukemia (CLL) cells.[3] It also affects non-malignant immune cells, including T-cells and Natural Killer (NK) cells, by impairing their function and viability.[5][6]
Q3: What are the known off-target effects or unexpected toxicities of this compound in primary cell cultures?
A3: While highly selective for PI3Kδ, Idelalisib can exhibit off-target effects, particularly at higher concentrations. The most frequently observed toxicities in clinical and preclinical studies, which may be recapitulated in vitro, include:
-
Hepatotoxicity: Elevation of liver enzymes has been reported, suggesting potential direct toxicity to hepatocytes.[4]
-
Diarrhea/Colitis: This is a common adverse event clinically, and in vitro models using primary intestinal epithelial cells could potentially show increased cell death or compromised barrier function.
-
T-cell dysfunction: Idelalisib can impair T-cell proliferation, migration, and cytokine production.[4]
-
NK-cell dysfunction: It can reduce the cytotoxic capacity of NK cells.[5][6][7]
Q4: How should I prepare and store this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use. Be mindful of the final DMSO concentration in your culture, as high levels can be toxic to cells. It is advisable to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Higher-than-expected cell death in target primary B-cells.
| Possible Cause | Troubleshooting Steps |
| High sensitivity of primary cells | Primary cells are often more sensitive than cell lines. Perform a detailed dose-response curve with a wider range of this compound concentrations to determine the precise IC50 value for your specific primary cell type. |
| Incorrect drug concentration | Verify the calculations for your dilutions and ensure the stock solution concentration is accurate. If possible, confirm the concentration and purity of your this compound compound. |
| Solvent toxicity | Ensure the final concentration of DMSO in the cell culture is low (typically <0.1%) and non-toxic to your cells. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity. |
Issue 2: Low or no effect of this compound on primary B-cells.
| Possible Cause | Troubleshooting Steps |
| Drug degradation | This compound may degrade in culture medium over time at 37°C. For long-term experiments, replenish the medium with fresh drug every 48-72 hours. |
| Low PI3Kδ expression/dependence | Confirm that your primary B-cell population expresses PI3Kδ and that its survival is dependent on this pathway. You can assess PI3Kδ expression by Western blot or flow cytometry. |
| Cell culture conditions | The presence of certain growth factors or cytokines in your culture medium or from feeder cells might activate alternative survival pathways, masking the effect of PI3Kδ inhibition. |
Issue 3: Unexpected toxicity in non-B primary cells (e.g., T-cells, NK-cells).
| Possible Cause | Troubleshooting Steps |
| On-target effect in immune cells | PI3Kδ is also expressed in T-cells and NK-cells and is important for their function. The observed toxicity is likely an on-target effect.[5][6] |
| Assess specific functions | Instead of just viability, measure functional endpoints relevant to the cell type, such as cytokine production (e.g., IFN-γ for T-cells) or cytotoxic activity (e.g., chromium release assay for NK-cells). |
| Co-culture considerations | In co-culture systems, be aware that this compound can affect multiple cell types. Use specific markers to differentiate cell populations and assess toxicity in each population independently using flow cytometry. |
Data Presentation
Table 1: In Vitro Potency of this compound Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |
| p110δ | 2.5 - 19 | - |
| p110α | 820 - 8600 | 431x - 453x |
| p110β | 565 - 4000 | 210x - 226x |
| p110γ | 89 - 2100 | 110x - 47x |
| Data compiled from multiple sources.[1][3][8][9] IC50 values can vary depending on assay conditions. |
Table 2: Reported IC50 Values of this compound in Primary Cells and Cell Lines
| Cell Type | Disease Context | IC50 Value (nM) | Assay Type |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 2.9 | Growth Inhibition |
| Primary Basophils | Normal | 8 (EC50) | CD63 Expression |
| NK Cells | Normal | ~25 | Rescue from ROS-induced death |
| MEC1 Cell Line | Chronic Lymphocytic Leukemia | 20,400 | Growth Inhibition |
| U266 Cell Line | Multiple Myeloma | >40,000 | Growth Inhibition |
| Data compiled from multiple sources.[7][10] Note the significant difference in potency between primary CLL cells and cell lines. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol provides a method to determine the effect of this compound on the viability of primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating: Seed primary cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted drug or vehicle control (DMSO) to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11][12][13]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[11][12][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[11][12][13]
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect 1-5 x 10^5 cells per sample by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Washing: Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14][15]
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of PI3K Pathway Inhibition (p-AKT)
This protocol assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Treated and control primary cells
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution), rabbit anti-total AKT (e.g., Cell Signaling Technology #9272, 1:1000 dilution).[18][19]
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-AKT antibody overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescence substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with the anti-total AKT antibody.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib impairs T-cell-mediated immunity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]
- 6. The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. bosterbio.com [bosterbio.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Adjusting (R)-Idelalisib treatment duration for optimal effect
Welcome to the technical support center for researchers utilizing (R)-Idelalisib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the design and execution of experiments aimed at determining the optimal treatment duration for maximal therapeutic effect while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Idelalisib, is a potent and selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3Kδ pathway is crucial for the proliferation, survival, and trafficking of B-cells.[2][5][6] By inhibiting PI3Kδ, Idelalisib disrupts downstream signaling pathways, including AKT, leading to reduced tumor cell proliferation and increased apoptosis in malignant B-cells.[1][7]
Q2: Why is adjusting the treatment duration of Idelalisib a critical experimental parameter?
A2: Adjusting the treatment duration is critical due to Idelalisib's potential for significant time-dependent toxicities.[8][9][10] While continuous exposure may be necessary to inhibit the PI3Kδ pathway effectively, prolonged treatment is associated with an increased risk of severe adverse events such as hepatotoxicity, diarrhea or colitis, and pneumonitis.[7][8][9][11][12] Therefore, a key experimental goal is to identify a treatment window that maximizes efficacy against malignant cells while minimizing these toxicities.
Q3: What are the most common toxicities observed with Idelalisib, and when do they typically appear?
A3: The most common severe adverse events are diarrhea or colitis, hepatotoxicity (elevated transaminases), and pneumonitis.[8][9][11]
-
Hepatotoxicity: Typically observed within the first 12 weeks of treatment.[11][13]
-
Diarrhea/Colitis: Can occur early (mild) or have a late onset (severe), sometimes appearing after 6 months of treatment.[14]
-
Pneumonitis: Can also be a late-onset toxicity.[8]
Q4: In long-term in vitro experiments, I'm observing a decrease in Idelalisib's efficacy over time. What could be the cause?
A4: There are two likely causes for decreased efficacy in long-term cell culture experiments:
-
Drug Instability: Small molecule inhibitors like Idelalisib can degrade in cell culture medium at 37°C. It is recommended to perform regular media changes with freshly prepared Idelalisib every 2-3 days to maintain a consistent concentration.[5]
-
Development of Drug Resistance: Continuous exposure to a targeted agent can lead to the selection of a resistant cell population.[5] This may involve mutations in the PI3K pathway or the activation of bypass signaling pathways.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at short treatment durations in in vitro assays.
-
Possible Cause: The cell line being used is highly sensitive to PI3Kδ inhibition.
-
Troubleshooting Steps:
-
Perform a detailed dose-response curve: Use a wider range of concentrations with smaller dilution steps to pinpoint the IC50 more accurately.
-
Shorten the initial incubation time: Assess viability at earlier time points (e.g., 24, 48, 72 hours) to determine the onset of cytotoxicity.
-
Use a less sensitive cell line for initial optimization: If possible, use a cell line with known resistance to establish baseline parameters.
-
Issue 2: Inconsistent results in animal studies.
-
Possible Cause 1: Drug formulation and administration.
-
Troubleshooting Steps: Ensure the vehicle for Idelalisib is appropriate and consistently prepared. For oral gavage, ensure proper technique to minimize stress and variability in absorption.[15]
-
-
Possible Cause 2: Animal model variability.
-
Troubleshooting Steps: Use a sufficient number of animals per group to account for biological variability. Ensure that the tumor burden is consistent across all animals at the start of the treatment.[15]
-
Issue 3: Difficulty in distinguishing between treatment-induced lymphocytosis and disease progression.
-
Possible Cause: Idelalisib is known to cause a transient increase in peripheral blood lymphocyte counts as it mobilizes malignant cells from lymphoid tissues.[3][6]
-
Troubleshooting Steps:
-
Serial Monitoring: Perform complete blood counts with differentials at multiple time points after treatment initiation (e.g., daily for the first week, then weekly).[6]
-
Flow Cytometry: Use flow cytometry to phenotype the circulating lymphocytes to confirm they are malignant B-cells.
-
Correlate with other endpoints: Assess tumor burden in lymph nodes and spleen at the study endpoint to confirm that the peripheral lymphocytosis is accompanied by a reduction in tumor mass in these tissues.
-
Data Presentation
Table 1: Summary of Idelalisib Dosing and Duration in Clinical Studies
| Study Population | Dosing Regimen | Median Treatment Duration | Key Efficacy Outcome | Reference |
| Relapsed/Refractory CLL | 150 mg twice daily + Rituximab | 22.4 months | 97% Overall Response Rate | [16] |
| Relapsed Follicular Lymphoma | 150 mg twice daily | 6.6 months | 57% Overall Response Rate | [17] |
| Relapsed CLL (Medicare Beneficiaries) | 150 mg twice daily + Rituximab | 173 days | - | [18] |
| Relapsed CLL (Long-term follow-up) | 150 mg twice daily + Rituximab | 18 months | Median PFS of 20.3 months | [12] |
Table 2: Management of Common Idelalisib-Related Toxicities
| Toxicity | Grade | Recommended Action | Re-challenge Dose | Reference |
| Hepatotoxicity (ALT/AST Elevation) | >5x ULN | Withhold treatment until resolution to ≤1x ULN | 100 mg twice daily | [13][19] |
| Diarrhea/Colitis | Grade ≥3 | Withhold treatment; consider supportive care (e.g., budesonide) | 100 mg twice daily after resolution | [9][14] |
| Pneumonitis | Any Grade | Withhold treatment and investigate | Consider discontinuation | [8] |
| Neutropenia | Grade ≥3 | Withhold treatment until resolution | 100 mg twice daily | [13] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration In Vitro
-
Cell Seeding: Plate malignant B-cells at an optimal density in 96-well plates.
-
Idelalisib Treatment: Treat cells with Idelalisib at a concentration around the previously determined IC50. Include a vehicle control (DMSO).
-
Time Course: At various time points (e.g., 24, 48, 72, 96, 120, 144 hours), assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo).
-
Washout Experiment:
-
Treat a parallel set of plates for defined durations (e.g., 24, 48, 72 hours).
-
After the treatment period, wash the cells twice with sterile PBS to remove the drug.
-
Add fresh, drug-free medium and continue to culture.
-
Assess cell viability at subsequent time points to evaluate the durability of the response.
-
-
Data Analysis: Plot cell viability versus time for both continuous and washout experiments to determine the minimum duration of exposure required for a sustained anti-proliferative or pro-apoptotic effect.
Protocol 2: Evaluating Treatment Duration in a Xenograft Model
-
Model Establishment: Implant a suitable B-cell lymphoma cell line (e.g., Raji) subcutaneously into immunodeficient mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).[15][20]
-
Group Randomization: Randomize mice into different treatment duration groups (e.g., continuous treatment, 2 weeks on/1 week off, 4 weeks on/2 weeks off) and a vehicle control group.
-
Treatment Administration: Administer Idelalisib via oral gavage at a previously determined effective dose.[15]
-
Efficacy Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.[15]
-
Monitor overall survival.
-
-
Toxicity Monitoring:
-
Record body weight 2-3 times per week.
-
Perform periodic blood draws for complete blood counts and serum chemistry to monitor for hematologic and liver toxicities.
-
-
Endpoint Analysis: At the end of the study, harvest tumors and relevant organs for pharmacodynamic analysis (e.g., Western blot for p-Akt) and histopathology.[15]
Mandatory Visualizations
Caption: this compound inhibits the PI3Kδ signaling pathway in B-cells.
Caption: Workflow for determining optimal Idelalisib treatment duration.
References
- 1. nbinno.com [nbinno.com]
- 2. What is Idelalisib used for? [synapse.patsnap.com]
- 3. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Idelalisib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. Idelalisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Adverse Event Monitoring & Management | ZYDELIG® (idelalisib) [zydelig.com]
- 14. Idelalisib: Practical Tools for Identifying and Managing Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Idelalisib for Treatment of Relapsed Follicular Lymphoma and Chronic Lymphocytic Leukemia: A Comparison of Treatment Outcomes in Clinical Trial Participants vs Medicare Beneficiaries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Validating (R)-Idelalisib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of (R)-Idelalisib, a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). We objectively compare its performance with alternative PI3Kδ inhibitors, Duvelisib and Umbralisib, and provide detailed experimental protocols and supporting data to aid in the design and interpretation of target validation studies.
Introduction to this compound and Target Engagement
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the p110δ catalytic subunit of PI3K.[1] This isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell malignancies.[1] Inhibition of PI3Kδ by Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This disruption of the PI3K/AKT signaling cascade leads to decreased cell proliferation and survival.[2] Validating that this compound engages its intended target, PI3Kδ, within a cellular context is fundamental for understanding its mechanism of action and for the development of more effective therapies.
PI3Kδ Signaling Pathway
The PI3Kδ signaling pathway plays a crucial role in B-cell development, activation, and survival. Upon BCR stimulation, PI3Kδ is activated and phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth. This compound specifically inhibits the catalytic activity of PI3Kδ, thereby blocking the entire downstream signaling cascade.
Comparative Analysis of PI3Kδ Inhibitors
Several PI3Kδ inhibitors have been developed for the treatment of hematological malignancies. This guide focuses on comparing this compound with two other notable inhibitors: Duvelisib and Umbralisib.
| Inhibitor | Target(s) | Key Characteristics |
| This compound | PI3Kδ | First-in-class, highly selective PI3Kδ inhibitor.[1] |
| Duvelisib | PI3Kδ and PI3Kγ | Dual inhibitor, potentially offering broader efficacy by targeting both the tumor cell and its microenvironment.[3][4] |
| Umbralisib | PI3Kδ and Casein Kinase 1 Epsilon (CK1ε) | Next-generation, highly selective PI3Kδ inhibitor with a distinct safety profile potentially due to its dual-targeting mechanism.[5] |
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Duvelisib, and Umbralisib against PI3K isoforms and their effect on cellular p-AKT levels.
Table 1: Biochemical IC50 Values against PI3K Isoforms (nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ |
| This compound | 820 | 565 | 89 | 2.5 [6] |
| Duvelisib | 1602 | 85 | 27 | 2.5 |
| Umbralisib | >10,000 | 1,116 | 1,065 | 22 |
Table 2: Cellular IC50 Values for p-AKT Inhibition (µM)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MEC-1 | Chronic Lymphocytic Leukemia | ~0.019 |
| Duvelisib | TCL Cell Lines | T-Cell Lymphoma | 1 - 35[7] |
| Umbralisib | TCL Cell Lines | T-Cell Lymphoma | 9 - 35[7] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Experimental Methods for Target Engagement Validation
Validating the target engagement of this compound in cells can be achieved through both indirect (downstream) and direct methods.
References
- 1. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib impacts cell growth through inhibiting translation regulatory mechanisms in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Evolving Use of PI3 Kinase Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to (R)-Idelalisib and Other PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Idelalisib (hereafter referred to as Idelalisib) with other prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. The objective is to offer a clear, data-driven overview of their performance, supported by experimental evidence, to aid in research and development decisions.
Introduction to PI3K Delta Inhibition
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation.[1] The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The delta (δ) isoform of the p110 catalytic subunit is primarily expressed in hematopoietic cells and plays a crucial role in B-cell development and function.[1] Its dysregulation is implicated in various B-cell malignancies, making it a key therapeutic target.[1][2] Idelalisib was the first-in-class selective PI3Kδ inhibitor approved for the treatment of certain B-cell cancers.[3][4] This guide compares Idelalisib with other PI3Kδ inhibitors, including those with additional targets, to provide a nuanced understanding of their respective profiles.
Quantitative Comparison of PI3K Delta Inhibitors
The potency and selectivity of PI3K inhibitors are critical determinants of their efficacy and safety profiles. The following tables summarize the half-maximal inhibitory concentration (IC50) values against the four class I PI3K isoforms and key clinical trial data for several prominent PI3Kδ inhibitors.
Table 1: Biochemical Potency (IC50, nM) of PI3K Delta Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα (p110α) | PI3Kβ (p110β) | PI3Kγ (p110γ) | PI3Kδ (p110δ) |
| Idelalisib | 820 - 8600 | 565 - 4000 | 89 - 2100 | 2.5 - 19 |
| Duvelisib | 1602 | 85 | 27 | 2.5 |
| Copanlisib | 0.5 - 3.7 | 6.4 | 0.7 - 6.4 | 0.7 |
| Umbralisib | >1000 | >1000 | >1000 | 22 |
| Seletalisib | - | - | - | 12 |
| Zandelisib | - | - | - | 0.6 |
Note: IC50 values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.[1][5]
Table 2: Clinical Efficacy of PI3K Delta Inhibitors in Relapsed/Refractory Hematological Malignancies
| Inhibitor | Disease | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | 81% (in combination with Rituximab) | 19.4 months (in combination with Rituximab) |
| Follicular Lymphoma (FL) | 57% | 11 months | |
| Duvelisib | CLL/Small Lymphocytic Lymphoma (SLL) | 74% | 13.3 months |
| Follicular Lymphoma (FL) | 42% | 9.5 months | |
| Copanlisib | Follicular Lymphoma (FL) | 59% | 11.2 months |
| Umbralisib | Marginal Zone Lymphoma (MZL) | 49% | Not Reached |
| Follicular Lymphoma (FL) | 45% | 10.6 months |
Note: This data is compiled from various clinical trials and should be interpreted in the context of the specific trial design and patient population.[3][6]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the PI3K/AKT signaling pathway, a typical experimental workflow, and the logical framework for comparing these compounds.
Caption: PI3K/AKT Signaling Pathway in B-Cells.
Caption: Experimental Workflow for PI3Kδ Inhibitor Evaluation.
Caption: Logical Framework for Comparing PI3Kδ Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PI3Kδ inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Test inhibitors (e.g., Idelalisib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Test inhibitor at various concentrations or vehicle (DMSO).
-
Recombinant PI3K enzyme diluted in kinase buffer.
-
Lipid substrate.
-
-
Initiate Kinase Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value using a non-linear regression analysis.
Cell Proliferation Assay (CFSE-Based)
This assay measures the number of cell divisions a cell population has undergone.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.
Materials:
-
B-cell malignancy cell line
-
Complete culture medium
-
Test inhibitors (e.g., Idelalisib) dissolved in DMSO
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit, Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 20 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium containing 10% FBS.
-
Wash the cells three times with complete culture medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-stained cells in a multi-well plate.
-
Treat the cells with a serial dilution of the PI3Kδ inhibitor or vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a period that allows for several cell doublings (e.g., 72-96 hours).
-
Cell Harvesting and Analysis:
-
Harvest the cells and wash with PBS.
-
Analyze the cells by flow cytometry, detecting the CFSE fluorescence (typically in the FITC channel).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Analyze the CFSE histogram to identify distinct peaks representing successive generations of divided cells.
-
Quantify the percentage of divided cells and the proliferation index for each treatment condition.
-
Conclusion
The landscape of PI3Kδ inhibitors is evolving, with newer agents offering different selectivity profiles and potentially improved safety. While Idelalisib, as the first-in-class inhibitor, has paved the way, subsequent inhibitors like Duvelisib and Copanlisib, with their dual or pan-inhibitory activities, may offer advantages in certain clinical contexts. Conversely, highly selective next-generation inhibitors aim to minimize off-target effects. The choice of an appropriate PI3Kδ inhibitor for research or clinical development will depend on a careful consideration of its biochemical and cellular activity, preclinical efficacy, and clinical performance. The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these important therapeutic agents. Recent scrutiny by regulatory bodies has highlighted the importance of randomized clinical trial data to fully understand the benefit-risk profile of this class of drugs in hematologic malignancies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K inhibitors in hematology: When one door closes… - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Idelalisib vs. Pan-PI3K Inhibitors: A Comparative Guide for Cancer Research
In the landscape of targeted cancer therapy, the phosphoinositide 3-kinase (PI3K) signaling pathway has emerged as a critical axis for intervention. Aberrant activation of this pathway is a hallmark of many malignancies, driving cell growth, proliferation, and survival. This guide provides a detailed comparison between the PI3Kδ-selective inhibitor, (R)-Idelalisib, and broader-acting pan-PI3K inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
This compound, a first-in-class oral inhibitor, selectively targets the p110δ isoform of PI3K.[1] This isoform is predominantly expressed in hematopoietic cells, making Idelalisib a highly targeted therapy for B-cell malignancies where the PI3Kδ pathway is often constitutively active.[1] By inhibiting PI3Kδ, Idelalisib disrupts B-cell receptor (BCR) signaling, leading to reduced cell viability and apoptosis in malignant B-cells.[1]
In contrast, pan-PI3K inhibitors are designed to inhibit multiple Class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ.[2] The rationale behind this broader approach is to overcome potential resistance mechanisms and target a wider range of tumors where different PI3K isoforms may be implicated.[1] For instance, the p110α isoform is one of the most frequently mutated oncogenes in human cancers.[3]
Comparative Efficacy: In Vitro and In Vivo Data
The differing isoform selectivity of this compound and pan-PI3K inhibitors translates to distinct efficacy profiles. In vitro studies have quantified the half-maximal inhibitory concentrations (IC50) against various PI3K isoforms, highlighting the potent and selective nature of Idelalisib for PI3Kδ compared to the broad-spectrum activity of pan-inhibitors like Copanlisib and Buparlisib.
Table 1: Comparative In Vitro IC50 Values of PI3K Inhibitors Against Class I Isoforms
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) |
| This compound | 8,600 | 4,000 | 2.5 | 950 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Buparlisib | 52 | 166 | 116 | 262 |
| Duvelisib | 1602 | 85 | 2.5 | 27 |
Data compiled from multiple sources.[4][5]
In cellular assays, pan-PI3K inhibitors have demonstrated greater potency in inhibiting cell viability across a broader range of cancer cell lines, particularly in solid tumors. However, in hematologic malignancy models, the efficacy of Idelalisib is pronounced due to the central role of the PI3Kδ isoform.
Table 2: Comparative Efficacy in Hematologic Malignancies (Clinical Data)
| Inhibitor | Malignancy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Relapsed CLL | 81% (in combination with Rituximab) | 19.4 months |
| Copanlisib | Relapsed Follicular Lymphoma | 59% | 11.2 months |
Data from clinical trials.[2][6][7]
Safety and Toxicity Profiles
The selectivity of this compound for the PI3Kδ isoform, which is primarily expressed in hematopoietic cells, was initially anticipated to result in a more favorable safety profile compared to pan-PI3K inhibitors that affect the ubiquitously expressed α and β isoforms.[8] However, clinical experience has revealed a unique set of immune-mediated toxicities for Idelalisib, including diarrhea/colitis, pneumonitis, and transaminitis.[6][9]
Pan-PI3K inhibitors, due to their broader mechanism of action, are associated with a different spectrum of adverse events. Inhibition of PI3Kα, for example, is linked to hyperglycemia and rash.[3] While some toxicities overlap, the intermittent intravenous dosing of some pan-inhibitors like Copanlisib may lead to fewer gastrointestinal side effects compared to the continuous oral administration of Idelalisib.[2]
Experimental Protocols
To facilitate further research, detailed protocols for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/WST-1)
Objective: To determine the half-maximal inhibitory concentration (IC50) of PI3K inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CLL, lymphoma, or solid tumor lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
PI3K inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of the PI3K inhibitor in complete growth medium. Add the diluted inhibitor to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Viability Assessment: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Data Acquisition: If using MTT, add solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K Pathway Inhibition
Objective: To assess the effect of PI3K inhibitors on the phosphorylation of downstream signaling proteins like AKT.
Materials:
-
Cancer cell lines
-
PI3K inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PI3K inhibitor at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein.
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of PI3K inhibitors in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line (e.g., CLL or lymphoma)
-
PI3K inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Implantation: Subcutaneously or intravenously inject human cancer cells into immunodeficient mice.
-
Tumor Growth and Treatment: Allow tumors to establish to a palpable size. Randomize mice into treatment and control groups. Administer the PI3K inhibitor or vehicle control according to the desired schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated group to the control group.
Conclusion
The choice between a PI3Kδ-selective inhibitor like this compound and a pan-PI3K inhibitor depends on the specific research question and the cancer type being investigated. Idelalisib offers a targeted approach for hematologic malignancies with a distinct, albeit significant, toxicity profile. Pan-PI3K inhibitors provide a broader spectrum of activity that may be advantageous in solid tumors or in cases of resistance to isoform-selective agents, but this comes with a different set of on-target toxicities. The experimental data and protocols provided in this guide offer a framework for the rational selection and evaluation of these important classes of cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events [theoncologynurse.com]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison: (R)-Idelalisib vs. Duvelisib in PI3K Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of (R)-Idelalisib and Duvelisib, two prominent inhibitors of phosphoinositide 3-kinase (PI3K). This analysis is supported by experimental data on their inhibitory profiles, effects on downstream signaling, and induction of apoptosis.
This compound (also known as Idelalisib) is a selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1][2][3] Duvelisib, on the other hand, is a dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[4][5] The PI3Kγ isoform is also primarily expressed in leukocytes and is involved in inflammatory and immune responses.[4][5] This fundamental difference in their targets underpins their distinct in vitro efficacy profiles.
Comparative Efficacy: A Quantitative Overview
The in vitro potency of this compound and Duvelisib against the Class I PI3K isoforms has been determined in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| PI3K Isoform | This compound IC50 (nM) | Duvelisib IC50 (nM) |
| p110α | 8600 | 1602 |
| p110β | 4000 | 85 |
| p110δ | 19 | 2.5 |
| p110γ | 2100 | 27.4 |
Note: IC50 values are compiled from multiple sources and may vary depending on specific assay conditions.
The data clearly indicates that both compounds are potent inhibitors of the PI3Kδ isoform. Duvelisib, however, demonstrates significantly greater potency against PI3Kδ and also exhibits potent inhibition of the PI3Kγ isoform, distinguishing it from the more selective PI3Kδ inhibitor, this compound.
Impact on Downstream Signaling: Inhibition of AKT Phosphorylation
A critical downstream effector of PI3K signaling is the serine/threonine kinase AKT. Inhibition of PI3K activity leads to a reduction in AKT phosphorylation, a key event in cell survival and proliferation pathways. In vitro studies have consistently shown that both this compound and Duvelisib effectively inhibit the phosphorylation of AKT in cancer cell lines.[6][7]
dot
Caption: PI3K/AKT Signaling Pathway and Inhibition Points.
Induction of Apoptosis in Cancer Cells
By disrupting the pro-survival signaling mediated by PI3K/AKT, both this compound and Duvelisib have been shown to induce apoptosis in various cancer cell lines, particularly those of B-cell origin such as chronic lymphocytic leukemia (CLL).[1][6] Duvelisib, with its dual inhibitory action on PI3Kδ and PI3Kγ, has been suggested to have a broader impact on both the tumor cells and the tumor microenvironment, which may contribute to its pro-apoptotic effects.[8][9][10]
dot
Caption: Generalized workflow for in vitro comparison.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to compare the efficacy of this compound and Duvelisib. Specific parameters such as cell lines, antibody concentrations, and incubation times should be optimized for each experimental system.
PI3K Enzyme Activity Assay (IC50 Determination)
This assay measures the ability of the inhibitors to block the enzymatic activity of purified PI3K isoforms.
-
Reagents and Materials:
-
Purified recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
This compound and Duvelisib stock solutions (in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and Duvelisib in kinase buffer.
-
In a 384-well plate, add the PI3K enzyme, the inhibitor dilution (or DMSO vehicle control), and the PIP2 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14]
-
Western Blot for AKT Phosphorylation
This method assesses the inhibition of PI3K signaling in a cellular context by measuring the phosphorylation of AKT.
-
Reagents and Materials:
-
Cancer cell line (e.g., CLL, mantle cell lymphoma)
-
Complete cell culture medium
-
This compound and Duvelisib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473 or Thr308), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, Duvelisib, or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-AKT.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.[7][15][16][17][18]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Reagents and Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound and Duvelisib
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound, Duvelisib, or vehicle control for a specified time (e.g., 24-72 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[19][20][21][22][23]
-
dot
Caption: Relationship between inhibitors, targets, and effects.
Conclusion
In vitro evidence demonstrates that both this compound and Duvelisib are effective inhibitors of the PI3K pathway, leading to the inhibition of downstream AKT signaling and the induction of apoptosis in cancer cells. Duvelisib distinguishes itself with its dual inhibitory profile against both PI3Kδ and PI3Kγ, exhibiting greater potency against the PI3Kδ isoform compared to this compound. The choice between these inhibitors for research or therapeutic development will depend on the specific context and whether the selective inhibition of PI3Kδ or the dual inhibition of PI3Kδ and PI3Kγ is desired. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in their in vitro efficacy.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma | Value-Based Cancer Care [valuebasedcancer.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Showdown: A Comparative Guide to (R)-Idelalisib and Copanlisib
In the landscape of targeted cancer therapy, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs, particularly for hematological malignancies. This guide provides an in vitro comparison of two prominent PI3K inhibitors: (R)-Idelalisib (hereafter referred to as Idelalisib), a selective inhibitor of the PI3K-delta (PI3Kδ) isoform, and Copanlisib, a pan-Class I PI3K inhibitor with potent activity against both PI3K-alpha (PI3Kα) and PI3Kδ isoforms.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, comparative experimental data, and the protocols to replicate these findings.
Mechanism of Action: A Tale of Two Isoform Profiles
Both Idelalisib and Copanlisib exert their therapeutic effects by targeting the PI3K/AKT/mTOR signaling pathway, a cascade crucial for cell proliferation, survival, and metabolism.[1][2][3] However, their distinct inhibitory profiles against the Class I PI3K isoforms dictate their specific cellular effects and clinical applications.
Idelalisib is a first-in-class small molecule that demonstrates high selectivity for the PI3Kδ isoform, which is predominantly expressed in leukocytes.[1] This targeted approach makes Idelalisib particularly effective in B-cell malignancies where the PI3Kδ pathway is often constitutively active.[1] By inhibiting PI3Kδ, Idelalisib disrupts B-cell receptor (BCR) signaling, leading to reduced cell viability and the induction of apoptosis in malignant B-cells.[1][4]
Copanlisib , in contrast, is an intravenous pan-Class I PI3K inhibitor.[2] It demonstrates potent inhibitory activity against all four Class I isoforms (α, β, γ, and δ), with particular potency against the PI3Kα and PI3Kδ isoforms.[2][5] The dual inhibition of PI3Kα, which is more ubiquitously expressed and implicated in relapse, and PI3Kδ, may offer a broader and more potent anti-tumor effect.[1]
Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the points of inhibition for both Idelalisib and Copanlisib.
Comparative In Vitro Efficacy
The in vitro potency of Idelalisib and Copanlisib is best illustrated by their half-maximal inhibitory concentration (IC50) values against the different PI3K isoforms.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| This compound | 820[5] | 565[5] | 89[5] | 2.5[5] |
| Copanlisib | 0.5[2][5] | 3.7[2][5] | 6.4[2][5] | 0.7[2][5] |
Table 1: Comparative IC50 values of this compound and Copanlisib against Class I PI3K isoforms.
The data clearly indicates that while Idelalisib is highly selective for PI3Kδ, Copanlisib is a potent pan-inhibitor, with its strongest activity against PI3Kα and PI3Kδ.[2][5]
Downstream Signaling and Apoptosis Induction
Both inhibitors have been shown to effectively block the PI3K/AKT signaling pathway, leading to decreased phosphorylation of AKT.[5][6][7] This inhibition of a critical survival signal ultimately leads to the induction of apoptosis in cancer cells.
-
This compound : Treatment of chronic lymphocytic leukemia (CLL) cells with Idelalisib has been shown to block AKT phosphorylation and induce apoptosis.[5] In hepatocellular carcinoma (HCC) cells, Idelalisib was also found to induce apoptosis.[8]
-
Copanlisib : In various cancer cell lines, including those from colorectal and pancreatic cancer, Copanlisib treatment resulted in a marked inhibition of AKT phosphorylation at Ser473 and a significant increase in apoptosis.[6][7][9] Studies have also shown that Copanlisib can induce apoptosis in lymphoma cell lines.[10]
The following diagram outlines a typical experimental workflow for comparing the in vitro effects of these two inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key in vitro assays.
Protocol 1: In Vitro PI3K Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (p110α, p110β, p110γ, p110δ)
-
PIP2 substrate
-
ATP
-
This compound and Copanlisib
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and Copanlisib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the impact of the inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., lymphoma, leukemia, or other relevant lines)
-
Complete growth medium
-
This compound and Copanlisib
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Copanlisib, or a vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Western Blot for AKT Phosphorylation
This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell lines
-
This compound and Copanlisib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the inhibitors for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT.[11]
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and Copanlisib
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitors for a specified time (e.g., 48 or 72 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Logical Relationship of Drug Mechanisms
The differing isoform selectivity of this compound and Copanlisib leads to both overlapping and distinct biological consequences, which is a key consideration for their therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETRACTED ARTICLE: Copanlisib promotes growth inhibition and apoptosis by modulating the AKT/FoxO3a/PUMA axis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RETRACTED ARTICLE: Idelalisib promotes Bim-dependent apoptosis through AKT/FoxO3a in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Cross-Validation of (R)-Idelalisib Effects with siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the phosphoinositide 3-kinase delta (PI3Kδ) pathway: pharmacological inhibition using (R)-Idelalisib and genetic knockdown using small interfering RNA (siRNA). Cross-validation of experimental results using both techniques is crucial for robust target validation and a deeper understanding of cellular signaling.
Comparative Analysis of Cellular Effects
The following tables summarize the quantitative effects of this compound and PI3Kδ siRNA on key cellular processes, primarily in B-cell malignancies, where PI3Kδ is a critical signaling node.[1]
Table 1: Inhibition of PI3Kδ Signaling
| Parameter | This compound | PI3Kδ siRNA |
| Target | Catalytic activity of p110δ protein | p110δ mRNA |
| Mechanism | Reversible, ATP-competitive inhibition[2] | RNA interference leading to mRNA degradation |
| Effect on p110δ Protein | No change in protein level | Reduction in protein level (e.g., ~64% reduction in bone marrow-derived dendritic cells)[3] |
| Effect on AKT Phosphorylation (p-AKT) | Significant, dose-dependent reduction in p-AKT (S473 and T308)[2] | Significant reduction in p-AKT[4] |
Table 2: Effects on Cell Viability and Proliferation
| Parameter | This compound | PI3Kδ siRNA |
| Cell Proliferation | Inhibition of proliferation in various B-cell malignancy cell lines[5] | Inhibition of cell proliferation[6] |
| IC50 Values (Cell Viability) | Varies by cell line, e.g., 2.9 nM in CLL PBMCs, 20.4 µM in MEC1 cells[1] | Not typically measured; efficacy is assessed by knockdown percentage and resulting phenotype |
Table 3: Induction of Apoptosis
| Parameter | This compound | PI3Kδ siRNA |
| Apoptosis Induction | Induces apoptosis in sensitive cell lines[7] | Induces apoptosis in sensitive cell lines[6][8] |
| Mechanism | Caspase-dependent apoptosis | Can lead to apoptosis through disruption of survival signaling |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. The following protocols provide a framework for cross-validating the effects of this compound and PI3Kδ siRNA.
Protocol 1: In Vitro Treatment with this compound
Objective: To determine the effect of this compound on cell signaling, viability, and apoptosis.
Materials:
-
Target cells (e.g., B-cell lymphoma cell line)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for stock solution)
-
96-well and 6-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
-
Reagents for apoptosis assay (e.g., Annexin V/PI staining kit)
-
Reagents for Western blotting (antibodies for p-AKT, total AKT, p110δ, and a loading control)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells at a predetermined density in 96-well plates for viability assays and 6-well plates for Western blotting and apoptosis assays.
-
Treatment:
-
For dose-response curves, treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 48-72 hours. Include a DMSO-only vehicle control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response) and harvest at different time points (e.g., 0, 6, 24, 48 hours).
-
-
Cell Viability Assay: Following treatment, perform a cell viability assay according to the manufacturer's instructions to determine the IC50 value.
-
Apoptosis Assay: Harvest cells and perform Annexin V/PI staining followed by flow cytometry analysis to quantify apoptotic cells.
-
Western Blot Analysis:
-
Lyse cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-AKT, total AKT, and p110δ. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
-
Protocol 2: siRNA-Mediated Knockdown of PI3Kδ
Objective: To specifically reduce the expression of PI3Kδ and assess the resulting cellular phenotype.
Materials:
-
Target cells
-
Complete cell culture medium (antibiotic-free for transfection)
-
siRNA targeting PI3Kδ (PIK3CD) and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Reagents for qRT-PCR (for knockdown validation)
-
Reagents for Western blotting (as in Protocol 1)
-
Reagents for cell viability and apoptosis assays (as in Protocol 1)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
siRNA Transfection:
-
Dilute the PI3Kδ siRNA and non-targeting control siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Knockdown Validation:
-
qRT-PCR: Isolate total RNA and perform qRT-PCR to quantify the reduction in PIK3CD mRNA levels.
-
Western Blot: Lyse cells and perform Western blotting as described in Protocol 1 to confirm the reduction in p110δ protein levels.
-
-
Phenotypic Analysis: Following confirmation of knockdown, perform cell viability and apoptosis assays as described in Protocol 1 to assess the functional consequences of PI3Kδ depletion.
-
Signaling Analysis: Perform Western blotting for p-AKT and total AKT to determine the impact of PI3Kδ knockdown on downstream signaling.
Mandatory Visualizations
PI3Kδ Signaling Pathway
Caption: The PI3Kδ signaling pathway and points of intervention.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound and siRNA effects.
Logical Relationship of Cross-Validation
Caption: Logic of cross-validation for target confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of PI3K signaling in distinct entities of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Reproducibility of (R)-Idelalisib Experimental Findings: A Comparative Guide
This guide provides a comprehensive analysis of the experimental findings for (R)-Idelalisib (also known as CAL-101 or GS-1101), a first-in-class, selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of preclinical and clinical data, supported by detailed experimental protocols and comparative data tables.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, reversible, ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K.[1][2][3][4] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often hyperactivated in B-cell malignancies.[2][5][6]
Idelalisib's mechanism of action involves blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][5] This disruption inhibits downstream signaling through the AKT and mammalian target of rapamycin (mTOR) pathways.[3][7][8] The ultimate effects on malignant B-cells are the inhibition of proliferation, induction of apoptosis, and interference with cell trafficking, homing, and adhesion to stromal cells.[5][9][10]
Reproducibility of Preclinical Findings
The preclinical activity of Idelalisib has been consistently demonstrated across multiple studies, showing selective inhibition of PI3Kδ and downstream effects in malignant B-cell lines and primary tumor cells.[11]
Key Preclinical Experiments and Protocols
1. In Vitro Kinase Assay (PI3Kδ Inhibition)
-
Objective: To determine the potency and selectivity of Idelalisib in inhibiting the catalytic activity of PI3Kδ.
-
Methodology: The assay measures the phosphorylation of PIP2 to PIP3 by recombinant PI3Kδ enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Setup: Recombinant PI3Kδ enzyme is incubated with a PIP2 substrate and ATP in a reaction buffer.
-
Inhibitor Addition: A dilution series of Idelalisib is added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 40 minutes).
-
Detection: The reaction is stopped, and a detection solution containing a biotinylated PIP3 tracer and a europium-labeled anti-GST antibody is added. The HTRF signal is measured.[4]
-
-
Reproducible Finding: Idelalisib potently and selectively inhibits PI3Kδ with reported IC50 values in the nanomolar range (e.g., 19 nM), showing significant selectivity over other Class I PI3K isoforms (α, β, γ).[4][12]
2. Western Blot for Phospho-AKT (Downstream Pathway Inhibition)
-
Objective: To confirm that Idelalisib inhibits the PI3K signaling cascade within the cell by measuring the phosphorylation of AKT, a key downstream effector.
-
Methodology:
-
Cell Culture and Treatment: Malignant B-cell lines (e.g., Raji, MEC1) or primary CLL cells are cultured and treated with varying concentrations of Idelalisib for a specified time.[2][13]
-
Protein Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is quantified using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AKT (e.g., Ser473) and total AKT overnight.
-
Detection: After washing, the membrane is incubated with a secondary antibody and visualized using a chemiluminescence substrate. The ratio of p-AKT to total AKT is quantified.[14]
-
-
Reproducible Finding: Treatment with Idelalisib consistently leads to a dose-dependent reduction in AKT phosphorylation in various B-cell malignancy models.[2][7]
3. Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of Idelalisib on cancer cell survival and its ability to induce programmed cell death.
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of Idelalisib concentrations.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Detection: Luminescence is measured using a plate reader.[8]
-
-
Reproducible Finding: Idelalisib reduces the viability of malignant B-cells and induces caspase-dependent apoptosis in a dose- and time-dependent manner.[3][8]
Reproducibility of Clinical Findings
The clinical efficacy and safety profile of Idelalisib has been evaluated in multiple trials, primarily in patients with relapsed or refractory Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL). Comparing pivotal trial data with results from real-world observational studies provides insight into the reproducibility of these findings in a broader patient population.
Comparative Efficacy Data
Table 1: Efficacy of Idelalisib in Pivotal Clinical Trials
| Trial / Study | Indication | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| Study 116 | Relapsed CLL | Idelalisib + Rituximab | 110 | 81% | Not Reached (at interim) | 92% at 12 months | [12][15] |
| Placebo + Rituximab | 110 | 13% | 5.5 months | 80% at 12 months | [12][15] | ||
| Study 116 (Final) | Relapsed CLL | Idelalisib + Rituximab | 110 | 85.5% | 20.3 months | 40.6 months | [16] |
| Study 101-09 | Relapsed FL | Idelalisib Monotherapy | 125 | 57% | 11 months | 20.3 months | [12] |
| Phase 1 (NCT00710528) | Relapsed CLL | Idelalisib Monotherapy | 54 | 72% | 15.8 months | Not Reported | [11] |
Table 2: Comparison of Clinical Trial vs. Real-World Data for Idelalisib
| Study Type | Patient Population | Treatment | N | ORR | Median PFS (months) | Median OS (months) | Citation(s) |
| Real-World (GIMEMA) | Relapsed/Refractory CLL | Idelalisib + Rituximab | 149 | N/A | 22.9 | 44.5 | [17] |
| Real-World (Swedish) | Relapsed/Refractory CLL | Idelalisib + Rituximab | 37 | 65% | 16.4 | Not Reached | [18] |
| Real-World (German) | Relapsed/Refractory CLL | Idelalisib-containing therapy | 58 | 67.2% | 15.9 | 46.6 | [19] |
| Real-World (FolIdela) | Relapsed/Refractory FL | Idelalisib Monotherapy | 72 | 41.7% | 8.4 | 48 | [20] |
The data suggests that while the overall efficacy of Idelalisib is reproducible in real-world settings, the reported response rates and progression-free survival can vary. A study by the GIMEMA group found that outcomes for Idelalisib plus Rituximab in a real-world setting were superimposable to those reported in the pivotal randomized trial.[17] However, other real-world studies show slightly lower ORR and PFS compared to the controlled trial environment, which may be attributed to differences in patient populations, including performance status and prior lines of therapy.[18][20]
Comparative Safety Data
The safety profile of Idelalisib is characterized by specific adverse events of interest, including diarrhea/colitis, pneumonia/pneumonitis, and hepatotoxicity (elevated transaminases).[3][10] The incidence of these events in real-world settings is a critical aspect of reproducibility.
Table 3: Key Grade ≥3 Adverse Events (AEs) - Trial vs. Real-World
| Adverse Event | Study 116 (Idelalisib + R)[16] | Phase III (Idelalisib + O)[21] | Real-World (Swedish)[18] |
| Diarrhea / Colitis | 16.4% / 8.2% | 23.1% | 19% (Colitis) |
| Pneumonia | Not specified as grade ≥3 | 19.7% | N/A (65% grade ≥3 infection) |
| Pneumonitis | 6.4% | 4.6% | Not Reported |
| Elevated ALT/AST | 18.2% | Not Reported | Not Reported |
The types of serious adverse events observed in clinical trials are mirrored in real-world reports.[17] However, a cohort study comparing Medicare beneficiaries to clinical trial participants found a significantly higher rate of discontinuations due to adverse events and a higher rate of fatal infections in the real-world setting, highlighting the challenges of managing Idelalisib toxicity outside of a trial.[22] Concerns over serious and fatal adverse events led to the termination of several trials in 2016 and the eventual voluntary withdrawal of Idelalisib for its accelerated approval indications (FL and SLL) in 2022.[23][24]
Comparison with Alternatives
Idelalisib was a first-in-class PI3Kδ inhibitor. Since its approval, other targeted therapies for B-cell malignancies have become prominent, most notably Bruton's tyrosine kinase (BTK) inhibitors.
Table 4: High-Level Comparison with BTK Inhibitors (User Ratings)
| Drug Name | Target | Average User Rating (out of 10 on Drugs.com) | Citation |
| Idelalisib | PI3Kδ | 4.5 | [25] |
| Imbruvica (Ibrutinib) | BTK | 6.6 | [25] |
| Brukinsa (Zanubrutinib) | BTK | 8.5 | [25] |
Note: User ratings are subjective and not a direct measure of clinical efficacy or reproducibility.
Conclusion
The fundamental mechanism of action and preclinical efficacy of this compound as a selective PI3Kδ inhibitor are well-established and have been reproducibly demonstrated through standard in vitro and in vivo assays. The findings from pivotal clinical trials, which established its efficacy in relapsed/refractory CLL and FL, have been largely mirrored in real-world observational studies, confirming its clinical activity.
However, the reproducibility of the safety profile presents a more complex picture. While the types of adverse events are consistent, their frequency and severity, along with treatment discontinuation rates, appear higher in the broader, real-world patient population than in the controlled setting of a clinical trial. This discrepancy underscores the importance of careful patient selection and proactive toxicity management for this class of drugs and highlights the challenges in translating the risk-benefit profile from a trial to routine clinical practice.
References
- 1. Idelalisib —targeting PI3Kδ in patients with B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The role of idelalisib in the treatment of relapsed and refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 10. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Final Results of a Randomized, Phase III Study of Rituximab With or Without Idelalisib Followed by Open-Label Idelalisib in Patients With Relapsed Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of idelalisib and rituximab in relapsed/refractory chronic lymphocytic leukemia treated outside of clinical trials. A report of the Gimema Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Idelalisib (PI3Kδ inhibitor) therapy for patients with relapsed/refractory chronic lymphocytic leukemia: A Swedish nation-wide real-world report on consecutively identified patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment with idelalisib in patients with chronic lymphocytic leukemia – real world data from the registry of the German CLL Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Treatment with Idelalisib in Patients with Relapsed or Refractory Follicular Lymphoma: The Observational Italian Multicenter FolIdela Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Idelalisib for Treatment of Relapsed Follicular Lymphoma and Chronic Lymphocytic Leukemia: A Comparison of Treatment Outcomes in Clinical Trial Participants vs Medicare Beneficiaries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Trials Portfolio and Regulatory History of Idelalisib in Indolent Non-Hodgkin Lymphoma: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. drugs.com [drugs.com]
A Comparative Benchmark: (R)-Idelalisib Versus Novel PI3K Delta Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-in-class Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor, (R)-Idelalisib (hereafter Idelalisib), against a panel of novel, next-generation PI3K inhibitors. The emergence of new agents targeting the PI3K pathway, particularly the delta isoform prevalent in B-cell malignancies, necessitates a clear understanding of their relative performance. This document summarizes key preclinical and clinical data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways and workflows involved.
Introduction to PI3Kδ Inhibition
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[1] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Small Lymphocytic Lymphoma (SLL), the PI3Kδ pathway is hyperactive, making it a prime therapeutic target.[1]
Idelalisib was the first PI3Kδ inhibitor to receive regulatory approval for the treatment of these cancers.[2] However, its use has been associated with significant, sometimes fatal, immune-mediated toxicities, including hepatotoxicity, severe diarrhea or colitis, pneumonitis, and intestinal perforation.[3] This has spurred the development of novel PI3K inhibitors with potentially improved safety profiles and efficacy. This guide will benchmark Idelalisib against several of these next-generation inhibitors: Duvelisib, Umbralisib, Parsaclisib, and Zandelisib.
Preclinical Performance: Potency and Selectivity
A key differentiator among PI3K inhibitors is their potency against the target isoform (PI3Kδ) and their selectivity over other Class I PI3K isoforms (α, β, and γ). High selectivity for PI3Kδ is hypothesized to reduce off-target effects and improve the therapeutic index. The following table summarizes the in vitro inhibitory potency (IC50) of Idelalisib and novel PI3K inhibitors against the Class I PI3K isoforms. Lower IC50 values indicate greater potency.
Table 1: In Vitro Potency (IC50 in nM) of PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ | Other Targets | Data Source(s) |
| Idelalisib | 8600 | 4000 | 19 | 2100 | - | [4] |
| Duvelisib | 1602 | 85 | 2.5 | 27 | - | [5] |
| Umbralisib | >1000-fold selective for δ | >1000-fold selective for δ | 22.2 | ~225-fold selective for δ | CK1ε (EC50: 6.0 µM) | [6][7] |
| Parsaclisib | ≥19,000-fold selective for δ | ≥19,000-fold selective for δ | 1 | ≥19,000-fold selective for δ | - | [8] |
| Zandelisib | High selectivity for δ | High selectivity for δ | High potency | High selectivity for δ | - | [7] |
Note: IC50 values are compiled from various sources and should be interpreted with caution due to potential differences in assay conditions.
Clinical Efficacy and Safety: A Comparative Overview
The ultimate benchmark for any therapeutic agent is its performance in clinical trials. The following table summarizes key efficacy and safety data from pivotal clinical trials of Idelalisib and the novel PI3K inhibitors in patients with relapsed/refractory B-cell malignancies.
Table 2: Summary of Pivotal Clinical Trial Data for PI3K Inhibitors
| Inhibitor | Trial (Indication) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events (%) | Data Source(s) |
| Idelalisib | Study 116 (CLL) | 81% (with rituximab) | Not Reached (vs. 5.5 months for placebo + rituximab) | Diarrhea/Colitis (4%), Pneumonitis (4%), Transaminitis (6%) | [2] |
| Duvelisib | DUO (CLL/SLL) | 74% | 13.3 months | Neutropenia (30%), Diarrhea/Colitis (15%), Pneumonia (14%) | [9] |
| Umbralisib | UNITY-NHL (FL) | 43% | 11.1 months | Diarrhea-Colitis (4%), Pneumonia (3%), Sepsis (2%) | [1] |
| Parsaclisib | CITADEL-203 (FL) | 71% | Not Reported | Diarrhea/Colitis (9%), Rash (6%), Neutropenia (19%) | [10] |
| Zandelisib | TIDAL (FL) | 70.3% | 11.6 months | Diarrhea (6%), Colitis (3%), Rash (3%), Lung Infections (5%) | [11][12] |
Note: Cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and treatment regimens.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow.
Caption: Simplified PI3K/AKT/mTOR signaling pathway in B-cells.
Caption: General experimental workflow for comparing PI3K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to benchmark PI3K inhibitors.
In Vitro PI3K Kinase Assay (Competitive ELISA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PI3K isoform.
Principle: This assay measures the amount of PIP3 produced by a recombinant PI3K enzyme. The assay is performed in a competitive format where the PIP3 generated in the kinase reaction competes with a biotinylated-PIP3 tracer for binding to a PIP3-binding protein coated on a microplate. The amount of bound biotinylated-PIP3 is detected with a streptavidin-HRP conjugate and a colorimetric substrate. A lower signal indicates higher PI3K activity.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p85γ)
-
PIP2 substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (serially diluted)
-
Biotinylated-PIP3 tracer
-
Glutathione-coated 96-well plates
-
GST-tagged PIP3-binding protein (e.g., GRP1)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the PI3K enzyme, kinase reaction buffer, and serial dilutions of the test inhibitor.
-
Initiate the reaction by adding a mixture of PIP2 substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding a solution containing EDTA and the biotinylated-PIP3 tracer.
-
Transfer the reaction mixture to a glutathione-coated plate pre-coated with the GST-tagged PIP3-binding protein.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
B-cell malignancy cell lines (e.g., CLL, FL cell lines)
-
Complete cell culture medium
-
Test inhibitors (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Treatment: Treat the cells with serial dilutions of the test inhibitors or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for PI3K Pathway Inhibition
Objective: To measure the inhibition of PI3K pathway activity in cells by detecting the phosphorylation status of downstream effectors, such as AKT.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein (e.g., phospho-AKT at Ser473), the activation status of a signaling pathway can be assessed.
Materials:
-
B-cell malignancy cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PI3K inhibitors for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against total AKT.
-
Densitometry Analysis: Quantify the band intensities and calculate the ratio of phospho-AKT to total AKT to determine the extent of pathway inhibition.
Conclusion
The development of novel PI3K inhibitors has expanded the therapeutic landscape for B-cell malignancies. While Idelalisib paved the way by validating PI3Kδ as a therapeutic target, the next-generation inhibitors, such as Duvelisib, Umbralisib, Parsaclisib, and Zandelisib, offer distinct profiles in terms of potency, selectivity, and clinical safety. Parsaclisib, for instance, demonstrates remarkable selectivity for the delta isoform, which may translate to a more favorable safety profile. Duvelisib's dual inhibition of PI3Kδ and PI3Kγ presents an alternative mechanistic approach. The clinical data suggests that while these newer agents show promise in terms of efficacy, managing their unique toxicity profiles remains a key consideration. This comparative guide provides a framework for researchers and clinicians to evaluate these agents based on preclinical and clinical data, ultimately aiding in the continued development and optimal application of PI3K inhibitors in oncology.
References
- 1. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 2. faculty.luther.edu [faculty.luther.edu]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ashpublications.org [ashpublications.org]
- 9. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 10. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zandelisib (ME-401) in Subjects With Follicular Lymphoma or Marginal Zone Lymphoma After Failure of Two or More Prior Therapies (TIDAL) [clin.larvol.com]
- 12. The PI3Kδ inhibitor zandelisib on intermittent dosing in relapsed/refractory follicular lymphoma: Results from a global phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapies with (R)-Idelalisib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (R)-Idelalisib in combination with other kinase inhibitors. It summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant signaling pathways to support further investigation and development in oncology.
This compound (Zydelig®), a first-in-class selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), has demonstrated significant clinical activity in various B-cell malignancies.[1][2][3] The therapeutic potential of Idelalisib is further enhanced through combination strategies with other kinase inhibitors, aiming to overcome resistance, improve efficacy, and achieve more durable responses. This guide focuses on the preclinical and clinical evidence for combining Idelalisib with inhibitors of Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), and Cyclin-dependent kinases 4 and 6 (CDK4/6).
Idelalisib in Combination with BTK Inhibitors (Ibrutinib, ONO/GS-4059)
The combination of Idelalisib with BTK inhibitors, such as ibrutinib and ONO/GS-4059, represents a rational approach to dually target the B-cell receptor (BCR) signaling pathway.[4][5][6][7] Preclinical studies have demonstrated strong synergistic effects in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells.[4] This synergy is attributed to the complementary mechanisms of action where Idelalisib inhibits the production of PIP3, a crucial step for the membrane recruitment and activation of BTK, while ibrutinib directly inhibits BTK activity.[4]
Quantitative Data Summary:
| Cell Line | Combination | Assay | Key Findings | Reference |
| JeKo-1, HBL-2, Rec-1 (MCL) | Idelalisib + Ibrutinib | Adhesion to fibronectin | Strongly synergistic inhibition of BCR-controlled adhesion. Combination Index (CI)50 values were typically below 0.3. | [4] |
| Primary MCL and CLL cells | Idelalisib + Ibrutinib | Adhesion to fibronectin | Strongly synergistic inhibition of BCR-stimulated integrin-mediated adhesion. | [4] |
| TMD8 (ABC-DLBCL) | Idelalisib + ONO/GS-4059 | Cell Viability, Apoptosis | Additive effects on cell viability and apoptosis. The combination led to significant tumor regression in a mouse xenograft model. | [5][6] |
| TMD8 (Idelalisib-resistant) | Idelalisib + ONO/GS-4059 | Cell Viability | The combination partially restored sensitivity to Idelalisib. | [5][6] |
| TMD8 (BTK inhibitor-resistant) | Idelalisib + ONO/GS-4059 | Cell Viability | The combination partially restored sensitivity in a resistant line with a novel A20 mutation. | [5][6] |
Signaling Pathway and Experimental Workflow:
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing synergy.
Experimental Protocols:
Cell Viability and Synergy Analysis:
-
Cell Culture: B-cell lymphoma cell lines (e.g., TMD8, JeKo-1) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose-response matrix of Idelalisib and the BTK inhibitor, alone and in combination, for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels.
-
Synergy Calculation: The synergy between the two drugs is assessed using the Bliss Independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[8]
Western Blotting:
-
Protein Extraction: Following drug treatment for a specified time (e.g., 2 or 24 hours), cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-AKT, p-BTK, p-ERK) and corresponding total proteins, followed by incubation with secondary antibodies.
-
Detection: Protein bands are visualized and quantified using an appropriate detection system.[6][9]
Idelalisib in Combination with a Syk Inhibitor (Entospletinib/GS-9973)
Targeting both PI3Kδ and Syk with Idelalisib and entospletinib (GS-9973), respectively, offers another strategy to comprehensively block BCR signaling. Preclinical studies in primary CLL cells demonstrated that this combination synergistically reduces cell viability and disrupts chemokine signaling.[10][11] While a phase 2 clinical trial showed promising response rates, it was terminated early due to a high incidence of severe pneumonitis, highlighting a significant safety concern with this combination.[12][13]
Quantitative Data Summary:
| Cell Type | Combination | Assay | Key Findings | Reference |
| Primary CLL cells | Idelalisib + GS-9973 | Cell Viability (MTS) | Synergistic decrease in cell viability in the majority of samples. | [11][14] |
| Primary CLL cells | Idelalisib + GS-9973 | Western Blot | Combination was significantly more potent in decreasing S6 phosphorylation than either agent alone. | [14] |
| Patients with relapsed/refractory CLL | Idelalisib + Entospletinib | Clinical Trial (Phase 2) | Objective Response Rate (ORR) of 60%. | [12][15] |
| Patients with follicular lymphoma | Idelalisib + Entospletinib | Clinical Trial (Phase 2) | ORR of 36%. | [12][15] |
Signaling Pathway:
Experimental Protocols:
Primary Cell Viability Assay:
-
Cell Isolation: Primary CLL cells are isolated from peripheral blood or bone marrow of patients.
-
Drug Treatment: Cells are cultured and treated with Idelalisib and GS-9973, alone and in combination, for 72 hours.
-
Viability Assessment: Cell viability is determined using an MTS assay (e.g., Cell Titer 96, Promega).
-
Synergy Analysis: The median effect model is used to determine if the combination is synergistic, additive, or antagonistic.[14]
Idelalisib in Combination with a CDK4/6 Inhibitor (Palbociclib)
The combination of Idelalisib with the CDK4/6 inhibitor palbociclib is a novel strategy that targets both cell survival signaling and cell cycle progression. Preclinical studies in B-cell lymphoma models have shown that this combination synergistically induces a more potent anti-proliferative effect than either agent alone.[16] The proposed mechanism involves the downregulation of Polo-like kinase 1 (PLK1) expression.[9] Furthermore, treatment with palbociclib was found to upregulate the PI3K-AKT-mTOR signaling pathway, providing a strong rationale for the combination with a PI3K inhibitor like Idelalisib.[16]
Quantitative Data Summary:
| Cell Line | Combination | Assay | Key Findings | Reference |
| Z-138, Jeko-1 (MCL) | Idelalisib + Palbociclib | Cell Viability (CellTiter-Glo) | Synergistic anti-proliferative effect. | [16] |
| U2932, OCI-Ly8 (DLBCL) | Idelalisib + Palbociclib | Cell Viability (CellTiter-Glo) | Synergistic anti-proliferative effect. | [16] |
| Raji (Burkitt lymphoma) | Idelalisib + Palbociclib | Cell Viability (CellTiter-Glo) | Synergistic anti-proliferative effect. | [16] |
| B-NHL cell lines | Idelalisib + Palbociclib | Flow Cytometry | Substantially increased the cell population in the G0/G1 phase. | [9][16] |
| B-NHL cell lines | Idelalisib + Palbociclib | Western Blot | Upregulated expression of CDK4, CDK6, and CyclinD1. | [9][16] |
Signaling Pathway:
Experimental Protocols:
Cell Cycle Analysis:
-
Cell Treatment and Fixation: Cells are treated with Idelalisib and/or palbociclib for a designated time, then harvested and fixed in ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), along with RNase treatment.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[9]
Conclusion
The combination of this compound with other kinase inhibitors presents promising therapeutic strategies for B-cell malignancies. The dual targeting of the BCR pathway with BTK inhibitors has a strong preclinical rationale and has shown significant synergy. The combination with Syk inhibitors, while also synergistic preclinically, raises safety concerns that warrant further investigation. The novel combination with CDK4/6 inhibitors opens a new avenue for treating B-cell lymphomas by simultaneously controlling cell survival and proliferation. This guide provides a foundation for researchers to compare these combination strategies and design future studies to further elucidate their mechanisms and clinical potential.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idelalisib Improves Outcomes in Heavily Pretreated Patients with CLL [ahdbonline.com]
- 3. Idelalisib for treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ibrutinib and idelalisib synergistically target BCR-controlled adhesion in MCL and CLL: a rationale for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Modulation by Idelalisib Synergizes with Bendamustine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Paper: Combination of CDK4/6 Inhibitor Palbociclib and PI3K Inhibitor Idelalisib Synergistically Induces an Anti-Tumor Effect in B-Cell Lymphoma and Overcomes Ibrutinib Resistance [ash.confex.com]
- 10. A potential therapeutic strategy for chronic lymphocytic leukemia by combining Idelalisib and GS-9973, a novel spleen tyrosine kinase (Syk) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A potential therapeutic strategy for chronic lymphocytic leukemia by combining Idelalisib and GS-9973, a novel spleen tyrosine kinase (Syk) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase 2 study of idelalisib and entospletinib: pneumonitis limits combination therapy in relapsed refractory CLL and NHL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 2 study of idelalisib and entospletinib: pneumonitis limits combination therapy in relapsed refractory CLL and NHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. ashpublications.org [ashpublications.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (R)-Idelalisib and Umbralisib: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two notable phosphoinositide 3-kinase (PI3K) inhibitors, (R)-Idelalisib and Umbralisib, for researchers, scientists, and drug development professionals. While both targeted therapies have made significant impacts in the treatment of B-cell malignancies, they possess distinct pharmacological profiles that influence their efficacy, selectivity, and safety. This document summarizes key experimental data, details methodologies for pivotal assays, and visualizes the intricate signaling pathways involved.
Mechanism of Action and Target Specificity
This compound, the S-enantiomer of idelalisib, is a first-in-class, potent, and highly selective inhibitor of the delta (δ) isoform of PI3K.[1][2] PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell cancers.[3][4] By inhibiting PI3Kδ, Idelalisib disrupts downstream signaling cascades, including the AKT/mTOR pathway, ultimately leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[4][5]
In contrast, Umbralisib is a next-generation inhibitor with a dual mechanism of action, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[3][6] The inhibition of CK1ε is a distinguishing feature of Umbralisib and is thought to contribute to its unique immunomodulatory effects and a potentially different safety profile.[3][7] CK1ε has been implicated in the regulation of oncogenic proteins such as c-Myc and the Wnt/β-catenin signaling pathway.[8]
Data Presentation: Biochemical and Cellular Potency
The potency and selectivity of this compound and Umbralisib have been extensively characterized in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for comparing the potency of these inhibitors.
| Parameter | This compound | Umbralisib | Reference(s) |
| PI3Kδ (IC50/EC50) | 2.5 nM (IC50) | 22.2 nM (EC50) | [9] |
| PI3Kα (IC50) | 8600 nM | >10,000 nM | [9] |
| PI3Kβ (IC50) | 4000 nM | 1116 nM | [7][9] |
| PI3Kγ (IC50) | 2100 nM | 1065 nM | [7][9] |
| CK1ε (EC50) | Not Applicable | 6.0 µM | [9] |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and Umbralisib.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of this compound and Umbralisib.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against PI3Kδ and other isoforms.
Principle: This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the amount of remaining ATP. The remaining ATP is then used in a luciferase-based reaction to generate a luminescent signal.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the specific recombinant PI3K isoform (e.g., PI3Kδ), and the test compound (this compound or Umbralisib) at various concentrations.
-
Substrate Addition: Add the lipid substrate vesicles containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a reagent to stop the kinase reaction and deplete the unused ATP. Then, add a second reagent that converts the ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of the inhibitors on the proliferation and viability of B-cell malignancy cell lines.
Principle: This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed B-cell lymphoma or leukemia cells in suspension into 96-well opaque-walled plates.
-
Compound Treatment: Add serial dilutions of this compound or Umbralisib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: Allow the plate to equilibrate to room temperature, then add CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and calculate the EC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) to prevent the rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a human B-cell lymphoma cell line (e.g., Raji) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound, and Umbralisib.
-
Drug Administration: Prepare the drugs in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administer them to the respective treatment groups, typically via oral gavage, at a specified dose and schedule (e.g., once daily).[10][11]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream pathway modulation.
Conclusion
This compound and Umbralisib are both potent inhibitors of PI3Kδ with demonstrated efficacy in B-cell malignancies. The key differentiator lies in Umbralisib's dual-inhibitory activity against both PI3Kδ and CK1ε. This dual mechanism may offer a distinct therapeutic advantage and a different safety profile compared to the more selective PI3Kδ inhibition of this compound. The choice between these inhibitors for research and development purposes will depend on the specific biological question being addressed, the cancer subtype being studied, and the desired therapeutic outcome. The experimental protocols and data presented in this guide provide a solid foundation for conducting objective head-to-head comparisons of these and other PI3K pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (R)-Idelalisib: A Guide for Laboratory Professionals
Proper disposal of the potent kinase inhibitor (R)-Idelalisib is a critical component of laboratory safety and environmental responsibility. As a compound classified as a cytotoxic drug, adherence to strict disposal protocols is essential to mitigate risks of occupational exposure and environmental contamination.[1] This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and contaminated materials.
Core Principles for Disposal
This compound and any materials that have come into contact with it, such as personal protective equipment (PPE), laboratory consumables, and cleaning supplies, must be treated as cytotoxic waste.[1] Disposal must be carried out in compliance with all applicable local, state, and federal regulations at a designated waste management facility.[1]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to minimize the risk of exposure. The following table summarizes the recommended protective gear.
| PPE Component | Specification |
| Gloves | Two pairs of chemotherapy-rated gloves. |
| Gown | Disposable, impermeable gown. |
| Eye Protection | Safety goggles or a face shield. |
| Respiratory Gear | A NIOSH-approved respirator for handling powders. |
This table summarizes general recommendations for handling cytotoxic agents; specific institutional protocols may vary and should always be consulted.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste:
-
Segregation : Immediately separate all this compound-contaminated waste from other laboratory waste streams.[1] This includes, but is not limited to, unused or expired tablets, contaminated lab supplies (e.g., pipettes, vials, bench paper), and all used PPE.[1]
-
Containment : Place all contaminated materials into clearly labeled, sealed, and puncture-proof containers designated for cytotoxic waste.
-
Labeling : Ensure all waste containers are explicitly labeled as "Cytotoxic Waste" and identify the contents, including "this compound."
-
Storage : Store the sealed and labeled cytotoxic waste containers in a secure, designated area away from general laboratory traffic until collection by a licensed hazardous waste disposal service. This storage area should be clearly marked.[1]
-
Professional Disposal : Arrange for the collection and disposal of the cytotoxic waste by a certified hazardous waste management company. Do not dispose of this compound or its contaminated materials through standard laboratory or municipal waste streams.
Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area and handle the cleanup using a cytotoxic spill kit while wearing the prescribed PPE.[2] For personal exposure, follow these first-aid measures:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[3][4]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes.[3]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-Idelalisib
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety protocols and logistical plans for the handling of (R)-Idelalisib, a potent kinase inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring regulatory compliance.
This compound is classified as a cytotoxic drug, necessitating stringent handling and disposal protocols.[1] All materials that come into contact with this compound are considered contaminated and must be managed as cytotoxic waste.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is non-negotiable when working with this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[2][3] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove. |
| Gown | Disposable, impermeable, long-sleeved gown with knit cuffs.[4] | Protects skin and personal clothing from contamination. The impermeable material prevents liquid penetration. |
| Eye Protection | Safety goggles or a face shield.[1] | Shields the eyes from potential splashes or aerosolized particles. |
| Respiratory | NIOSH-approved respirator for handling powders. | Prevents inhalation of fine particles of the compound, especially when handling the solid form. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, designated area away from general laboratory traffic.
-
The storage area should be secure and have restricted access.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[5]
-
Before beginning work, ensure all necessary PPE is worn correctly.
-
Use dedicated labware (e.g., spatulas, weighing boats, glassware) for handling the compound.
-
Avoid the formation of dust and aerosols.[6]
3. Spill Management:
-
In the event of a spill, immediately secure the area to prevent further contamination.
-
Wearing full PPE, use a spill kit containing absorbent materials to contain and clean up the spill.
-
All materials used for cleaning the spill are to be disposed of as cytotoxic waste.
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to waste handlers.
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated lab supplies, and used PPE, must be segregated from other laboratory waste streams.[1]
-
Containment: Contaminated waste should be placed in clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Labeling: The cytotoxic waste container must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste."
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area until collection by a licensed hazardous waste disposal service.[1]
-
Compliance: Dispose of all this compound waste in accordance with all applicable local, state, and federal regulations at a designated waste management facility.[1]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. ubpbio.com [ubpbio.com]
- 6. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
